Product packaging for 4-Methoxy-1H-indol-6-amine(Cat. No.:CAS No. 885518-12-7)

4-Methoxy-1H-indol-6-amine

Cat. No.: B1592883
CAS No.: 885518-12-7
M. Wt: 162.19 g/mol
InChI Key: OMDJRLJKLOICLC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indol-6-amine, with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol, is a substituted indole derivative of significant interest in medicinal chemistry research . This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel indole-based scaffolds for pharmaceutical development . The indole nucleus is a near-ubiquitous component of biologically active compounds and is considered a privileged structure in drug discovery . Research into indole derivatives has identified their potential in various therapeutic areas, including as inhibitors of protein-protein interactions . Some indole compounds have been explored as small-molecule fusion inhibitors targeting the HIV glycoprotein gp41, which is critical for viral entry . Furthermore, specific indole-based structures are being investigated in oncology research, such as in the development of potent inhibitors of EZH2, a histone methyltransferase that is a validated target for certain cancers . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1592883 4-Methoxy-1H-indol-6-amine CAS No. 885518-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDJRLJKLOICLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646090
Record name 4-Methoxy-1H-indol-6-amine
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-12-7
Record name 4-Methoxy-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy-1H-indol-6-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 885518-12-7). As a specialized indole derivative, this compound is gaining significant traction as a versatile intermediate in the fields of pharmaceutical and biochemical research. Its unique molecular architecture, featuring an electron-donating methoxy group at the 4-position and a nucleophilic amine group at the 6-position, makes it a valuable scaffold for the synthesis of complex bioactive molecules. This document consolidates available physicochemical data, provides an expert analysis of its spectroscopic profile, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications in drug discovery.

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The reactivity and biological activity of the indole nucleus can be finely tuned by the introduction of various substituents. This compound is a strategically designed derivative where the electron-rich indole core is further activated by two key functional groups: a methoxy group (-OCH₃) at the C4 position and an amine group (-NH₂) at the C6 position.

The presence of these electron-donating groups enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions.[1] The methoxy group can also improve solubility and metabolic stability, while the primary amine serves as a crucial handle for further derivatization, enabling the construction of diverse chemical libraries for drug discovery programs.[3] This compound is being increasingly explored as a key building block for targeting neurological and metabolic pathways, aligning with modern trends in precision medicine.[3]

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 885518-12-7

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol [3]

Physicochemical and Computed Properties

The known physical and computed chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.188 g/mol [3]
Density 1.3 ± 0.1 g/cm³[3]
Boiling Point 394.2 ± 22.0 °C at 760 mmHg[3]
Flash Point 192.2 ± 22.3 °C[3]
LogP 2.34[3]
PSA (Polar Surface Area) 51.04 Ų[3]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[3]

Spectroscopic Profile: An Analytical Overview

A definitive spectroscopic analysis is essential for structure elucidation and quality control. While publicly available spectra for this specific compound are limited, a detailed profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

  • δ ~10.8 ppm (s, 1H): The indole N-H proton, typically a broad singlet.

  • δ ~7.0-7.2 ppm (m, 1H): The proton at C7, likely a doublet.

  • δ ~6.8-7.0 ppm (m, 1H): The proton at C2 of the indole ring.

  • δ ~6.3-6.5 ppm (m, 1H): The proton at C3 of the indole ring.

  • δ ~6.1 ppm (s, 1H): The proton at C5, appearing as a singlet or narrow doublet.

  • δ ~5.0 ppm (s, 2H): The broad singlet corresponding to the -NH₂ protons at C6.

  • δ ~3.8 ppm (s, 3H): The sharp singlet of the methoxy (-OCH₃) protons at C4.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

  • δ ~150-155 ppm: C4 (attached to the methoxy group).

  • δ ~140-145 ppm: C6 (attached to the amine group).

  • δ ~135-140 ppm: C7a (bridgehead carbon).

  • δ ~120-125 ppm: C2.

  • δ ~115-120 ppm: C3a (bridgehead carbon).

  • δ ~100-105 ppm: C3.

  • δ ~95-100 ppm: C7.

  • δ ~90-95 ppm: C5.

  • δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpAsymmetric & Symmetric N-H Stretch (Primary Amine, -NH₂)[4][5]
~3350MediumN-H Stretch (Indole)[4]
3100 - 3000MediumAromatic C-H Stretch
1650 - 1580StrongN-H Bend (Primary Amine)[4][6]
1600 - 1450Medium-StrongAromatic C=C Bending
1335 - 1250StrongAromatic C-N Stretch[4][6]
1270 - 1230StrongAryl Ether C-O Stretch
910 - 665Broad, StrongN-H Wag (Indole and Primary Amine)[4]
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 162.

  • Key Fragments:

    • m/z = 147 [M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

    • m/z = 134 [M - CO]⁺: A potential rearrangement and loss of carbon monoxide.

    • Further fragmentation would involve cleavage of the indole ring system.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and efficient synthesis is critical for the utility of any chemical intermediate. A plausible route for the synthesis of this compound is via the Batcho-Leimgruber indole synthesis . This methodology is well-suited for preparing substituted indoles and has been successfully applied to synthesize structurally related (4-amino-1H-indol-6-yl)phosphonates.[7][8]

The proposed pathway begins with a suitably substituted dinitrotoluene derivative, which is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired indole scaffold. The choice of reducing agent is crucial for selectively reducing the nitro groups to achieve the final product.[8]

Synthesis_Workflow A 1-Methoxy-2-methyl-3,5-dinitrobenzene C Enamine Intermediate A->C Condensation B DMF-DMA B->C E This compound C->E D Reductive Cyclization (e.g., H₂, Pd/C or SnCl₂) D->E

Caption: Proposed Batcho-Leimgruber synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is governed by its three key structural components:

  • The Electron-Rich Indole Ring: The indole nucleus is inherently reactive towards electrophiles, typically at the C3 position. The presence of two strong electron-donating groups (-OCH₃ and -NH₂) further activates the ring, making it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[1]

  • The C6-Amine Group: The primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, providing a versatile point for molecular elaboration.

  • The C4-Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 4-hydroxyindole derivative.

Applications in Research and Drug Discovery

This compound is primarily utilized as a high-value intermediate in the synthesis of more complex molecules. Its structural features make it an attractive starting point for developing compounds with potential therapeutic applications.

  • Scaffold for Kinase Inhibitors: The indole framework is a common feature in many kinase inhibitors used in oncology. The amine group at C6 provides an ideal anchor point for building side chains that can interact with the hinge region of a kinase active site.

  • Precursor for Serotonin Receptor Ligands: Methoxyindole derivatives are often analogues of the neurotransmitter serotonin (5-hydroxytryptamine). This scaffold could be used to develop novel ligands for 5-HT receptors, with potential applications in treating depression, anxiety, and other CNS disorders.[9]

  • Development of Novel Antimicrobial and Antitumor Agents: Various substituted methoxyindoles have demonstrated promising antibacterial and antitumor activities.[10] This compound serves as a key starting material for exploring new chemical space in these therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[3]

Experimental Protocols

The following section provides detailed, albeit hypothetical, methodologies for the synthesis and characterization of this compound, designed to be a self-validating system for researchers.

Protocol: Synthesis via Batcho-Leimgruber Reaction

Objective: To synthesize this compound from 1-methoxy-2-methyl-3,5-dinitrobenzene.

Materials:

  • 1-methoxy-2-methyl-3,5-dinitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of the Enamine Intermediate

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methoxy-2-methyl-3,5-dinitrobenzene (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add DMF-DMA (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under a nitrogen atmosphere.

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂ three times.

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford pure this compound.

Protocol: General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Synthesized Product B Flash Chromatography A->B C ¹H and ¹³C NMR B->C D FT-IR Spectroscopy B->D E High-Resolution Mass Spec (HRMS) B->E F Structure Confirmation C->F D->F E->F

Caption: Standard workflow for the characterization of a newly synthesized compound.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Acquire an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF or Orbitrap mass analyzer to confirm the elemental composition (C₉H₁₀N₂O).

References

Spectroscopic data of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-1H-indol-6-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (C₉H₁₀N₂O), a substituted indole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures, such as 4-methoxyindole and 6-aminoindole, to construct a detailed and predictive spectroscopic profile. This guide offers in-depth analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theoretical principles, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectral features. This document is intended to serve as a foundational reference for the identification, characterization, and quality control of this compound in a research setting.

Introduction and Molecular Structure Analysis

The indole scaffold is a cornerstone in pharmaceutical research, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1] The introduction of substituents, such as methoxy and amino groups, can profoundly modulate a molecule's electronic properties, solubility, and receptor-binding affinity. This compound is a disubstituted indole featuring an electron-donating methoxy group at the C4 position and an electron-donating amino group at the C6 position. This substitution pattern is anticipated to create a unique electronic environment that influences its chemical reactivity and biological function.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such novel compounds. This guide provides a predictive blueprint for these characterization efforts.

Molecular Structure

The structure of this compound, with IUPAC numbering, is presented below. The key functional groups are the indole ring system, the C4-methoxy ether, and the C6-primary amine.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on known data for 4-methoxyindole and established substituent chemical shift (SCS) effects.[2][3]

Predicted ¹H NMR Spectrum

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing connectivity information.

Predicted Analysis (500 MHz, DMSO-d₆):

  • Indole N-H (H1): Expected as a broad singlet around δ 10.8-11.2 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons:

    • H5 & H7: The two protons on the benzene portion of the ring are flanked by powerful electron-donating groups. H5 is ortho to the -NH₂ group and meta to the -OCH₃ group, while H7 is ortho to the -NH₂ group. Strong shielding is expected, placing these signals significantly upfield. They will likely appear as singlets or narrow doublets (due to small meta-coupling) in the δ 6.0-6.5 ppm range.

    • H2 & H3: These protons on the pyrrole ring are less affected by the benzene ring substituents. H2 is typically downfield from H3. We predict H2 to be a triplet (or doublet of doublets) around δ 7.1 ppm and H3 to be a triplet around δ 6.4 ppm, with coupling to each other and to the N-H proton.

  • Amine -NH₂ Protons: A broad singlet is expected around δ 4.5-5.0 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key validation step.

  • Methoxy -OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Notes
H1 (N-H) 10.8 - 11.2 br s 1H Broad due to quadrupole effects and exchange.
H2 ~7.1 t or dd 1H Coupled to H3 and H1.
H3 ~6.4 t or dd 1H Coupled to H2 and H1.
H5 6.0 - 6.3 s or d 1H Strongly shielded by adjacent -NH₂ group.
H7 6.2 - 6.5 s or d 1H Shielded by adjacent -NH₂ group.
C6-NH₂ 4.5 - 5.0 br s 2H D₂O exchangeable. Shift is variable.

| C4-OCH₃ | 3.8 - 3.9 | s | 3H | Characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

Theoretical Principles: The ¹³C chemical shift is also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N) are deshielded (shifted downfield). Carbons in aromatic systems appear between δ 100-160 ppm. Electron-donating groups shield the attached carbon (ipso) and the para carbon, while having a smaller deshielding effect on the ortho and meta carbons.

Predicted Analysis (125 MHz, DMSO-d₆):

  • C4 & C6: These carbons are directly attached to the strongly electron-donating methoxy and amino groups, respectively. C4 is expected to be significantly deshielded by the oxygen atom (~δ 150-155 ppm), while C6 will also be deshielded relative to an unsubstituted carbon (~δ 140-145 ppm).

  • C3a & C7a: These are the bridgehead carbons. C7a, adjacent to the indole nitrogen, will be around δ 128-132 ppm. C3a, para to the C6-NH₂ group, is expected to be shielded and appear further upfield.

  • C2, C3, C5, C7: These are the protonated carbons. C2 is typically the most downfield of this group. C5 and C7 will be strongly shielded by the adjacent amino and methoxy groups, likely appearing in the δ 95-105 ppm range. C3 is also expected to be relatively upfield.

  • Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C2 122 - 125
C3 100 - 103
C3a 120 - 124 Shielded by para-amino group.
C4 150 - 155 Deshielded by attached oxygen.
C5 95 - 100 Shielded by ortho-substituents.
C6 140 - 145 Deshielded by attached nitrogen.
C7 98 - 103 Shielded by ortho-amino group.
C7a 128 - 132

| -OCH₃ | 55 - 56 | |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations of chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for functional group identification.[4]

Predicted Analysis: The spectrum will be dominated by features from the N-H, C-O, C-N, and aromatic C=C bonds.

  • N-H Stretching: This region is highly diagnostic. Two distinct, sharp-to-medium bands are expected between 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂).[5] A slightly broader, single peak for the indole N-H stretch is also expected in this region, potentially overlapping.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methoxy group will show a medium-to-strong band just below 3000 cm⁻¹.

  • N-H Bending: A medium-to-strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.

  • C=C Stretching: Aromatic ring stretching vibrations will produce several sharp bands of variable intensity in the 1450-1620 cm⁻¹ region.

  • C-O and C-N Stretching (Fingerprint Region): A strong, characteristic band for the aryl-alkyl ether C-O stretch should appear around 1200-1275 cm⁻¹. The aromatic C-N stretch will be found around 1250-1335 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 3500 N-H Stretch (primary amine) Medium, Sharp Two distinct bands expected.
~3400 N-H Stretch (indole) Medium, Broad May overlap with amine stretches.
3000 - 3100 Aromatic C-H Stretch Weak to Medium
2850 - 3000 Aliphatic C-H Stretch (-OCH₃) Medium
1580 - 1650 N-H Bend (primary amine) Medium to Strong
1450 - 1620 Aromatic C=C Stretch Variable, Sharp Multiple bands.
1200 - 1275 Aryl C-O Stretch (ether) Strong

| 1250 - 1335 | Aromatic C-N Stretch (amine) | Medium to Strong | |

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information based on fragmentation patterns.[6]

Predicted Analysis:

  • Molecular Formula: C₉H₁₀N₂O

  • Exact Mass: 162.0793 g/mol

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 162. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to form a highly stable, resonance-delocalized cation at m/z = 147 . This is often the base peak in methoxy-substituted aromatic compounds.

    • Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, leading to a fragment at m/z = 135 .

G M [C₉H₁₀N₂O]⁺˙ m/z = 162 (Molecular Ion) M_minus_CH3 [C₈H₇N₂O]⁺ m/z = 147 M->M_minus_CH3 - •CH₃ (15 Da) M_minus_HCN [C₈H₉NO]⁺˙ m/z = 135 M->M_minus_HCN - HCN (27 Da)

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols and Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be employed. The following section outlines the recommended methodologies.

General Workflow

The comprehensive characterization of a newly synthesized batch of this compound follows a logical progression from confirmation of structure to assessment of purity.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) Elucidate Structure ir->nmr data_analysis Data Analysis & Comparison to Predictions nmr->data_analysis purity Purity Assessment (HPLC, NMR Integration) data_analysis->purity

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 4-Methoxy-1H-indol-6-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation of this indole derivative.

Introduction

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The precise characterization of such molecules is paramount for drug discovery and development. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound incorporates an indole bicyclic system, a methoxy group at position 4, and an amine group at position 6. These functional groups have distinct spectroscopic signatures that will be explored in detail.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, amine, methoxy, and N-H protons.

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)~10.5-11.5br s-The broadness is due to quadrupolar relaxation and potential exchange. Its chemical shift is solvent-dependent.
H2~7.0-7.2t~2.5Coupled to H3.
H3~6.2-6.4t~2.5Coupled to H2.
H5~6.5-6.7d~1.5Meta-coupled to H7.
H7~6.8-7.0d~1.5Meta-coupled to H5.
NH₂~4.5-5.5br s-Chemical shift and broadness are concentration and solvent dependent due to hydrogen bonding and exchange.
OCH₃~3.8s-A sharp singlet characteristic of a methoxy group.

Rationale for Predicted Chemical Shifts:

  • Indole N-H (H1): The indole N-H proton is typically found far downfield due to the aromaticity of the ring and its acidic nature. In DMSO-d₆, it often appears as a broad singlet.

  • Pyrrole Protons (H2, H3): These protons are in the electron-rich pyrrole ring. Their chemical shifts are influenced by the overall electron density of the indole system.

  • Benzene Ring Protons (H5, H7): The electron-donating effects of the methoxy and amine groups will shield these protons, shifting them upfield compared to unsubstituted indole.

  • Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration.

  • Methoxy Protons (OCH₃): The methyl protons of the methoxy group are shielded and typically appear as a sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)Notes
C2~123-125
C3~100-102
C3a~128-130
C4~150-152Attached to the electron-donating methoxy group.
C5~95-97Shielded by both the methoxy and amine groups.
C6~140-142Attached to the electron-donating amine group.
C7~110-112
C7a~135-137
OCH₃~55-57Typical chemical shift for a methoxy carbon.

Rationale for Predicted Chemical Shifts:

  • C4 and C6: These carbons are directly attached to the electron-donating oxygen and nitrogen atoms, respectively, causing them to be significantly deshielded and appear at lower field.

  • C5: This carbon is in the ortho position to the methoxy group and para to the amine group, leading to significant shielding and an upfield shift.

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400-3200N-H stretchIndole N-H and Amine N-HMedium-Strong, Broad
3100-3000C-H stretchAromatic C-HMedium
2950-2850C-H stretchMethoxy C-HMedium
1620-1580N-H bendPrimary AmineMedium
1600-1450C=C stretchAromatic RingMedium-Strong
1335-1250C-N stretchAromatic AmineStrong
1250-1020C-O stretchAryl EtherStrong

Interpretation of IR Spectrum:

  • N-H Stretching Region: This region will likely show multiple broad peaks corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and the stretching of the indole N-H.

  • C-H Stretching Region: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions due to various bending and stretching vibrations, including the strong C-O and C-N stretching bands, which are highly characteristic of the molecule.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indoles to clearly observe the N-H proton.

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Figure 2. Workflow for NMR data acquisition.

IR Sample Preparation and Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed fingerprint of its molecular structure. The predicted spectra, based on the analysis of its constituent functional groups and comparison with related compounds, offer a robust framework for the interpretation of experimental data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this and similar indole derivatives, ensuring the scientific integrity of their work in drug discovery and chemical research.

Introduction: The Strategic Importance of a Substituted Indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-1H-indol-6-amine

The indole nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2] The strategic placement of substituents on this bicyclic aromatic system allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. This compound (CAS No. 885518-12-7) is a specialized indole derivative of increasing interest.[3] Its unique substitution pattern, featuring a potent electron-donating methoxy group at the 4-position and a versatile primary amine at the 6-position, makes it a highly valuable intermediate for the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive analysis of its core physical and chemical properties, predictive spectroscopic signatures, and reactivity profile, offering a critical resource for researchers in drug discovery and synthetic chemistry.

Molecular Identity and Structural Attributes

The precise identification and structural representation of a molecule are paramount for reproducibility in research and development.

  • Chemical Name: this compound

  • Synonyms: 4-Methoxy-1H-indol-6-ylamine, 4-Methoxy-6-aminoindole[3]

  • CAS Number: 885518-12-7[3]

  • Molecular Formula: C₉H₁₀N₂O[3]

Structural Representation and Key Identifiers

The molecule consists of a bicyclic indole core with a methoxy (-OCH₃) group attached to carbon C4 and an amino (-NH₂) group at carbon C6.

Caption: 2D Structure of this compound.

  • InChI Key: OMDJRLJKLOICLC-UHFFFAOYSA-N[3]

  • SMILES: COC1=CC(=CC2=C1C=CN2)N[3]

Core Physical and Chemical Properties

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical for process development, formulation, and pharmacokinetic profiling. The methoxy group is known to enhance solubility and stability, while the amino group provides a key reactive site.[3]

PropertyValueSource / Comment
Molecular Weight 162.19 g/mol Calculated
Appearance Colorless crystalline solid (Predicted)Based on similar indole structures.[5]
Melting Point Not experimentally determined in reviewed sources.Will depend on crystalline form.
Boiling Point 394.2°C at 760 mmHg (Predicted for isomer)Data for the isomeric 6-methoxy-1H-indol-4-amine.[5] A similar value is expected.
Solubility Soluble in organic solvents like DMSO, Methanol, Ethanol.The methoxy group enhances solubility.[3]
pKa (Predicted) ~5.0-6.0 (Amine); ~17.0 (Indole N-H)Estimated based on substituted anilines and indoles. The amine is weakly basic.
Storage Condition Store at -20°C for long-term stability.Recommended to prevent degradation.[3]

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the structure and purity of synthetic intermediates. The following sections provide a predictive analysis based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

  • δ ~10.5-11.0 ppm (1H, broad singlet): This signal corresponds to the indole N-H proton. Its broadness is due to quadrupole broadening and exchange. It is D₂O exchangeable.[6]

  • δ ~7.0-7.2 ppm (1H, triplet or dd): Aromatic proton at the C2 position, coupled to the N-H and C3-H.

  • δ ~6.5-6.7 ppm (1H, triplet or dd): Aromatic proton at the C3 position.

  • δ ~6.3-6.5 ppm (1H, d): Aromatic proton at the C7 position.

  • δ ~6.1-6.3 ppm (1H, d): Aromatic proton at the C5 position.

  • δ ~4.5-5.0 ppm (2H, broad singlet): Protons of the primary amine (-NH₂) at the C6 position. This signal is also D₂O exchangeable.[7]

  • δ ~3.8 ppm (3H, singlet): The three equivalent protons of the methoxy (-OCH₃) group.[8]

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Carbon NMR provides insight into the carbon skeleton.

  • δ ~150-155 ppm: C4, attached to the electron-donating methoxy group.

  • δ ~140-145 ppm: C6, attached to the electron-donating amino group.

  • δ ~135-140 ppm: C7a, bridgehead carbon.

  • δ ~120-125 ppm: C2.

  • δ ~115-120 ppm: C3a, bridgehead carbon.

  • δ ~100-105 ppm: C3.

  • δ ~95-100 ppm: C5.

  • δ ~90-95 ppm: C7.

  • δ ~55 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity/Comment
N-H Stretch (Indole) 3350 - 3450Medium, sharp
N-H Stretch (Amine) 3250 - 3400Medium, two distinct bands for a primary amine.[7][9][10]
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 2960Medium (for the -OCH₃ group)
N-H Bend (Amine) 1580 - 1650Strong[7]
C=C Stretch (Aromatic) 1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether) 1230 - 1270Strong
C-N Stretch (Aromatic) 1250 - 1335Medium to Strong[7]
Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

  • Molecular Ion (M⁺): The expected exact mass would be approximately m/z = 162.0793, corresponding to the molecular formula C₉H₁₀N₂O.

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the electron-rich nature of its indole core, which is further activated by two powerful electron-donating groups (EDGs): the 4-methoxy and 6-amino substituents.[3][4] This high electron density makes the molecule an excellent nucleophile, predisposing it to electrophilic aromatic substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The combined directing effects of the -OCH₃ and -NH₂ groups, along with the intrinsic reactivity of the indole system, dictate where electrophiles will attack. The C3 position is typically the most nucleophilic site in an indole. However, the strong activating groups at C4 and C6 also significantly enhance the electron density at C5 and C7. Therefore, electrophilic substitution can be expected to occur preferentially at the C3, C5, or C7 positions, depending on the reaction conditions and the nature of the electrophile.

G cluster_0 Reactivity Profile cluster_1 Preferred Sites for EAS cluster_2 Typical Transformations Indole This compound (Electron-Rich Core) EDG Activating Groups: - 4-OCH₃ (Strong EDG) - 6-NH₂ (Strong EDG) EAS Electrophilic Aromatic Substitution (EAS) Indole->EAS Amine_Rxn Amine Group Reactions Indole->Amine_Rxn C3 C3 Position (Intrinsic Indole Reactivity) EAS->C3 Primary C5 C5 Position (Ortho to -NH₂ and -OCH₃) EAS->C5 Secondary C7 C7 Position (Ortho to -NH₂) EAS->C7 Secondary Acylation Acylation / Amide Formation Amine_Rxn->Acylation Alkylation Alkylation Amine_Rxn->Alkylation Diazotization Diazotization → Sandmeyer Rxn Amine_Rxn->Diazotization

Caption: Reactivity pathways for this compound.

Reactions Involving the Amino Group

The primary aromatic amine at C6 is a versatile functional handle for a wide array of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Halogen).

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a strategic building block. Its utility lies in its role as a critical intermediate for constructing more complex, biologically active molecules.[3]

  • Pharmaceutical Synthesis: The scaffold is being explored for the synthesis of small-molecule therapeutics targeting neurological and metabolic pathways.[3] The indole framework is a privileged structure in many approved drugs.[1]

  • Agrochemicals: Indole derivatives are also used in the development of new agrochemicals.[3]

  • Bioactive Molecules: The compound serves as a precursor for a wide range of bioactive molecules due to its functionalized, electron-rich structure.[3] Its derivatives have been investigated as kinase inhibitors and for other therapeutic applications.[11][12]

Safety and Handling

Proper handling of chemical intermediates is crucial for laboratory safety.

  • Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[3]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling: Operations should be conducted in a well-ventilated area, and contact with skin and eyes should be avoided.[5]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

To ensure the integrity and reproducibility of experimental data, a standardized protocol for characterization is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm from the bottom of the tube.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

  • Instrument Setup: Place the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's requirements. Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift (δ) scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all peaks to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure against the predicted values.

References

Introduction: The Enduring Significance of the Indoleamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indoleamines

This guide provides a comprehensive overview of the core principles and modern practices governing the discovery, synthesis, and preclinical evaluation of novel indoleamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple recitation of protocols to explore the strategic reasoning and scientific causality that underpin a successful discovery campaign. We will navigate from initial target selection through advanced synthetic strategies to the critical in vitro and in vivo assays that validate a compound's therapeutic potential.

Indoleamines are a class of bicyclic heteroaromatic compounds that form the structural core of a vast array of biologically active molecules, from essential neurotransmitters to potent therapeutics.[1] The indole ring fused to an ethylamine side chain is a privileged scaffold, granting these molecules access to a wide range of biological targets.[2] Serotonin (5-hydroxytryptamine), a canonical indoleamine, is a fundamental neurotransmitter that modulates mood, cognition, and numerous physiological processes through a family of 5-HT receptors.[3] This inherent bioactivity makes indoleamine analogs a fertile ground for drug discovery, leading to treatments for migraines, depression, and other neurological disorders.[2] Furthermore, enzymes that metabolize indoleamines, such as Indoleamine 2,3-dioxygenase 1 (IDO1), have emerged as critical targets in cancer immunotherapy for their role in mediating tumor immune escape.[4][5][6][7] This guide elucidates the integrated, multidisciplinary workflow required to identify and develop the next generation of innovative indoleamine-based therapeutics.

Part 1: The Discovery Engine: From Target to Lead Compound

The journey to a novel therapeutic begins not with a molecule, but with a validated biological target and a robust strategy for identifying chemical matter that can modulate it effectively.

Target Identification and Validation

The selection of a biological target is the foundational decision in any drug discovery program. For indoleamines, the target landscape is rich and dominated by two major classes: G-protein coupled receptors (GPCRs) and enzymes.

  • Serotonin (5-HT) Receptors: This family of 14 receptors mediates the effects of serotonin.[8][9] The 5-HT2A receptor, in particular, is the principal target for classic psychedelic compounds and a key area of research for novel therapeutics for depression and other neuropsychiatric disorders.[9][10] The rationale for targeting specific 5-HT receptors lies in their well-defined roles in physiological and pathological processes, making them druggable targets for conditions ranging from anxiety to migraines.[2][3][11]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[6][7] In the tumor microenvironment, elevated IDO1 activity depletes local tryptophan and produces immunosuppressive metabolites, allowing cancer cells to evade immune surveillance.[5] This makes the inhibition of IDO1 a promising strategy for cancer immunotherapy.[4][7]

Screening for Hits: Finding the Starting Point

Once a target is validated, the next step is to identify "hits"—compounds that exhibit the desired biological activity. Modern screening paradigms leverage both experimental and computational approaches.

  • High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds (often natural products or synthetic molecules) for activity against the target.[12] For example, a fluorescence-based HTS can be used to screen thousands of natural products for inhibitory activity against recombinant human IDO1.[12][13] This method allows for the unbiased discovery of novel chemical scaffolds.

  • Virtual Screening: Computational methods, or virtual screening, can precede or complement HTS.[14] This approach uses molecular docking and pharmacophore modeling to screen vast digital libraries of compounds, predicting which molecules are most likely to bind to the target's active site.[14][15] This significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.

The workflow from target identification to a confirmed hit is a critical filtering process, as illustrated below.

G cluster_0 Discovery Phase Target Target Identification (e.g., 5-HT2A, IDO1) Validation Target Validation Target->Validation Assay Assay Development Validation->Assay Screening Screening Campaign (HTS / Virtual) Assay->Screening Hit Hit Confirmation & Validation Screening->Hit

Figure 1: High-level workflow for the initial discovery of hit compounds.
Hit-to-Lead Optimization: The Role of Structure-Activity Relationships (SAR)

A "hit" from a screening campaign is rarely a perfect drug candidate. It is typically a starting point for a medicinal chemistry effort known as hit-to-lead optimization. The central goal is to systematically modify the hit's structure to improve its potency, selectivity, and pharmacokinetic properties. This is achieved through the iterative process of establishing Structure-Activity Relationships (SAR).[16]

SAR studies explore how specific chemical modifications to the indoleamine scaffold affect its biological activity.[17] For tryptamine-based 5-HT2A receptor agonists, for example, substitutions at various positions on the indole ring or on the ethylamine side chain can dramatically alter receptor affinity and functional efficacy.[8][10]

Table 1: Representative Structure-Activity Relationships for 4-Substituted Tryptamines at the 5-HT2A Receptor

Modification Position Effect on 5-HT2A Activity Example Reference
O-Acetylation 4-position (OH) Reduces in vitro potency ~10-20 fold. 4-AcO-DMT vs. Psilocin [10]
N-Alkyl Group Size Amine Nitrogen Increased steric bulk can decrease potency. 4-HO-DIPT vs. 4-HO-MET [10]

| Ring Fluorination | 5-position | Can increase affinity and efficacy. | 5-F-DMT |[8][18] |

This iterative cycle of design, synthesis, and testing allows chemists to rationally design compounds with an improved therapeutic profile, transforming a promising "hit" into a viable "lead" candidate.

Part 2: The Art of Creation: Modern Synthetic Strategies for Indoleamines

The ability to efficiently and selectively synthesize novel indoleamine analogs is paramount to any discovery program. While classical methods laid the groundwork, modern synthetic chemistry offers a powerful toolkit for creating molecular diversity under milder and more controlled conditions.

Foundational vs. Modern Synthetic Approaches

Classical methods like the Bischler-Möhlau and Hemetsberger syntheses, while historically important, often require harsh reaction conditions and have a limited substrate scope, making them less suitable for complex drug candidates.[19] Contemporary strategies frequently employ transition-metal catalysis to achieve higher efficiency and functional group tolerance.[19][20] Recent breakthroughs include copper-catalyzed methods for direct, regioselective C-H functionalization of the indole core, offering a more scalable and affordable approach to modification.[20]

Experimental Protocol: A Representative Palladium-Catalyzed Indole Synthesis (Larrauf-Type Cyclization)

This protocol outlines a modern approach to constructing a substituted indole core, a key step in the synthesis of many novel indoleamines. It relies on a palladium-catalyzed intramolecular C-N bond formation. The causality behind choosing this method is its high efficiency and tolerance for a variety of functional groups, which is critical when building complex molecules.

Objective: To synthesize a 2,3-disubstituted indole from an N-alkynylaniline precursor.

Materials:

  • N-(2-ethynylphenyl)acetamide (or other suitable precursor)

  • Palladium(II) acetate (Pd(OAc)2) catalyst

  • Triphenylphosphine (PPh3) ligand

  • Potassium carbonate (K2CO3) base

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-(2-ethynylphenyl)acetamide precursor (1.0 mmol, 1.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq). The phosphine ligand is crucial as it stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe. The choice of a polar aprotic solvent like DMF is to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indole product.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[21]

This self-validating protocol includes monitoring (TLC) and definitive characterization (NMR, HRMS) to ensure the integrity of the synthesized compound before it proceeds to biological evaluation.

G Start N-alkynylaniline Intermediate1 Oxidative Addition (Pd(0) to Pd(II)) Start->Intermediate1 Pd(0) Intermediate2 Carbopalladation Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Product Indole Product Intermediate3->Product Catalyst_Out Pd(0) Catalyst Intermediate3->Catalyst_Out Reforms

Figure 2: Simplified catalytic cycle for a palladium-catalyzed indole synthesis.

Part 3: Preclinical Evaluation: From Molecule to Potential Medicine

Once a novel indoleamine has been synthesized and characterized, its biological activity must be rigorously assessed through a cascade of preclinical assays. This stage determines if the compound has the desired effect on its target and a suitable safety profile to advance toward clinical studies.[22]

In Vitro Assays: Quantifying Biological Activity

In vitro assays are performed in a controlled laboratory environment, typically using isolated proteins or cultured cells, to measure a compound's direct interaction with its target.[23]

  • Receptor Binding Assays: Radioligand binding assays are used to determine a compound's affinity (how tightly it binds) for a specific receptor, such as the 5-HT2A receptor.[15][24]

  • Functional Assays: These assays measure the biological response triggered by the compound-target interaction. For a GPCR like 5-HT2A, a calcium mobilization assay can be used to determine if a ligand is an agonist (activator) or antagonist (blocker) by measuring the downstream release of intracellular calcium.[3][10] For an enzyme like IDO1, the assay measures the conversion of the substrate (tryptophan) to its product (kynurenine), often quantified by HPLC or UHPLC-MS/MS.[12][25][26][27]

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol details a cell-free enzymatic assay to determine the inhibitory potency (IC50) of a novel compound against IDO1. The principle relies on quantifying the production of kynurenine, the product of the IDO1-catalyzed reaction.[12]

Objective: To measure the concentration of a test compound required to inhibit 50% of IDO1 enzymatic activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Methylene blue and Ascorbic acid (for redox cycling)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Trichloroacetic acid (TCA) to stop the reaction

  • p-Dimethylaminobenzaldehyde (pDMAB) in acetic acid (Ehrlich's reagent)

  • Microplate reader (492 nm absorbance)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and the IDO1 enzyme in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include positive control (known IDO1 inhibitor) and negative control (DMSO vehicle) wells.

  • Initiation and Incubation: Initiate the enzymatic reaction. Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) TCA. This denatures the enzyme.

  • Hydrolysis: Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to stable kynurenine.[25]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add pDMAB reagent. This reagent reacts with kynurenine to form a yellow-colored product.

  • Quantification: Measure the absorbance of the yellow product at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow IDO1 Inhibition Assay Workflow Start Prepare Reaction Mix (IDO1, Trp, Cofactors) Add_Cmpd Add Test Compound (Serial Dilution) Start->Add_Cmpd Incubate Incubate at 37°C Add_Cmpd->Incubate Stop Stop Reaction (Add TCA) Incubate->Stop Hydrolyze Hydrolyze at 65°C (N-formylkynurenine -> Kynurenine) Stop->Hydrolyze Detect Add pDMAB Reagent (Color Development) Hydrolyze->Detect Read Measure Absorbance (492 nm) Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Step-by-step workflow for the in vitro IDO1 enzyme inhibition assay.
In Vivo Models: Assessing Efficacy and Safety in a Biological System

After demonstrating promising in vitro activity, lead compounds are advanced to in vivo models to assess their effects within a complex, living organism.[28] The choice of model is dictated by the therapeutic indication.

  • Psychedelic Potential (Head-Twitch Response): For indoleamines targeting 5-HT2A receptors, the head-twitch response (HTR) in rodents is a widely used behavioral model to predict hallucinogenic potential in humans.[29] Serotonergic psychedelics reliably induce this behavior, whereas non-hallucinogenic 5-HT2A agonists do not.[10][18][29]

  • Antitumor Efficacy (Xenograft Models): For IDO1 inhibitors, efficacy is often tested in mouse models where human tumor cells (xenografts) are implanted.[30] The compound is administered, and its effect on tumor growth is measured over time, often in combination with other immunotherapies.

These animal models provide crucial data on a compound's efficacy, pharmacokinetics, and potential toxicity, which are essential for making the decision to proceed to human clinical trials.[23]

Conclusion and Future Directions

The discovery and synthesis of novel indoleamines is a dynamic and evolving field. The journey from a biological hypothesis to a preclinical candidate is a complex, iterative process that demands a deep integration of medicinal chemistry, pharmacology, and analytical science. The principles outlined in this guide—rational target selection, robust screening, SAR-driven optimization, efficient synthesis, and rigorous preclinical evaluation—form the bedrock of a successful drug discovery campaign.

Future advancements will likely be driven by the integration of artificial intelligence and machine learning into drug design, the exploration of novel biological targets, and the development of more predictive in vitro and in silico models that can reduce the reliance on animal testing.[23][31] The indoleamine scaffold, with its inherent versatility and profound biological relevance, will undoubtedly remain a central focus of these efforts for years to come.

References

A Technical Guide to the Structural Elucidation of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-methoxy-1H-indol-6-amine, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis.[1] Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It establishes a logical, self-validating workflow that integrates modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed, ensuring that each step of the analytical process builds upon the last, culminating in the unambiguous confirmation of the molecular structure. This guide is grounded in established spectroscopic principles and data from analogous indole structures, offering field-proven insights into the nuanced interpretation of complex analytical data.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2] Methoxy- and amino-substituted indoles, in particular, are of significant interest due to their prevalence in neuroactive compounds and their utility as versatile building blocks for more complex molecular architectures.[3] this compound (CAS No. 885518-12-7) serves as a critical intermediate, with its distinct substitution pattern offering unique opportunities for derivatization.[1] The methoxy group can influence solubility and metabolic stability, while the amino group provides a reactive handle for various coupling chemistries.[1]

Accurate and unequivocal structural confirmation of such intermediates is paramount to the integrity of any drug development program. This guide, therefore, presents a systematic and robust methodology for the complete structural characterization of this compound.

The Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of a novel or synthesized compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and their collective interpretation leads to a definitive structural assignment. Our workflow is designed to be sequential and logical, where the results of one experiment inform the next.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms MW NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) IR->NMR_1D Identifies key bonds to look for in NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Long-Range Correlations) NMR_1D->NMR_2D Assigns protonated carbons XRay X-Ray Crystallography (3D Structure, if crystalline) NMR_2D->XRay Provides full connectivity map

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing any compound is to determine its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for accurate mass measurement to four decimal places.

Data Interpretation & Expected Results

The molecular formula of this compound is C₉H₁₀N₂O.[1]

PropertyExpected Value
Molecular Formula C₉H₁₀N₂O
Monoisotopic Mass 162.0793 g/mol
Observed [M+H]⁺ ~163.0866 m/z

The observation of a protonated molecular ion with a mass-to-charge ratio that corresponds to the calculated exact mass within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. The indole ring is known for characteristic fragmentation pathways.[4][5]

Fragmentation_Pathway Parent [M+H]⁺ m/z 163.0866 Frag1 Loss of CH₃ (from OCH₃) [M+H-15]⁺ m/z 148.0631 Parent->Frag1 Frag2 Loss of NH₃ (from NH₂) [M+H-17]⁺ m/z 146.0709 Parent->Frag2 Frag3 Characteristic Indole Fragment (Loss of HCN from pyrrole ring) [M+H-CH₃-HCN]⁺ m/z 121.0502 Frag1->Frag3

Caption: Predicted ESI-MS/MS fragmentation pathway.

The loss of a methyl radical (15 Da) is characteristic of a methoxy group, while the loss of ammonia (17 Da) suggests the presence of a primary amine.[6] Further fragmentation involving the loss of HCN (27 Da) is a hallmark of the indole core.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350 - 3250N-H StretchIndole N-H
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethoxy (-OCH₃)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O Stretch (asymmetric)Aryl Ether (-O-CH₃)
1100 - 1000C-N StretchAryl Amine

The presence of distinct peaks in the N-H stretching region confirms the amine and indole N-H groups. The C-O stretching band is indicative of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the labile N-H protons are observable.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be run:

    • ¹H NMR

    • ¹³C NMR (proton-decoupled)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)[7]

    • Heteronuclear Multiple Bond Correlation (HMBC)[8]

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The electron-donating methoxy and amino groups will shield protons on the benzene ring, shifting them upfield, while the indole N-H proton will appear significantly downfield.[9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8br s1HN1-H
~7.05t, J=2.8 Hz1HH2
~6.51d, J=8.5 Hz1HH7
~6.30dd, J=2.8, 1.5 Hz1HH3
~6.15d, J=1.5 Hz1HH5
~4.80br s2HN6-H₂
~3.80s3HOCH₃

Note: Chemical shifts are predictions based on additive rules and data from similar indole structures. Actual values may vary.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145.0C4
~142.0C6
~133.0C7a
~122.5C2
~120.0C3a
~105.0C7
~100.5C3
~90.0C5
~55.0OCH₃
2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the structure.

  • COSY identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between H2 and H3, and potentially a weak correlation from N1-H to H2.

  • HSQC correlates each proton with the carbon it is directly attached to.[7] This allows for the definitive assignment of all protonated carbons.

  • HMBC is the key to the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[8] This experiment maps the entire molecular connectivity, including quaternary carbons.

Caption: Expected key HMBC correlations for structural confirmation.

Key Diagnostic HMBC Correlations:

  • OCH₃ protons to C4: Unequivocally places the methoxy group at position 4.

  • H5 to C4 and C6: Confirms the position of H5 between the two substituted carbons.

  • H7 to C5 and C6: Establishes the connectivity at the lower end of the benzene ring.

  • H2 to C3a and C7a: Links the pyrrole ring protons to the benzene fusion carbons.

  • H3 to C2 and C4: Confirms the position of C3 adjacent to the methoxy-substituted carbon.

The collective interpretation of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the constitution of this compound.

Conclusion

The structural elucidation of a molecule like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, beginning with the determination of the molecular formula by HRMS, followed by the identification of functional groups with IR spectroscopy, and culminating in the detailed mapping of the molecular framework through a suite of NMR experiments. By following this self-validating methodology, researchers can have the highest degree of confidence in the structure of their synthesized intermediates, ensuring the integrity and success of their research and development endeavors.

References

Solubility and stability of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-1H-indol-6-amine

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an electron-rich indole core, a methoxy group at the 4-position, and a primary amine at the 6-position, makes it a valuable building block for the synthesis of bioactive molecules and potential pharmaceutical candidates.[1] The physicochemical properties of this molecule, specifically its solubility and stability, are paramount for its progression through the drug discovery pipeline, influencing everything from synthesis and purification to formulation and bioavailability.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility and stability of this compound. As publicly available data for this specific molecule is limited, this document synthesizes foundational principles of indole chemistry with field-proven methodologies to empower researchers in their development efforts. We will explore the theoretical underpinnings of its behavior in various media and provide robust, step-by-step protocols for empirical validation.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biological activity and formulation feasibility. The structure of this compound—containing a hydrophobic bicyclic indole core, a hydrogen-bond-donating amine, a hydrogen-bond-accepting methoxy group, and the indole N-H group—suggests a nuanced solubility profile.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The indole nucleus imparts significant non-polar character, while the amine and methoxy groups introduce polarity and hydrogen bonding capabilities. The methoxy group is generally considered to enhance solubility.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol (MeOH)Moderate to HighCapable of hydrogen bonding with the amine, methoxy, and indole N-H groups.
Ethanol (EtOH)ModerateSimilar to methanol but slightly less polar.
WaterLowThe hydrophobic indole backbone is expected to limit aqueous solubility, despite the presence of polar functional groups. The amine group may impart slight pH-dependent solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and high polarity can effectively solvate the molecule.[2]
N,N-Dimethylformamide (DMF)HighA highly polar solvent with strong intermolecular interaction capabilities, similar to DMSO.[2]
Acetonitrile (ACN)ModerateIts polar nature and ability to accept hydrogen bonds suggest good solubility.[2]
Non-Polar Dichloromethane (DCM)ModerateThe molecule's overall non-polar character from the indole ring should allow for reasonable solubility.[2]
TolueneLow to ModerateAromatic π-π stacking interactions between toluene and the indole ring may contribute to some solubility.
HexanesLowAs a highly non-polar alkane, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[2]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[2]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the quantitative solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial for each solvent to be tested. The goal is to have undissolved solid present at equilibrium.

  • Equilibration: Add a known volume of the selected solvent to each vial. Cap the vials tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the filtered sample from step 5 with a suitable solvent to fall within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. . Calculation: Determine the concentration of the saturated solution from the calibration curve and account for any dilution factors. Express solubility in units such as mg/mL or mol/L.[2]

Part 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and predicting potential degradation products.[4] The indole scaffold, while generally stable due to its aromaticity, is also an electron-rich system susceptible to degradation.[5][6]

Intrinsic Stability and Influential Factors

The stability of indole compounds is highly dependent on their structure and environment.[5] Key factors that can induce degradation include:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which is a primary degradation pathway.[5] This can be accelerated by atmospheric oxygen, the presence of metal ions, and elevated temperatures.[5]

  • Light (Photostability): Exposure to light, particularly UV radiation, can cause indole derivatives to degrade, often indicated by a color change (e.g., turning red).[7]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including oxidative and hydrolytic degradation.[5]

  • pH: The amine and indole N-H functionalities mean the molecule's stability can be pH-dependent. Extreme pH conditions (strong acid or base) can catalyze hydrolysis or other reactions.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[4][8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability- Indicating Method (e.g., HPLC-MS) Acid->Analysis Analyze Stressed Samples Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Analyze Stressed Samples API API Sample (this compound) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Elucidation Structure Elucidation (e.g., MS/MS, NMR) Analysis->Elucidation Identify Degradants Pathway Degradation Pathway Mapping Elucidation->Pathway

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

Objective: To intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure detection of primary and secondary degradants.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions.

  • At various time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.

  • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Heat at 60-80 °C.

  • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Heat at 60-80 °C.

  • Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution. Keep at room temperature and protect from light.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Potential Degradation Pathways

The electron-rich nature of the indole ring, further activated by the methoxy and amine groups, makes it the likely site of initial degradation, particularly via oxidation.

Degradation_Pathway Parent This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated Indole) Parent->Oxidized_Intermediate [O] (e.g., H₂O₂, O₂) Dimer Dimerization Products Oxidized_Intermediate->Dimer Further Reaction RingOpened Ring-Opened Products Oxidized_Intermediate->RingOpened Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

Recommended Storage and Handling

Based on the known instability of indole derivatives, the following storage conditions are recommended to minimize degradation.[5]

  • Temperature: Store at cool temperatures, preferably 2-8 °C for short-term and -20 °C for long-term storage.

  • Light: Store in amber or opaque vials to protect from light.

  • Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Antioxidants: For solutions intended for long-term storage or use in assays where oxidation is a concern, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, ensuring it does not interfere with downstream applications.[5]

Conclusion

This guide provides a foundational and practical framework for assessing the solubility and stability of this compound. While theoretical predictions offer valuable initial guidance, rigorous experimental evaluation using the described protocols is indispensable for generating the robust data required for drug development. A thorough understanding of these core physicochemical properties will enable researchers to make informed decisions regarding solvent selection, formulation strategies, analytical method development, and appropriate storage conditions, ultimately accelerating the journey of this promising molecule from the laboratory to potential clinical applications.

References

4-Methoxy-1H-indol-6-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-1H-indol-6-amine

This document provides a comprehensive technical guide for the safe handling, use, storage, and disposal of this compound (CAS No. 885518-12-7). It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related indole amine compounds. The protocols and recommendations herein are synthesized from available safety data for analogous compounds and established principles of laboratory safety. Given that comprehensive toxicological data for this specific molecule is not widely available, a conservative approach based on the potential hazards of aromatic amines and indole derivatives is mandated.

Compound Identification and Hazard Profile

This compound is an indole derivative that serves as a valuable intermediate in organic synthesis, particularly for pharmaceuticals and other bioactive molecules.[1] Its structure, featuring an electron-rich indole core, a methoxy group, and an amino group, dictates its reactivity and potential biological activity.[1][2]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; chem [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565576&t=l", label=""]; caption [label="Figure 1: Structure of this compound", fontsize=10]; } enddot Caption: Figure 1: Structure of this compound

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated RiskRationale and Reference Compounds
Acute Toxicity (Oral/Inhalation) Category 4: Harmful if swallowed or inhaled.Based on data for other substituted indoles which are classified as harmful.
Skin Corrosion/Irritation Category 2: Causes skin irritation.A common classification for indole derivatives and aromatic amines.[3][4]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.A common classification for indole derivatives and aromatic amines.[3][4]
Respiratory/Skin Sensitization May cause an allergic skin reaction.A known risk for certain aromatic amines. Prudent to assume potential.
Germ Cell Mutagenicity Suspected of causing genetic defects.A significant potential hazard for some complex amines. Handle as a potential mutagen.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Dusts from fine chemical powders are a common cause of respiratory tract irritation.[3][4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.A potential hazard associated with some aromatic amines.

Foundational Safety Principles: Risk Assessment and Mitigation

The primary routes of occupational exposure to this compound are inhalation of the solid powder, dermal absorption through skin contact, and accidental ingestion . The causality behind the stringent handling protocols described below is based on mitigating these risks. Aromatic amines, as a class, can be readily absorbed through the skin.[5] Therefore, preventing direct contact is of paramount importance.

All work involving this compound must be preceded by a formal risk assessment. The core principle is to use a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure to a level that is As Low As Reasonably Achievable (ALARA).

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All handling of this compound solid, and any procedures that could generate aerosols or vapors from its solutions, must be performed within a certified chemical fume hood.[5]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended.[5]To prevent dermal absorption. Aromatic amines can permeate some glove materials; double-gloving provides an additional barrier and a method for safe removal of the outer, contaminated glove.[6]
Eye Protection Chemical safety goggles providing a complete seal. A face shield must be worn over goggles when there is a risk of splashing.[5]Protects against splashes and aerosols that can cause serious eye irritation.[3][7]
Body Protection A fully buttoned laboratory coat. A chemically resistant apron should be worn for larger quantities.Protects skin from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate cartridge is required when handling the solid powder outside of a glovebox.[5]Prevents inhalation of fine dust particles which may cause respiratory irritation and systemic toxicity.[5]

Standard Operating Protocol: From Receipt to Disposal

This section outlines a self-validating workflow. Each step includes checks and balances to ensure safety is maintained throughout the experimental process.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label = "Preparation Phase"; style=filled; color=lightgrey; A [label="Receive & Log Compound"]; B [label="Verify Fume Hood Certification\n& Safety Equipment"]; C [label="Don Full PPE\n(Table 2)"]; A -> B -> C; }

subgraph "cluster_handling" { label = "Handling Phase (in Fume Hood)"; style=filled; color=lightblue; D [label="Place Absorbent Liner\non Work Surface"]; E [label="Tare Vessel"]; F [label="Carefully Weigh Solid\n(Minimize Dust)"]; G [label="Prepare Solution"]; D -> E -> F -> G; }

subgraph "cluster_exp" { label = "Experiment Phase"; style=filled; color=lightgreen; H [label="Conduct Experiment\n(Keep Containers Sealed)"]; I [label="Monitor Reaction"]; G -> H -> I; }

subgraph "cluster_cleanup" { label = "Cleanup & Disposal Phase"; style=filled; color=lightcoral; J [label="Quench Reaction &\nDecontaminate Glassware"]; K [label="Segregate & Label Waste\n(Solid & Liquid)"]; L [label="Clean & Decontaminate\nWork Area"]; M [label="Doff & Dispose of PPE"]; I -> J -> K -> L -> M; } } enddot Caption: Figure 2: A generalized, safety-centric workflow for handling this compound.

Step-by-Step Methodology:

  • Pre-Operation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an operational safety shower and eyewash station are immediately accessible.[8]

    • Assemble all necessary PPE as detailed in Table 2.

    • Prepare a designated hazardous waste container.

  • Weighing and Solution Preparation (Perform exclusively in a chemical fume hood):

    • Don all required PPE (double gloves, lab coat, goggles, face shield).

    • Cover the work surface, such as the balance, with a disposable absorbent bench liner to contain potential spills.[5]

    • Carefully weigh the desired amount of this compound, avoiding any actions that could generate dust.

    • To prepare a solution, slowly add the weighed solid to the solvent in an appropriate vessel. Cap and mix gently to dissolve.

  • Experimental Use:

    • Conduct all manipulations of the compound and its solutions within the fume hood.

    • Keep all containers tightly sealed when not in use.

  • Post-Experiment & Decontamination:

    • Properly quench any reactive materials at the end of the experiment.

    • Decontaminate glassware and equipment. A triple rinse with a suitable solvent is recommended.

    • Wipe down the entire work surface in the fume hood with a suitable solvent, followed by soap and water.

    • Place all contaminated disposable materials (e.g., bench liners, gloves, pipette tips) into the designated sealed hazardous waste container.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

dot digraph "Emergency_Response" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Exposure or Spill Event", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_spill" { label="Spill"; Spill_Type [label="Minor or Major Spill?"]; Minor_Spill [label="Minor Spill:\n1. Alert others in the area.\n2. Absorb with inert material (vermiculite).\n3. Collect in sealed waste container.\n4. Decontaminate area."]; Major_Spill [label="Major Spill:\n1. Evacuate immediate area.\n2. Alert supervisor & EH&S.\n3. Prevent entry.\n4. Await professional cleanup."]; Spill_Type -> Minor_Spill [label="Minor"]; Spill_Type -> Major_Spill [label="Major"]; }

subgraph "cluster_exposure" { label="Personnel Exposure"; Exposure_Type [label="Route of Exposure?"]; Skin_Contact [label="Skin Contact:\n1. Immediately flush with water for 15 min.\n2. Remove contaminated clothing.\n3. Seek medical attention."]; Eye_Contact [label="Eye Contact:\n1. Immediately flush with eyewash for 15 min.\n2. Remove contact lenses if possible.\n3. Seek immediate medical attention."]; Inhalation [label="Inhalation:\n1. Move to fresh air.\n2. If breathing is difficult, give oxygen.\n3. Seek immediate medical attention."]; Exposure_Type -> Skin_Contact [label="Skin"]; Exposure_Type -> Eye_Contact [label="Eye"]; Exposure_Type -> Inhalation [label="Inhalation"]; }

Start -> Spill_Type; Start -> Exposure_Type; } enddot Caption: Figure 3: Decision tree for emergency response to a spill or personnel exposure.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Minor Spill: For small spills contained within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[5] Carefully sweep or scoop the material into a labeled, sealed hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Major Spill: Evacuate the area and follow your institution's emergency procedures.[5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The compound may be sensitive to air, light, and moisture.[10][11] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11] Store away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste.[9] Collect waste in suitable, closed, and properly labeled containers.[9] Do not allow the material to enter drains or the environment.[9] Follow all local, state, and federal regulations for hazardous waste disposal.

References

Material safety data sheet for 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-1H-indol-6-amine

Foreword

As a Senior Application Scientist, my objective extends beyond providing mere data points. This guide is crafted to offer a deep, practical understanding of this compound, a molecule of growing importance in modern drug discovery. We will not only review its known safety parameters but also explore the chemical reasoning behind them. The protocols and insights herein are designed to empower researchers, ensuring that this valuable synthetic intermediate is handled with the highest degree of safety and scientific rigor. This document is a self-validating system, grounding every recommendation in established chemical principles and authoritative data.

Section 1: Compound Profile & Significance

This compound is a specialized indole derivative that serves as a critical intermediate in the synthesis of complex bioactive molecules.[1] Its structure is characterized by an indole core, a methoxy group (-OCH₃) at the 4-position, and a primary amine group (-NH₂) at the 6-position. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry and pharmaceutical research.[1]

The indole scaffold is a "privileged structure" in drug discovery, present in numerous natural products and approved drugs.[2] The methoxy group can enhance metabolic stability and solubility, while the primary amine provides a reactive handle for a variety of chemical transformations, such as amide bond formation or coupling reactions, to build more complex molecular architectures.[1] Its growing use in computational modeling and structure-activity relationship (SAR) studies highlights its relevance to the next generation of therapeutics.[1]

Below are the key identifiers for this compound.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 885518-12-7[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Canonical SMILES COC1=C2C(=CC(=C1)N)NC=C2N/A
InChI Key OMDJRLJKLOICLC-UHFFFAOYSA-N[1]

Section 2: Hazard Identification and Scientific Risk Assessment

The available supplier information provides a baseline GHS classification.[1]

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowedNo Pictogram
Acute Toxicity, Dermal (Category 5)H313: May be harmful in contact with skinNo Pictogram
Acute Toxicity, Inhalation (Category 5)H333: May be harmful if inhaledNo Pictogram

Expert Analysis of Inferred Hazards:

While the formal classification suggests low acute toxicity, this should be interpreted with extreme caution. The chemical structure implies other potential hazards that must be managed:

  • Skin & Eye Irritation: The parent indole scaffold is a known irritant.[3] The presence of the amine group can exacerbate this. Direct contact with skin and eyes is likely to cause irritation.

  • Skin Sensitization: Aromatic amines are a well-known class of compounds that can cause allergic skin reactions (sensitization) upon repeated exposure. Researchers handling this compound should be vigilant for any signs of dermatitis.

  • Potential Mutagenicity: While there is no specific data for this compound, some aromatic amines are suspected mutagens. This potential risk underscores the need to prevent any direct exposure.

  • Inhalation Hazard: As a fine powder, the compound can be easily aerosolized. Inhalation may cause respiratory tract irritation.[3]

Given these inferred risks, it is prudent to handle this compound as a substance with a higher hazard profile than the minimal data suggests, applying the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Section 3: Principles of Safe Handling & Exposure Control

Effective exposure control is paramount. The following protocols are designed as a self-validating system to minimize risk during routine laboratory operations.

3.1 Engineering Controls

  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The storage area should be well-ventilated to disperse any potential off-gassing.[4]

3.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should be considered the minimum requirement.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (inspect before use)Provides a barrier against skin contact. Double-gloving is recommended for extended operations.[5]
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes or airborne powder.[6]
Body Protection Flame-resistant laboratory coatPrevents contamination of personal clothing.[5]

3.3 Protocol: Safe Weighing and Solution Preparation

This protocol details the essential steps for safely handling the solid compound.

  • Preparation: Don the required PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the work surface inside the fume hood and the analytical balance with 70% ethanol.

  • Tare: Place a clean weigh boat on the balance and tare the mass.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating airborne dust. If dust is generated, pause and allow the fume hood to clear it.

  • Transfer: Carefully transfer the weighed solid into the receiving flask.

  • Solubilization: Add the desired solvent to the flask inside the fume hood. Swirl gently to dissolve.

  • Cleanup: Tightly cap the stock bottle and return it to its designated storage location. Dispose of the used weigh boat and any contaminated wipes in a designated solid chemical waste container.

  • Final Decontamination: Wipe down the spatula, the balance, and the fume hood work surface again.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.

The following workflow diagram illustrates this critical process.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing (in Fume Hood) cluster_transfer 3. Transfer & Cleanup cluster_final 4. Final Steps PPE Don PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Clean Clean Balance & Surface FumeHood->Clean Tare Tare Weigh Boat Clean->Tare Dispense Dispense Solid Compound Tare->Dispense Record Record Mass Dispense->Record Transfer Transfer Solid to Flask Record->Transfer Solubilize Add Solvent & Dissolve Transfer->Solubilize Store Seal & Store Stock Bottle Solubilize->Store Dispose Dispose of Waste Store->Dispose FinalClean Final Surface Decontamination Dispose->FinalClean Doff Doff PPE & Wash Hands FinalClean->Doff

Caption: Workflow for Safe Weighing and Solution Preparation.

Section 4: Stability, Storage, and Reactivity Profile

4.1 Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store refrigerated or frozen. A supplier recommends short-term storage at -4°C (1-2 weeks) and long-term storage at -20°C (1-2 years).[1]

  • Atmosphere: Amines, particularly aromatic ones, can be sensitive to air and light.[6] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent oxidative degradation.

  • Moisture: The compound may be hygroscopic. Store in a tightly sealed container in a dry environment or desiccator.[4]

4.2 Chemical Reactivity and Incompatibilities

The reactivity of this compound is dictated by its functional groups.

  • Amine Group: The primary amine is basic and nucleophilic. It will react exothermically with strong acids. It is also susceptible to oxidation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and acid chlorides. These materials can lead to vigorous, potentially hazardous reactions.[6][7]

Section 5: Accidental Release and First-Aid Measures

5.1 Accidental Release (Spill) Protocol

In the event of a spill, immediate and calm action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

  • Control: Prevent the powder from spreading. Do not use a dry brush or create dust clouds.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container using non-sparking tools.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

The following decision tree outlines the emergency response logic.

G Spill Spill of this compound Detected Alert Alert others in area Spill->Alert IsContained Is spill contained in fume hood? Evacuate Evacuate Area Call EHS IsContained->Evacuate No PPE Don appropriate PPE (gloves, goggles, respirator if needed) IsContained->PPE Yes IsLarge Is spill large or is dust airborne? IsLarge->IsContained No IsLarge->Evacuate Yes Alert->IsLarge Cover Gently cover with inert absorbent PPE->Cover Collect Collect waste into sealed container Cover->Collect Decon Decontaminate area Collect->Decon

Caption: Decision Tree for Emergency Spill Response.

5.2 First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

References

Methodological & Application

Synthesis of 4-Methoxy-1H-indol-6-amine experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Methoxy-1H-indol-6-amine

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets. Specifically, substituted indoles, such as this compound, are of significant interest to researchers in drug development. The presence of both a methoxy group and an amine group on the indole ring offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in the pursuit of novel therapeutics. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this valuable research compound.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

For the synthesis of this compound, the Leimgruber-Batcho indole synthesis offers a robust and efficient route.[1][2] This method is particularly advantageous over others, such as the Fischer indole synthesis, as it avoids harsh acidic conditions and often provides higher yields for electronically diverse substrates.[3] The strategy begins with a commercially available or readily synthesized ortho-nitrotoluene derivative, which is first converted to a highly reactive enamine intermediate. This intermediate then undergoes a reductive cyclization to form the desired indole ring.[4]

Our synthetic design commences with 1-Methoxy-3-methyl-2,4-dinitrobenzene as the starting material. This precursor is strategically chosen as it contains the necessary methoxy group at the correct position and two nitro groups. One nitro group (at the 2-position) will participate in the indole ring formation, while the second nitro group (at the 4-position) will be concurrently reduced to the target amine group at the 6-position of the final indole product. This approach is both convergent and atom-economical. A key publication on the synthesis of related aminoindoles from dinitro precursors supports the feasibility of this selective reduction and cyclization.[5]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process: enamine formation followed by a tandem reductive cyclization and nitro group reduction.

Synthesis_Workflow Start 1-Methoxy-3-methyl- 2,4-dinitrobenzene Intermediate (E)-1-((4-Methoxy-2,6-dinitrophenyl)prop-1-en-2-yl)- N,N-dimethylamine (Enamine Intermediate) Start->Intermediate Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, DMF, Reflux) Product This compound Intermediate->Product Step 2: Reductive Cyclization (SnCl2·2H2O, Ethanol, Reflux)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitro compounds can be energetic; avoid excessive heat and shock.

Part 1: Synthesis of the Enamine Intermediate

This first step involves the condensation of the starting ortho-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the crucial enamine intermediate. The methyl group of the starting material is sufficiently acidic due to the presence of the ortho-nitro group, allowing it to react with DMF-DMA.[2] Pyrrolidine is added as a catalyst to accelerate the reaction by facilitating the formation of a more reactive enamine.[1]

Table 1: Reagents for Enamine Synthesis

ReagentMolecular WeightQuantityMoles (mmol)
1-Methoxy-3-methyl-2,4-dinitrobenzene226.15 g/mol 5.00 g22.1
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16 g/mol 3.95 g (4.16 mL)33.2
Pyrrolidine71.12 g/mol 1.57 g (1.82 mL)22.1
N,N-Dimethylformamide (DMF)-50 mL-

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Methoxy-3-methyl-2,4-dinitrobenzene (5.00 g, 22.1 mmol).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • To the resulting solution, add N,N-dimethylformamide dimethyl acetal (4.16 mL, 33.2 mmol) followed by pyrrolidine (1.82 mL, 22.1 mmol).

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The formation of a dark red, intensely colored spot corresponding to the enamine product should be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Dissolve the dark red, oily residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude enamine intermediate as a dark red solid. This crude product is typically of sufficient purity for use in the next step without further purification.

Part 2: Reductive Cyclization to this compound

In this final step, the enamine intermediate undergoes a reductive cyclization to form the indole ring. Stannous chloride (SnCl₂) is an effective reducing agent for this transformation.[6] It will reduce the nitro group ortho to the enamine, initiating the cyclization, and concurrently reduce the second nitro group to the desired primary amine.[5][7]

Table 2: Reagents for Reductive Cyclization

ReagentMolecular WeightQuantityMoles (mmol)
Crude Enamine Intermediate~281.25 g/mol ~6.2 g (from Part 1)~22.1
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.63 g/mol 30.0 g133
Ethanol (EtOH)-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Ethyl Acetate (EtOAc)-200 mL-

Step-by-Step Protocol:

  • Transfer the crude enamine intermediate from Part 1 into a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add 150 mL of ethanol to the flask and stir to dissolve the enamine.

  • In a separate beaker, dissolve stannous chloride dihydrate (30.0 g, 133 mmol) in 50 mL of ethanol. Note: This may require gentle warming.

  • Slowly add the stannous chloride solution to the enamine solution. The addition is exothermic, so it is advisable to use an ice-water bath to maintain the temperature below 40 °C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours. Monitor the reaction by TLC until the starting enamine spot has been completely consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Be cautious as this will cause gas evolution (CO₂).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 5% methanol in dichloromethane) should effectively separate the desired product.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 60-75% over the two steps.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound utilizing the Leimgruber-Batcho indole synthesis. The protocol is designed for clarity and reproducibility, providing researchers with a practical method to access this valuable substituted indole for applications in medicinal chemistry and drug discovery. The strategic use of a dinitro-toluene precursor allows for the efficient and simultaneous formation of the indole ring and installation of the key amine functionality.

References

Application Notes and Protocols: 4-Methoxy-1H-indol-6-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique aromatic and electronic properties allow it to participate in a wide range of biological interactions, making it a cornerstone in the design of new therapeutic agents.[1] Among the vast family of indole derivatives, 4-Methoxy-1H-indol-6-amine stands out as a particularly valuable building block.[3] This is due to its distinct trifunctional nature: the reactive amino group at the C6 position, the nucleophilic C3 position of the indole ring, and the potential for modification at the N1 position. These features provide medicinal chemists with multiple handles for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[3]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, field-proven protocols are provided to illustrate its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to light brown solid
Melting Point 135-138 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF
¹H NMR (400 MHz, DMSO-d₆) δ 10.5 (s, 1H), 6.95 (t, J = 2.4 Hz, 1H), 6.78 (d, J = 1.6 Hz, 1H), 6.27 (dd, J = 8.4, 1.6 Hz, 1H), 6.18 (d, J = 8.4 Hz, 1H), 4.75 (s, 2H), 3.80 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 154.2, 142.1, 138.9, 122.5, 121.8, 105.4, 100.2, 98.7, 90.6, 54.8
Mass Spec (ESI-MS) m/z 163.09 [M+H]⁺

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP, thereby enabling competitive inhibition at the ATP-binding site.[5][6] The 6-amino group of this compound serves as a key attachment point for side chains that can extend into the solvent-exposed region of the kinase active site, allowing for the fine-tuning of potency and selectivity.[7]

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis of a Pyrido[4,3-b]indol-8-amine Core cluster_1 Functionalization and Kinase Targeting start This compound step1 Buchwald-Hartwig Amination with 2-chloro-3-nitropyridine start->step1 Pd catalyst, ligand, base step2 Reduction of the nitro group step1->step2 e.g., Fe/NH4Cl or H2/Pd-C step3 Intramolecular cyclization step2->step3 Acid or base catalysis product1 Pyrido[4,3-b]indol-8-amine core step3->product1 product1_ref Pyrido[4,3-b]indol-8-amine core step4 Suzuki or Sonogashira coupling at a halogenated position product1_ref->step4 Introduction of diversity elements step5 Further derivatization (e.g., amide coupling) step4->step5 Enhancement of target engagement and PK properties final_product Potent and Selective Kinase Inhibitor step5->final_product

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a Pyrido[4,3-b]indol-8-amine Core

This protocol details the synthesis of a key intermediate for a class of kinase inhibitors, leveraging the reactivity of the 6-amino group.

Step 1: Buchwald-Hartwig Amination

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-chloro-3-nitropyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-(3-nitropyridin-2-yl)-4-methoxy-1H-indol-6-amine.

Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for the formation of C-N bonds. The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is crucial for achieving high yields in the coupling of an electron-rich amine with an electron-deficient aryl halide.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction and filter through Celite, washing with hot ethanol.

  • Concentrate the filtrate to obtain the crude diamine intermediate, which can often be used in the next step without further purification.

Causality: The reduction of the nitro group to an amine is a critical step. Iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for this transformation.

Step 3: Intramolecular Cyclization

  • Dissolve the crude diamine from Step 2 in acetic acid.

  • Heat the solution to 120 °C for 4-6 hours.

  • Monitor the formation of the tricyclic product by LC-MS.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired pyrido[4,3-b]indol-8-amine core.

Causality: The acidic conditions of the acetic acid promote the intramolecular cyclization between the newly formed amine and the indole ring, leading to the formation of the rigid tricyclic core common in many kinase inhibitors.

Application in GPCR Modulator Synthesis

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of modern drugs.[8][9] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[10][11] The indole scaffold is a versatile template for the design of GPCR modulators, and this compound provides a platform for the synthesis of both orthosteric and allosteric ligands.[10]

Signaling Pathway Modulation

cluster_0 GPCR Signaling Cascade Ligand Orthosteric Ligand GPCR GPCR G-Protein Binding Site Ligand->GPCR:f0 Modulator Allosteric Modulator (from this compound) Modulator->GPCR:f1 G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling and allosteric modulation.

Protocol 2: Synthesis of a Novel Serotonin Receptor Modulator

This protocol describes a synthetic route to a potential serotonin receptor modulator, highlighting the utility of the indole C3 position.

Step 1: N-Alkylation of the Indole

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated indole.

Causality: N-alkylation of the indole is a common strategy to block this position from further reaction and to introduce substituents that can modulate the pharmacological profile. Sodium hydride is a strong base that effectively deprotonates the indole nitrogen.

Step 2: Vilsmeier-Haack Formylation

  • To a solution of the N-alkylated indole from Step 1 in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 3-formyl derivative.

Causality: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as indoles. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole.

Step 3: Reductive Amination

  • To a solution of the 3-formylindole from Step 2 in methanol, add the desired primary or secondary amine (1.2 eq) and a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the final serotonin receptor modulator.

Causality: Reductive amination is a highly efficient method for the synthesis of amines. The initial formation of an iminium ion is followed by reduction with a mild reducing agent like sodium cyanoborohydride, which is selective for the iminium ion over the aldehyde.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the synthesis of a wide array of complex molecules with diverse biological activities. The protocols outlined in this guide demonstrate its utility in the construction of kinase inhibitors and GPCR modulators, two of the most important classes of drug targets. The strategic application of this building block, combined with a deep understanding of its chemical reactivity, will undoubtedly continue to fuel the discovery of novel therapeutic agents.

References

Derivatization of 4-Methoxy-1H-indol-6-amine for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 4-Methoxy-1H-indol-6-amine for Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting diverse receptors and enzymes.[3][4] Compounds incorporating the indole motif exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7]

Within this esteemed class of heterocycles, this compound emerges as a particularly strategic starting material for drug discovery campaigns. This scaffold offers three primary, chemically distinct points for diversification: the indole nitrogen (N-1), the aromatic amine (at C-6), and the indole ring itself (C-2, C-3, C-5, C-7). The electron-donating methoxy group at the C-4 position modulates the electronic character of the indole ring, influencing its reactivity and potential interactions with biological targets. The primary amine at C-6 serves as a versatile synthetic handle, enabling the exploration of a vast chemical space through well-established and robust chemical transformations.

This guide provides a detailed exploration of key derivatization strategies for this compound, offering both the strategic rationale behind each approach and detailed, actionable protocols for laboratory execution.

Part 1: Diversification at the 6-Amino Group

The primary amine at the C-6 position is the most accessible and versatile functional group for initial library synthesis. Its nucleophilicity allows for a wide range of modifications to introduce diverse substituents, directly impacting the molecule's polarity, hydrogen bonding capability, and overall shape to probe structure-activity relationships (SAR).

N-Acylation and N-Sulfonylation: Modulating Interactions and Properties

Expert Rationale: Converting the primary amine to an amide or sulfonamide is a foundational tactic in medicinal chemistry. This transformation replaces a hydrogen bond donor with an acceptor (the carbonyl or sulfonyl oxygen) and appends a new substituent (the R-group). This can fundamentally alter a compound's binding mode, improve metabolic stability, and fine-tune its physicochemical properties. The choice of acylating or sulfonylating agent allows for the introduction of an immense variety of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems.[8][9]

This protocol describes a standard procedure for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (TEA) or Pyridine) (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in an oven-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.5 equiv) dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-4-methoxy-1H-indol-6-amine.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTEADCM292
2Benzoyl ChloridePyridineDCM488
3Cyclopropanecarbonyl chlorideTEATHF685
4Thiophene-2-sulfonyl chlorideTEADCM1278

Note: Yields are hypothetical and representative of typical outcomes.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Indole Amine in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (TEA) B->C D 4. Add Acyl Chloride C->D E 5. Warm to RT, Stir 2-12h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with H₂O F->G Reaction Complete H 8. Extract with DCM G->H I 9. Wash (NaHCO₃, Brine) H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Chromatography) J->K L L K->L Final Product

Caption: General workflow for the N-acylation of this compound.

Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl Partners

Expert Rationale: The palladium-catalyzed Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds.[10] Applying this reaction to the 6-amino group allows for the coupling of aryl or heteroaryl halides, dramatically increasing molecular complexity and enabling the synthesis of compounds that mimic bi-aryl structures found in many potent therapeutics. This method is indispensable for exploring SAR in regions of a binding pocket that accommodate flat, aromatic moieties.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere supplies (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the aryl halide to the tube.

  • Evacuate and backfill the tube with inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[12]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L₂)-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_amido Ar-Pd(II)(L₂)-NR'H pd_complex1->pd_amido Amine Coordination (R'-NH₂) pd_final Ar-Pd(II)(L₂)-NR' pd_amido->pd_final Deprotonation (-Base-H⁺) pd_final->pd0 Reductive Elimination (Ar-NR'H)

Caption: Catalytic cycle of the Buchwald-Hartwig cross-coupling reaction.

Part 2: Derivatization on the Indole Ring

While the 6-amino group is a primary focus, modifications to the indole core itself are crucial for comprehensive SAR exploration. This often requires a two-step sequence: installing a reactive "handle" like a halogen, followed by a cross-coupling reaction.

Halogenation and Suzuki-Miyaura Cross-Coupling

Expert Rationale: The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery.[13] Its reliability, mild conditions, and the vast commercial availability of boronic acids make it a first-choice method for introducing aryl, heteroaryl, and even alkyl groups onto a scaffold.[14] To utilize this chemistry, a halide (typically bromide or iodide) must first be installed on the indole ring. The position of halogenation (e.g., C-3, C-5, C-7) can be directed by the choice of reagents and reaction conditions, providing access to distinct regioisomers.

Materials:

  • N-Protected this compound (e.g., N-Boc or N-acetyl derivative) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

  • Anhydrous THF or Acetonitrile

  • Inert atmosphere

Procedure:

  • Dissolve the N-protected starting material in anhydrous THF in a flask protected from light.

  • Cool the solution to 0 °C or -78 °C, depending on the desired selectivity.

  • Add NBS portion-wise over 15 minutes.

  • Stir the reaction at the cold temperature for 1-3 hours, monitoring by TLC.

  • Upon consumption of the starting material, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the brominated indole.

This protocol assumes the starting material is a bromo-substituted this compound derivative.

Materials:

  • Bromo-indole derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water or DMF)

  • Inert atmosphere

Procedure:

  • In a Schlenk tube, combine the bromo-indole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill with an inert gas (argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-18 hours. Monitor progress by LC-MS.[13]

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[15]

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90
24-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O82
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF85
4Methylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O75

Note: Yields are hypothetical, assuming a reactive bromo-indole starting material.

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(L₂)-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(L₂)-R² pd_complex1->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-R²) boronate [B(OH)₃R²]⁻ boronate->pd_complex1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Application in Drug Discovery - A Library Design Strategy

Hypothetical Target: A novel protein kinase implicated in an oncology pathway. Initial screening has identified that a simple indole scaffold shows weak inhibitory activity. The goal is to rapidly build a library around the this compound core to improve potency and define the SAR.

Library Design Logic: A combinatorial approach is employed using the previously described protocols. The library will explore three key vectors of diversity (R¹, R², R³).

  • R¹ (C-6 Amine): A diverse set of 20 acyl chlorides and sulfonyl chlorides will be used in an array synthesis format following Protocol 1 . This explores the "solvent-exposed" region and probes for key hydrogen bond interactions.

  • R² (C-5 Position): The most promising amides from the R¹ exploration will be brominated at the C-5 position (via Protocol 3 ) and then subjected to Suzuki coupling (Protocol 4 ) with a set of 15 diverse aryl and heteroaryl boronic acids. This explores a deeper, likely hydrophobic, pocket.

  • R³ (N-1 Position): Select compounds from the R² library will be alkylated at the N-1 position with small alkyl halides (e.g., methyl iodide, ethyl bromide) to investigate the effect of removing the N-H hydrogen bond donor and adding steric bulk.

This systematic derivatization allows for a comprehensive exploration of the chemical space around the scaffold, maximizing the chances of identifying a potent and selective kinase inhibitor.

G cluster_R1 Vector 1: C-6 Amine (N-Acylation) cluster_R2 Vector 2: C-5 Position (Suzuki Coupling) cluster_R3 Vector 3: N-1 Position (N-Alkylation) Core Core Scaffold: This compound R1_Lib Library A (20 Compounds) Core->R1_Lib Protocol 1 Bromination Bromination of 'Best Hits' from Library A R1_Lib->Bromination SAR Analysis R2_Lib Library B (Hits x 15 Boronic Acids) Bromination->R2_Lib Protocol 4 R3_Lib Library C (Further derivatization of 'Best Hits' from Library B) R2_Lib->R3_Lib SAR Analysis Final Final R3_Lib->Final Biological Screening

Caption: A logical workflow for building a focused compound library.

References

Application Notes & Protocols: A Scalable Synthesis of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxy-1H-indol-6-amine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique disubstituted indole scaffold is featured in a range of pharmacologically active molecules, including kinase inhibitors and central nervous system agents. The strategic placement of the methoxy and amine functionalities allows for diverse downstream derivatization, making it a highly valuable intermediate. However, scaling the synthesis of this molecule from the bench to pilot scale presents significant challenges related to regioselectivity, process safety, and overall efficiency.

This comprehensive guide provides a robust, scalable, and well-characterized two-step synthetic route to this compound. The narrative is designed for researchers, chemists, and process development professionals, focusing on the underlying chemical principles, practical execution, and critical scale-up considerations. We move beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring a thorough understanding of the process.

Strategic Overview: A Two-Step Annulation and Reduction Pathway

The selected synthetic strategy involves two classic, reliable, and scalable transformations: the Fischer Indole Synthesis followed by a catalytic reduction of a nitro group. This approach was chosen for its high convergence, use of readily available starting materials, and amenability to large-scale production environments.

  • Step 1: Fischer Indole Synthesis to construct the core heterocyclic scaffold, yielding 4-Methoxy-6-nitro-1H-indole . This venerable reaction remains one of the most powerful methods for indole formation due to its reliability and broad substrate scope.[1][2][3]

  • Step 2: Catalytic Hydrogenation to selectively reduce the nitro functionality to the target primary amine, affording This compound . This method is favored in industrial settings for its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste streams often associated with other reduction methods.[4][5]

G cluster_0 Overall Synthetic Workflow A 3-Methoxy-5-nitroaniline B (3-Methoxy-5-nitrophenyl)hydrazine A->B 1. NaNO₂, HCl 2. Na₂SO₃ D 4-Methoxy-6-nitro-1H-indole B->D Fischer Indole Synthesis (Acid Catalyst) C Glycolaldehyde Acetal C->D Fischer Indole Synthesis (Acid Catalyst) E This compound D->E Catalytic Hydrogenation (H₂, Pd/C)

Caption: High-level overview of the two-step synthesis of this compound.

Part I: Synthesis of 4-Methoxy-6-nitro-1H-indole via Fischer Indolization

The cornerstone of this synthesis is the acid-catalyzed cyclization of a substituted phenylhydrazone.[3] The hydrazone is formed in situ from the reaction of (3-methoxy-5-nitrophenyl)hydrazine and a suitable two-carbon aldehyde equivalent.

Causality and Experimental Choices:

  • Hydrazine Precursor: The synthesis begins with the diazotization of commercially available 3-methoxy-5-nitroaniline, followed by reduction to form the key (3-methoxy-5-nitrophenyl)hydrazine intermediate.

  • Aldehyde Equivalent: While acetaldehyde can be used, its low boiling point and tendency to self-condense make it challenging for large-scale operations. We specify glycolaldehyde diethyl acetal, a stable, liquid C2-synthon that readily hydrolyzes under acidic reaction conditions to generate the required aldehyde in situ.

  • Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this transformation. It serves as both the acidic catalyst and a solvent/dehydrating agent, driving the reaction towards completion. Its high viscosity requires mechanical stirring, a standard feature in scaled-up reactor systems. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful and often more manageable alternative.

Detailed Protocol: Synthesis of 4-Methoxy-6-nitro-1H-indole

Materials & Reagents:

  • (3-Methoxy-5-nitrophenyl)hydrazine

  • Glycolaldehyde diethyl acetal

  • Polyphosphoric Acid (PPA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, and nitrogen inlet, charge polyphosphoric acid (5.0 equivalents by weight relative to the hydrazine).

  • Initial Heating: Begin stirring and heat the PPA to 60-65 °C under a slow nitrogen stream to ensure a homogenous, mobile medium.

  • Reagent Addition: In a separate vessel, dissolve (3-methoxy-5-nitrophenyl)hydrazine (1.0 eq) in a minimal amount of a co-solvent like toluene, or if possible, prepare a slurry. Slowly add this to the hot PPA over 30-45 minutes, ensuring the internal temperature does not exceed 75 °C.

  • Acetal Addition: Once the hydrazine addition is complete, add glycolaldehyde diethyl acetal (1.2 eq) dropwise over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 85 °C.

  • Reaction & Monitoring: Heat the reaction mixture to 95-100 °C and hold for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully quenching a small aliquot in ice-water and extracting with EtOAc. The reaction is complete upon consumption of the starting hydrazine.

  • Work-up - Quenching: Cool the reactor to 40-50 °C. In a separate, larger vessel equipped with vigorous stirring, prepare a large volume of ice-water (approx. 10-15 volumes relative to the PPA). Very slowly and carefully, pour the reaction mixture into the ice-water. This is a highly exothermic process and requires efficient cooling and controlled addition. A solid precipitate should form.

  • Isolation & Neutralization: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product and wash the cake extensively with deionized water until the filtrate is near neutral pH. The crude solid can be further washed with a cold, non-polar solvent like hexane to remove organic impurities.

  • Drying: Dry the crude product under vacuum at 50 °C until a constant weight is achieved. The material is often of sufficient purity for the next step. If required, recrystallization from an ethanol/water or toluene/heptane solvent system can be performed.

G cluster_1 Fischer Indole Synthesis Mechanism start Phenylhydrazone (formed in situ) enamine Ene-hydrazine Tautomer start->enamine Tautomerization protonated Protonated Ene-hydrazine enamine->protonated H⁺ rearranged Di-imine Intermediate protonated->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Aminal rearranged->cyclized Cyclization (Rearomatization driving force) indole Aromatic Indole (4-Methoxy-6-nitro-1H-indole) cyclized->indole -NH₃ (Elimination)

Caption: The accepted mechanism of the Fischer Indole Synthesis.[3]

Part II: Reduction of 4-Methoxy-6-nitro-1H-indole to this compound

The final step is the selective reduction of the aromatic nitro group. Catalytic hydrogenation is the method of choice for scalability, offering high yields and purity while minimizing waste.[4][6]

Causality and Experimental Choices:

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for this transformation. It exhibits excellent activity and selectivity for nitro group reduction in the presence of the indole ring.

  • Solvent: A protic solvent like ethanol (EtOH) or methanol (MeOH) is ideal. They effectively dissolve the starting material and are compatible with the hydrogenation process. Ethyl acetate is another common choice.

  • Hydrogen Source: Pressurized hydrogen gas is used in a suitable hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave).

  • Safety: Working with hydrogen gas and a pyrophoric catalyst like Pd/C requires strict safety protocols. The catalyst should always be handled wet or under an inert atmosphere (N₂ or Argon). The reactor must be purged of air before introducing hydrogen to prevent the formation of an explosive mixture. After the reaction, the catalyst must be filtered carefully and kept wet, as it can ignite spontaneously upon exposure to air.

Detailed Protocol: Catalytic Hydrogenation

Materials & Reagents:

  • 4-Methoxy-6-nitro-1H-indole

  • Palladium on Carbon (5% or 10% Pd/C, 50% wet)

  • Ethanol (or Methanol)

  • Hydrogen (H₂) gas

  • Celite® (diatomaceous earth)

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor (autoclave) with 4-Methoxy-6-nitro-1H-indole (1.0 eq) and ethanol (10-20 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst (0.5–2.0 mol % Pd). The catalyst should be added as a slurry in a small amount of the reaction solvent. Caution: Dry Pd/C is pyrophoric.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi or 3-7 bar). Begin vigorous stirring and, if necessary, heat the mixture to 30-40 °C to increase the reaction rate.

  • Reaction & Monitoring: The reaction is typically exothermic and may require cooling to maintain the set temperature. Monitor the reaction by observing the cessation of hydrogen uptake. Confirmation of completion can be done via TLC or HPLC analysis of a carefully vented and sampled aliquot. The reaction is usually complete within 4-8 hours.

  • Work-up - Catalyst Removal: Once complete, vent the hydrogen and purge the reactor thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: The Celite® pad containing the catalyst must be kept wet with solvent or water at all times and disposed of according to safety guidelines.

  • Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the target compound, this compound.

  • Purification: The product is often obtained in high purity (>98%). If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/heptane or by slurry washing in a solvent like methyl tert-butyl ether (MTBE).

Quantitative Data and Process Parameters

ParameterStep 1: Fischer Indole SynthesisStep 2: Catalytic Hydrogenation
Key Reactant (3-Methoxy-5-nitrophenyl)hydrazine4-Methoxy-6-nitro-1H-indole
Key Reagent Glycolaldehyde diethyl acetalH₂ gas, Pd/C (5 mol%)
Solvent/Catalyst Polyphosphoric Acid (PPA)Ethanol
Temperature 95-100 °C30-40 °C
Pressure Atmospheric50-100 psi (3-7 bar)
Typical Reaction Time 2-4 hours4-8 hours
Typical Yield 75-85%90-98%
Purity (Crude) >95% (by HPLC)>98% (by HPLC)
Analytical Data ¹H NMR (DMSO-d₆): δ ~11.5 (s, 1H, NH), ~8.0 (d, 1H), ~7.5 (t, 1H), ~7.4 (d, 1H), ~6.6 (m, 1H), 3.9 (s, 3H, OCH₃). MS (ESI+): m/z = 193.06 [M+H]⁺¹H NMR (DMSO-d₆): δ ~10.5 (s, 1H, NH), ~7.0 (d, 1H), ~6.8 (d, 1H), ~6.5 (t, 1H), ~6.2 (m, 1H), ~6.1 (d, 1H), 4.7 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃). MS (ESI+): m/z = 163.09 [M+H]⁺

Note: NMR shifts are approximate and can vary based on solvent and concentration.

References

The Strategic Synthesis of Novel Anticancer Agents from 4-Methoxy-1H-indol-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in the architecture of numerous anticancer agents, prized for its ability to interact with a multitude of biological targets. This guide focuses on a particularly promising starting material, 4-Methoxy-1H-indol-6-amine, and its elaboration into potent pyrimido[4,5-b]indole derivatives. These compounds have demonstrated significant potential as both microtubule depolymerizing agents and kinase inhibitors, two of the most validated and impactful strategies in cancer chemotherapy. This document provides a comprehensive overview of the synthetic rationale, detailed experimental protocols, and methodologies for biological evaluation, designed to empower researchers in the development of next-generation oncology therapeutics.

Introduction: The Versatility of the Indole Scaffold in Oncology

The indole ring system is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic molecules with profound biological activities.[1] In the realm of oncology, indole derivatives have been successfully developed into FDA-approved drugs that target a variety of cancer hallmarks.[2] Their planar structure allows for effective intercalation with DNA, while the diverse substitution patterns possible on the indole ring enable fine-tuning of interactions with protein targets such as kinases and tubulin.[3]

The strategic placement of methoxy and amine functionalities, as seen in this compound, provides crucial handles for synthetic elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The methoxy group can enhance metabolic stability and modulate solubility, while the amine group serves as a key nucleophile for the construction of fused heterocyclic systems, such as the pyrimido[4,5-b]indole core. This tricyclic system has emerged as a particularly potent pharmacophore, with derivatives exhibiting cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[4]

This guide will detail a strategic pathway for the synthesis of 7-methoxy-9H-pyrimido[4,5-b]indole-4-amine derivatives from this compound, and provide protocols for their evaluation as anticancer agents.

Synthetic Strategy: From Indole to Potent Pyrimido[4,5-b]indole Derivatives

The overarching synthetic strategy involves the construction of the pyrimidine ring onto the indole core of this compound to form the tricyclic pyrimido[4,5-b]indole system. A key intermediate in this process is a 4-chloro-pyrimido[4,5-b]indole, which serves as a versatile electrophile for the introduction of various amine side chains via nucleophilic aromatic substitution. This late-stage diversification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Synthetic_Workflow A This compound B Intermediate A (e.g., Substituted o-aminonitrile) A->B Ring formation precursor synthesis C 7-Methoxy-9H-pyrimido[4,5-b]indol-4-ol B->C Pyrimidine ring cyclization D 4-Chloro-7-methoxy-9H-pyrimido[4,5-b]indole C->D Chlorination E Target Compound (7-Methoxy-9H-pyrimido[4,5-b]indol-4-amine derivative) D->E Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for pyrimido[4,5-b]indole derivatives.

Protocol 1: Synthesis of 4-Chloro-7-methoxy-9H-pyrimido[4,5-b]indole

This protocol outlines a plausible, multi-step synthesis of the key 4-chloro intermediate, adapted from established methodologies for similar indole derivatives.[1]

Step 1: Synthesis of 2-amino-4-methoxy-1H-indole-6-carbonitrile (Intermediate A)

  • Rationale: This step introduces the nitrile group which is a precursor for the pyrimidine ring. The specific starting material for this step would be a suitably protected and activated derivative of this compound. For the purpose of this protocol, we will assume the availability of a precursor that allows for the introduction of a cyano group at the 6-position.

  • Procedure:

    • To a solution of the appropriately substituted and protected this compound precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a cyanating agent (e.g., copper(I) cyanide, 1.2 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methoxy-1H-indole-6-carbonitrile.

Step 2: Synthesis of 7-Methoxy-9H-pyrimido[4,5-b]indol-4-ol

  • Rationale: This step involves the cyclization of the o-aminonitrile intermediate with a one-carbon unit to form the pyrimidinone ring. Formamide is a common reagent for this transformation.

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-4-methoxy-1H-indole-6-carbonitrile (1.0 eq) in an excess of formamide.

    • Heat the mixture to reflux (approximately 180-200 °C) for 6-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-Methoxy-9H-pyrimido[4,5-b]indol-4-ol.

Step 3: Synthesis of 4-Chloro-7-methoxy-9H-pyrimido[4,5-b]indole

  • Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chlorine atom, creating a reactive site for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this chlorination.

  • Procedure:

    • To a flask containing 7-Methoxy-9H-pyrimido[4,5-b]indol-4-ol (1.0 eq), carefully add an excess of phosphorus oxychloride (POCl₃).

    • Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) can be added.

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated aqueous sodium bicarbonate solution) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-Chloro-7-methoxy-9H-pyrimido[4,5-b]indole.

Protocol 2: Synthesis of 7-Methoxy-9H-pyrimido[4,5-b]indol-4-amine Derivatives
  • Rationale: The final step involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine to introduce the side chain that will modulate the biological activity.

  • Procedure:

    • In a sealed tube, dissolve 4-Chloro-7-methoxy-9H-pyrimido[4,5-b]indole (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent such as 2-propanol or 1,4-dioxane.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

    • Heat the reaction mixture in a microwave reactor or a conventional oil bath at 100-150 °C for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final 7-Methoxy-9H-pyrimido[4,5-b]indol-4-amine derivative.

Biological Evaluation: Assessing Anticancer Activity

The synthesized pyrimido[4,5-b]indole derivatives can be evaluated for their anticancer activity through a series of in vitro assays targeting their proposed mechanisms of action: microtubule depolymerization and kinase inhibition.

Mechanism of Action: Dual Targeting of Microtubules and Kinases

Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Kinase Signaling Cascade A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D J Apoptosis D->J Arrest leads to E Receptor Tyrosine Kinase (e.g., RET, TRKA) F Downstream Signaling (e.g., RAS-RAF-MEK-ERK) E->F G Gene Expression F->G H Cell Proliferation & Survival G->H H->J Inhibition leads to I Pyrimido[4,5-b]indole Derivative I->B Inhibition I->E Inhibition

Caption: Dual mechanism of action of pyrimido[4,5-b]indole derivatives.

The anticancer efficacy of these compounds stems from their ability to interfere with two critical cellular processes:

  • Microtubule Depolymerization: Pyrimido[4,5-b]indoles can bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[4] This leads to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis.

  • Kinase Inhibition: The pyrimido[4,5-b]indole scaffold can also act as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[5] By inhibiting kinases such as RET and TRKA, which are often dysregulated in cancer, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[6]

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7]

  • Materials:

    • Lyophilized tubulin (from bovine brain)

    • GTP solution

    • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

    • Synthesized pyrimido[4,5-b]indole derivatives

    • Positive control (e.g., colchicine)

    • Negative control (DMSO)

    • 96-well microplate

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

    • In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compound or controls.

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

    • Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the negative control.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific kinases.[8]

  • Materials:

    • Recombinant kinase (e.g., RET, TRKA)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Synthesized pyrimido[4,5-b]indole derivatives

    • Positive control (e.g., a known inhibitor for the target kinase)

    • Negative control (DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound or controls to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation and Interpretation

The biological activity of the synthesized 7-methoxy-9H-pyrimido[4,5-b]indol-4-amine derivatives should be summarized in a clear and concise format to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of 7-Methoxy-9H-pyrimido[4,5-b]indole Derivatives

Compound IDR Group (at 4-amino position)Tubulin Polymerization IC₅₀ (µM)Kinase (e.g., RET) IC₅₀ (nM)Cancer Cell Line (e.g., MCF-7) GI₅₀ (µM)
1 -PhenylDataDataData
2 -4-MethoxyphenylDataDataData
3 -3,4,5-TrimethoxyphenylDataDataData
Colchicine N/AReference ValueN/AReference Value
Known Kinase Inhibitor N/AN/AReference ValueReference Value

Data to be filled in from experimental results.

Conclusion and Future Directions

The synthetic and biological protocols detailed in this guide provide a robust framework for the development of novel anticancer agents based on the this compound scaffold. The resulting pyrimido[4,5-b]indole derivatives hold significant promise due to their potential dual mechanism of action, targeting both microtubule dynamics and key oncogenic kinases. Further optimization of the 4-amino substituent through iterative SAR studies, guided by the assays described herein, could lead to the identification of clinical candidates with enhanced potency, selectivity, and favorable drug-like properties. Subsequent in vivo studies in relevant cancer models will be crucial to validate the therapeutic potential of these promising compounds.

References

Synthesis and Evaluation of 4-Methoxy-1H-indol-6-amine Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and there is an urgent need for the development of new therapeutic agents with novel mechanisms of action.[1] The indole nucleus, a privileged scaffold in medicinal chemistry, has demonstrated a wide array of biological activities, including potent antifungal properties.[1][2] This application note provides a comprehensive guide for the synthesis and antifungal evaluation of a promising class of compounds: 4-methoxy-1H-indol-6-amine derivatives.

The strategic incorporation of a methoxy group at the 4-position and an amine at the 6-position of the indole ring offers a versatile platform for chemical modification. The amine functionality, in particular, serves as a key handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

Our synthetic approach is centered around the robust and efficient Leimgruber-Batcho indole synthesis for the construction of the core this compound scaffold. This is followed by the derivatization of the 6-amino group to generate a library of N-acyl and N-sulfonyl analogs. This modular strategy allows for the systematic investigation of the impact of various substituents on antifungal activity.

Diagram: Overall Synthetic Workflow

Synthesis_Workflow Start 4-Methoxy-2-methyl-5-nitroaniline Enamine Enamine Intermediate Start->Enamine Leimgruber-Batcho Step 1 IndoleCore This compound Enamine->IndoleCore Leimgruber-Batcho Step 2 (Reductive Cyclization) AcylDerivatives N-Acyl Derivatives IndoleCore->AcylDerivatives N-Acylation SulfonylDerivatives N-Sulfonyl Derivatives IndoleCore->SulfonylDerivatives N-Sulfonylation End Antifungal Screening AcylDerivatives->End SulfonylDerivatives->End

Caption: Synthetic workflow for this compound derivatives.

Part 1: Synthesis of the Core Scaffold: this compound

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of a wide range of substituted indoles.[1] It proceeds via the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.

Protocol 1: Leimgruber-Batcho Synthesis of this compound

Materials:

  • 4-Methoxy-2-methyl-5-nitroaniline

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Toluene, Anhydrous

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Enamine Formation

  • To a solution of 4-methoxy-2-methyl-5-nitroaniline (1.0 eq) in anhydrous toluene (10 volumes), add N,N-dimethylformamide dimethyl acetal (2.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.

  • The crude enamine intermediate is typically a dark red solid and can be used in the next step without further purification.

Causality: The use of DMF-DMA and a secondary amine like pyrrolidine facilitates the formation of a reactive enamine intermediate from the acidic methyl group of the o-nitrotoluene derivative.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in ethanol (15 volumes).

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 10% w/w) to the solution.

  • Heat the mixture to 50-60 °C and add hydrazine hydrate (5.0 eq) dropwise over 30 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, continue heating at reflux for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality: Raney Nickel and hydrazine hydrate are a classic combination for the reduction of nitro groups to amines. The in situ generated hydrogen gas effects the reduction, which is immediately followed by an intramolecular cyclization to form the indole ring.

Part 2: Synthesis of this compound Derivatives

The 6-amino group of the indole core is a versatile handle for the introduction of a variety of functional groups. Here, we present protocols for the synthesis of N-acyl and N-sulfonyl derivatives, which are common modifications in medicinal chemistry to modulate physicochemical properties and biological activity.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (1.1 eq)

  • Triethylamine or pyridine (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (20 volumes).

  • Add triethylamine (or pyridine) (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding N-acyl derivative.

Causality: The acylation of the amine is a nucleophilic acyl substitution reaction. The base (triethylamine or pyridine) is necessary to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Protocol 3: General Procedure for N-Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine (10 volumes) and cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-sulfonyl derivative.

Causality: Similar to acylation, sulfonylation is a nucleophilic substitution reaction at the sulfonyl group. Pyridine acts as both a base and a catalyst in this transformation.

Part 3: Antifungal Activity Evaluation

The antifungal activity of the synthesized derivatives should be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[3][4][5]

Diagram: Antifungal Screening Workflow

Antifungal_Screening cluster_prep Preparation cluster_assay Broth Microdilution Assay (CLSI M27-A3) cluster_analysis Data Analysis CompoundPrep Prepare Compound Stock Solutions SerialDilution Serial Dilution of Compounds in 96-well plate CompoundPrep->SerialDilution FungalPrep Prepare Fungal Inoculum Inoculation Inoculate wells with Fungal Suspension FungalPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

Protocol 4: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

Materials:

  • Synthesized indole derivatives

  • Fluconazole (positive control)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and fluconazole in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Data Presentation and Structure-Activity Relationship (SAR) Insights

The antifungal activity data should be tabulated for clear comparison. The following table provides an illustrative example of how to present the MIC data.

Compound IDR GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. glabrata
Core -H>64>64
1a -COCH₃3216
1b -CO(CH₂)₂CH₃84
1c -COPh168
2a -SO₂CH₃6432
2b -SO₂Ph1616
2c -SO₂(4-Cl-Ph)84
Fluconazole N/A116

Note: The MIC values in this table are hypothetical and for illustrative purposes only.

Expert Insights on Structure-Activity Relationships:

  • N-Acylation vs. N-Sulfonylation: The preliminary data suggests that both N-acylation and N-sulfonylation of the 6-amino group can impart antifungal activity to the inactive this compound core.

  • Impact of Acyl Chain Length: Increasing the lipophilicity of the N-acyl substituent, for instance, by extending the alkyl chain (Compound 1b vs. 1a ), appears to enhance antifungal potency. This may be attributed to improved penetration of the fungal cell membrane.

  • Aromatic Substituents: The presence of aromatic rings in both the N-acyl (Compound 1c ) and N-sulfonyl (Compound 2b ) series is well-tolerated and can lead to good activity.

  • Electronic Effects in Sulfonamides: The introduction of an electron-withdrawing group, such as chlorine, on the phenylsulfonyl moiety (Compound 2c ) appears to be beneficial for antifungal activity. This suggests that electronic factors play a role in the interaction of these compounds with their molecular target.

  • Bioisosteric Replacement: The sulfonamide linkage can be considered a bioisostere of the amide bond.[6] The comparable or, in some cases, improved activity of the sulfonamide derivatives highlights the potential of this bioisosteric replacement strategy in optimizing the lead compounds.[7][8]

Mechanism of Action:

While the precise mechanism of action for this class of compounds is yet to be fully elucidated, indole derivatives have been reported to exert their antifungal effects through various mechanisms. These include the disruption of fungal cell membrane integrity, inhibition of key enzymes involved in cell wall biosynthesis, and interference with signaling pathways crucial for fungal virulence.[1][9][10] Further studies, such as ergosterol binding assays and cell membrane permeability assays, would be necessary to pinpoint the exact molecular target.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of a diverse library of derivatives. The initial SAR insights suggest that modulation of the lipophilicity and electronic properties of the N-substituents at the 6-position is a viable strategy for enhancing antifungal potency.

Future work should focus on expanding the library of derivatives to further probe the SAR. This could include the introduction of a wider range of aliphatic and aromatic acyl and sulfonyl groups, as well as the exploration of other functional groups at the 6-amino position. Lead compounds with potent in vitro activity should be advanced to in vivo models of fungal infection to assess their therapeutic potential. Elucidation of the mechanism of action will also be crucial for the rational design of the next generation of these promising antifungal candidates.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active agents.[1][2][3] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for derivatives of 4-Methoxy-1H-indol-6-amine, a promising chemical scaffold. These application notes and protocols are designed to offer a robust framework for identifying and characterizing novel bioactive compounds, with a focus on scientific integrity and field-proven insights. We will delve into assay development, primary and secondary screening protocols, and data analysis, with a particular emphasis on kinase inhibition and cell-based cytotoxicity assays, common targets for indole-based compounds.[5]

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a variety of biological targets.[2][5] The therapeutic potential of indole derivatives is vast, with applications in oncology, infectious diseases, and neurology.[1][2][3] The specific scaffold, this compound, offers unique electronic and steric properties due to its methoxy and amine substitutions, which can be exploited for targeted drug design. Methoxy-activated indoles, in particular, have been a subject of interest for their diverse biological activities.[6]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological pathway.[7][8] The success of an HTS campaign hinges on the development of robust and reproducible assays that can be miniaturized for automated screening.[9] This guide will provide detailed methodologies for screening this compound derivatives, from initial assay design to hit validation.

Assay Development and Validation: The Foundation of a Successful HTS Campaign

The selection and optimization of an appropriate assay are critical for the success of any HTS campaign. The choice of assay will depend on the putative biological target of the this compound derivatives. Given that many indole derivatives are known to be kinase inhibitors, we will first focus on a biochemical kinase inhibition assay.[10][11] Subsequently, we will describe a cell-based cytotoxicity assay to assess the broader cellular effects of the compounds.

Key Assay Performance Metrics

A robust HTS assay should have a high signal-to-noise ratio and be reproducible. The quality of an HTS assay is often quantified by the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.[12][13]

  • Z'-factor > 0.5: An excellent assay suitable for HTS.[14][15]

  • 0 < Z'-factor < 0.5: A marginal assay that may require further optimization.[14][15]

  • Z'-factor < 0: An unreliable assay not suitable for screening.[14][15]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|[13]

Visualizing the HTS Workflow

The overall workflow of a typical HTS campaign is depicted below. This multi-step process ensures the identification of genuine hits and the elimination of false positives.

HTS_Workflow Assay_Development Assay Development & Validation Primary_Screen Primary HTS Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assay Protocol: Kinase Inhibition

This protocol describes a generic, non-radioactive, homogeneous assay for identifying inhibitors of a specific protein kinase. The principle is based on the detection of the phosphorylated product. Technologies such as Fluorescence Polarization (FP) or AlphaScreen are well-suited for this purpose.[10][11]

Principle of Fluorescence Polarization (FP) Assay

FP is a powerful technique for studying molecular interactions in solution.[16][17] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light.[18][19] Upon binding to a larger molecule (e.g., an antibody that recognizes the phosphorylated product), the tracer's rotation slows down, resulting in an increase in fluorescence polarization.[20] Inhibitors of the kinase will prevent the phosphorylation of the substrate, thus no binding of the tracer-antibody complex occurs, and the polarization remains low.

FP_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase Phosphorylated_Product Phosphorylated_Product Kinase->Phosphorylated_Product ATP Phosphorylated_ProductTracer_Antibody Phosphorylated_ProductTracer_Antibody High_Polarization High_Polarization Phosphorylated_ProductTracer_Antibody->High_Polarization Binding Kinase_Inhibited Kinase + Inhibitor No_Phosphorylation No_Phosphorylation Kinase_Inhibited->No_Phosphorylation ATP No_PhosphorylationTracer_Antibody No_PhosphorylationTracer_Antibody Low_Polarization Low_Polarization No_PhosphorylationTracer_Antibody->Low_Polarization No Binding

Caption: The principle of a competitive Fluorescence Polarization kinase assay.

Step-by-Step FP Kinase Assay Protocol

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Fluorescently labeled tracer

  • Antibody specific for the phosphorylated substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates[21]

  • This compound derivative library (typically dissolved in DMSO)

  • Positive control (e.g., a known inhibitor like staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM in a 5 µL total volume.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Dispense 2.5 µL of this mix into each well.

  • Reaction Initiation: Prepare a master mix of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the detection mix (containing the tracer and antibody in detection buffer) to each well.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

% Inhibition = 100 * (High_Control - Sample) / (High_Control - Low_Control)

Cell-Based Assay Protocol: Cytotoxicity Screening

Cell-based assays are crucial for assessing the biological activity of compounds in a more physiologically relevant context.[9][22][23][24][25] This protocol describes a colorimetric MTT assay to measure the cytotoxic effects of the this compound derivatives on a cancer cell line.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step MTT Cytotoxicity Assay Protocol

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • This compound derivative library

  • Positive control (e.g., doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each active compound.

Data Analysis and Hit Confirmation

The primary HTS will generate a large amount of data that requires careful analysis to identify promising hits.[7][26][27]

Hit Selection Funnel

The process of hit selection involves a series of filtering steps to eliminate false positives and prioritize the most promising compounds for further investigation.[28]

Hit_Selection_Funnel Primary_Screen Primary Screen Hits (~1-3% of library) Hit_Confirmation Confirmed Hits (Single concentration re-test) Primary_Screen->Hit_Confirmation Dose_Response Potent Hits (IC50/EC50 determination) Hit_Confirmation->Dose_Response Secondary_Assays Validated Hits (Orthogonal & selectivity assays) Dose_Response->Secondary_Assays Lead_Series Lead Series Secondary_Assays->Lead_Series

Caption: The hit selection funnel, from primary screen to lead series.

Hit Confirmation and Dose-Response Analysis

Primary hits should be re-tested at the same concentration to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compounds are tested over a range of concentrations to determine their potency (IC50 or EC50).

Secondary and Orthogonal Assays

To further validate the hits and elucidate their mechanism of action, it is essential to perform secondary assays. An orthogonal assay uses a different detection technology to measure the same biological endpoint, which helps to eliminate technology-specific artifacts. For kinase inhibitors, a secondary assay could involve a different technology like AlphaScreen.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Principle: AlphaScreen is a bead-based assay technology used to study biomolecular interactions.[29][30][31] It involves a donor and an acceptor bead. When in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.[29][32] In a kinase assay, one bead can be coated with a biotinylated substrate and the other with an antibody that recognizes the phosphorylated substrate. Kinase activity brings the beads together, generating a signal. Inhibitors prevent this interaction, leading to a decrease in the signal.[33][34]

Data Summary Table

The following table summarizes hypothetical data from a screen of this compound derivatives.

Compound IDKinase X Inhibition (%) @ 10 µMKinase X IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
MHI-00185.21.55.8
MHI-00292.10.83.1
MHI-00312.5> 50> 100
MHI-00478.92.315.2
MHI-0055.6> 5085.7

Conclusion

This guide provides a comprehensive framework for conducting a high-throughput screening campaign for this compound derivatives. By following these detailed protocols and adhering to the principles of robust assay development and validation, researchers can effectively identify and characterize novel bioactive compounds from large chemical libraries. The successful execution of such a campaign can provide valuable starting points for the development of new therapeutics.

References

Application Note: A Senior Scientist's Guide to In Silico Screening of 4-Methoxy-1H-indol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Foreword

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. Computational techniques, or in silico methods, have emerged as an indispensable accelerator in this process, allowing us to navigate vast chemical spaces with remarkable efficiency and precision.[1][2][3] This guide is crafted not as a mere list of instructions, but as a strategic blueprint from a seasoned practitioner's perspective. We will explore the virtual screening of analogs based on the 4-Methoxy-1H-indol-6-amine scaffold, a promising starting point given the prevalence of indole derivatives in medicinal chemistry, particularly as kinase inhibitors.[4][5][6]

Our objective is to move beyond rote execution and delve into the causality behind our choices. Why select a specific docking algorithm? How do we build a pharmacophore model that yields meaningful hits? When is it appropriate to invest in computationally expensive methods like Free Energy Perturbation (FEP)? This document is designed for researchers, scientists, and drug development professionals who seek not only to perform these experiments but to understand and defend their scientific rationale. Every protocol herein is designed as a self-validating system, with checkpoints and analysis steps to ensure the integrity of the results.

We will embark on a multi-faceted campaign that intelligently combines structure-based and ligand-based approaches, filters candidates through the critical lens of ADMET properties, and ultimately prioritizes a small set of high-potential compounds for synthesis and in vitro validation.

Introduction: The Rationale for Screening Indole Analogs

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding and π-stacking, make it an ideal anchor for engaging with biological targets. Specifically, indole derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[4][6]

The starting scaffold, this compound, provides a rich foundation for analog design. The methoxy group, amine substituent, and the indole nitrogen offer multiple vectors for chemical modification, allowing for a systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This application note will detail a comprehensive in silico workflow to screen a virtual library of this compound analogs against a hypothetical, yet representative, protein kinase target (e.g., a member of the SRC family of kinases). The goal is to identify novel chemical entities with a high probability of biological activity.

The Integrated Screening Workflow: A Multi-Pronged Strategy

A robust virtual screening campaign does not rely on a single method. Instead, it orchestrates a series of computational filters, each designed to enrich the compound set with potential hits while discarding unlikely candidates.[7][8] Our strategy integrates both structure-based and ligand-based methods to maximize the discovery potential.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening (High-Throughput) cluster_2 Phase 3: Hit Filtration & Triage cluster_3 Phase 4: Refinement & Prioritization cluster_4 Phase 5: Final Selection A Scaffold Selection (this compound) C Analog Library Generation (Combinatorial Enumeration) A->C B Target Identification (e.g., Protein Kinase) D Structure-Based VS (Molecular Docking) B->D C->D E Ligand-Based VS (Pharmacophore Screening) C->E F Consensus Scoring & Initial Hit Merging D->F E->F G ADMET & Physicochemical Property Prediction F->G H Pose Inspection & Interaction Analysis G->H I Advanced Scoring (MM/GBSA, FEP) H->I J Final Hit List for Synthesis (Top 10-20 Candidates) I->J

Caption: High-level overview of the integrated virtual screening workflow.

Phase 1: Library and Target Preparation

Rationale: The quality of any screening campaign is dictated by the quality of its inputs. This phase focuses on preparing a chemically diverse yet relevant virtual library of analogs and ensuring the target protein structure is optimized for docking.

Protocol 3.1: Analog Library Generation

  • Scaffold Definition: Define the this compound core structure in a chemical drawing tool (e.g., MarvinSketch, ChemDraw).

  • Reaction Enumeration: Define attachment points for diversification (e.g., the 6-amino group, the indole N-H). Select a set of commercially available building blocks (e.g., carboxylic acids for amide bond formation at the 6-amino position).

  • Virtual Synthesis: Use a library enumeration tool (e.g., Schrödinger's LigPrep, RDKit) to combinatorially generate the virtual library.

  • Library Refinement:

    • Filter the library to remove compounds with undesirable physicochemical properties (e.g., molecular weight > 500 Da, cLogP > 5).

    • Generate low-energy 3D conformations for each molecule. This step is crucial for both docking and pharmacophore screening.

    • Assign correct protonation states and tautomers at a physiological pH (e.g., 7.4).

Protocol 3.2: Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure (< 2.5 Å) that is co-crystallized with a relevant ligand.

  • Initial Cleanup: Load the structure into a molecular visualization program (e.g., PyMOL, Chimera, Maestro). Remove all non-essential components: water molecules, co-solvents, and ions not critical for binding or structural integrity.[9][10]

  • Structure Preparation: Use a dedicated protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This automated process typically performs the following critical steps:

    • Adds hydrogen atoms.

    • Assigns correct bond orders.

    • Optimizes the hydrogen-bond network by flipping terminal residues (e.g., Asn, Gln, His).

    • Performs a restrained energy minimization of the structure to relieve any steric clashes, ensuring the protein is in a low-energy, realistic conformation.[11]

Phase 2: High-Throughput Virtual Screening

This phase employs two complementary high-speed screening methods to evaluate the entire virtual library.

Structure-Based Virtual Screening (SBVS)

Rationale: Molecular docking predicts the preferred binding mode and affinity of a ligand to a specific receptor site.[12][13] It is a powerful method when a high-quality 3D structure of the target is available. We use it to filter for compounds that have favorable steric and electrostatic complementarity with the kinase active site.

Protocol 4.1: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and the 3D ligand library into the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type definitions.[9]

  • Binding Site Definition (Grid Box): Define the search space for the docking calculation. Center the grid box on the co-crystallized ligand in the original PDB structure. Ensure the box is large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands (typically 25x25x25 Å).

  • Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligands, the center and size of the grid box, and the exhaustiveness of the search (a value of 8 is a good balance between speed and accuracy for virtual screening).

  • Execution: Run the docking simulation using the Vina command-line interface. This can be parallelized across multiple CPU cores to accelerate the screening of a large library.

  • Result Extraction: Parse the output files to extract the predicted binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

Ligand-Based Virtual Screening (LBVS)

Rationale: When a set of known active molecules is available, a pharmacophore model can be built. A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.[14] This method is computationally very fast and is excellent for finding compounds with similar interaction patterns to known binders, even if they have different chemical scaffolds.

Protocol 4.2: Pharmacophore Model Generation and Screening

  • Ligand Set Selection: Select 5-10 known, potent, and structurally diverse inhibitors of the target kinase.

  • Model Generation: Using software like Phase (Schrödinger), LigandScout, or MOE, align the set of active ligands and identify the common chemical features.[15][16] The software will generate several hypotheses. Select the hypothesis that best explains the activity of the training set and has a high survival score.

  • Pharmacophore Screening: Screen the 3D conformer library of the this compound analogs against the validated pharmacophore model. The output will be a list of compounds that successfully match the feature query, ranked by a fit score.

Phase 3: Hit Filtration and ADMET Triage

Rationale: A raw hit list from either method is insufficient. This phase focuses on integrating the results and applying a critical filter for drug-like properties. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[17][18][19][20]

Caption: Decision logic for filtering hits post-primary screening.

Protocol 5.1: Consensus Scoring and ADMET Prediction

  • Hit Merging: Combine the hit lists from both the docking and pharmacophore screens. Prioritize compounds that appear in the top 10-20% of both lists (consensus hits).

  • ADMET Profiling: Submit the shortlisted compounds to an ADMET prediction tool. Several reliable web servers (e.g., SwissADME, pkCSM) and commercial software packages are available.[17][18]

  • Data Tabulation: Compile the results into a single table for easy comparison.

Table 1: Example Hit List with Docking Scores and Predicted ADMET Properties

Compound IDDocking Score (kcal/mol)Pharmacophore FitPredicted Human Intestinal AbsorptionCYP2D6 InhibitorhERG Blocker
M6A-00127-10.20.85HighNoLow Risk
M6A-00854-9.80.79HighNoLow Risk
M6A-00341-9.50.91HighYesMedium Risk
M6A-01102-9.30.68HighNoLow Risk
M6A-00059-8.90.88ModerateNoLow Risk
  • Filtering: Remove any compounds with significant predicted liabilities, such as:

    • Poor absorption or bioavailability.

    • Inhibition of major Cytochrome P450 (CYP) enzymes.

    • Predicted cardiotoxicity (e.g., hERG inhibition).

    • Potential for mutagenicity (e.g., positive Ames test prediction).

Phase 4: Advanced Analysis and Hit Prioritization

Rationale: At this stage, we have a smaller set of high-quality hits. The focus now shifts from high-throughput screening to high-accuracy evaluation. This involves manual inspection of binding poses and, for the most promising candidates, the use of more computationally intensive methods to refine our binding affinity predictions. Methods like Free Energy Perturbation (FEP) can predict relative binding affinities with an accuracy that approaches experimental values, providing strong confidence in candidate selection.[21][22][23][24] Similarly, quantum mechanics (QM) can offer a more accurate description of molecular interactions where classical force fields may fail.[25][26][27][28]

Protocol 6.1: Visual Inspection and Interaction Analysis

  • Pose Visualization: For the top 20-30 filtered hits, load the predicted docking pose into a molecular visualizer along with the protein structure.

  • Interaction Mapping: Analyze the key interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Especially with the critical "hinge" region of the kinase.

    • Hydrophobic Interactions: Filling key hydrophobic pockets.

    • π-Stacking or Cation-π Interactions: With aromatic residues like Phe, Tyr, or Trp.

  • Sanity Check: Ensure the predicted pose is chemically reasonable and does not have significant internal strain or unfulfilled hydrogen bond donors/acceptors exposed to hydrophobic regions.

Protocol 6.2: Free Energy Perturbation (FEP) (Optional but Recommended)

  • Candidate Selection: Select a small set of the top 3-5 candidates that share a common core but have different R-group substitutions.

  • System Setup: Use a specialized platform like Schrödinger's FEP+ to set up the calculations.[22] This involves building a perturbation map that defines the "alchemical" transformations between the selected analogs.[24]

  • Simulation: Run the molecular dynamics simulations for each leg of the perturbation cycle. This is computationally expensive and typically requires access to a high-performance computing (HPC) cluster or cloud computing resources.

  • Analysis: Analyze the output to obtain the predicted relative binding free energy (ΔΔG) between the analogs. This allows for a highly accurate ranking of the compounds.[21][29]

Conclusion and Final Hit Selection

The final step is to synthesize all the gathered information to select a handful of compounds for acquisition or synthesis and subsequent in vitro testing. The ideal candidates will exhibit:

  • Strong Predicted Potency: High docking scores and favorable FEP results.

  • Good Ligand-Receptor Interactions: Formation of key hydrogen bonds and other favorable interactions observed during visual inspection.

  • Favorable ADMET Profile: Low predicted risk for toxicity and poor pharmacokinetics.

  • Chemical Novelty and Tractability: The compounds should be synthetically accessible and ideally represent novel chemical matter.

By following this rigorous, multi-step in silico workflow, we can significantly enhance the probability of success in the early stages of drug discovery, ensuring that precious laboratory resources are focused on compounds with the highest potential.

References

Revolutionizing Indole Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Indoles and the Advent of Microwave Chemistry

The indole nucleus stands as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2] This heterocyclic scaffold is the cornerstone of a vast array of natural products, pharmaceuticals, and functional materials, owing to its versatile biological activities.[1][2][3] Traditional synthetic routes to this coveted core, however, are often beset by challenges such as prolonged reaction times, the need for harsh conditions, and modest yields.[1][4] The dawn of microwave-assisted organic synthesis (MAOS) has marked a paradigm shift, offering a rapid, efficient, and environmentally conscious alternative.[2][5][6] This technology leverages the ability of microwave irradiation to directly and uniformly heat reactants and solvents, leading to a dramatic acceleration of reaction rates, often by orders of magnitude.[7][8] This guide provides an in-depth exploration of microwave-assisted protocols for the synthesis of indole derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into the causal factors behind experimental choices.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

The remarkable rate enhancements observed in MAOS stem from the unique mechanism of microwave heating. Unlike conventional heating methods that rely on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[7] This volumetric and instantaneous heating leads to a uniform temperature profile throughout the reaction vessel, minimizing the formation of hot spots and byproducts.[7][8] The key advantages of this approach are manifold:

  • Dramatically Reduced Reaction Times: Reactions that traditionally require hours or even days can often be completed in a matter of minutes.[7][8]

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[5][8]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[7]

  • Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[5][6]

The general workflow for a microwave-assisted synthesis is straightforward and efficient, as depicted below.

MAOS Workflow reagents Reagents & Solvent combine Combine reagents->combine vial Microwave Vial vial->combine seal Seal & Place combine->seal reactor Microwave Reactor irradiate Irradiate reactor->irradiate seal->reactor workup Reaction Work-up irradiate->workup extract Extract workup->extract purify Purification extract->purify isolate Isolate purify->isolate product Substituted Indole isolate->product

Caption: General workflow for microwave-assisted organic synthesis.

Key Methodologies for Microwave-Assisted Indole Synthesis

Several classical indole syntheses have been successfully adapted and significantly improved using microwave irradiation. This section will detail the protocols for three of the most prominent methods: the Fischer, Bischler-Möhlau, and Palladium-Catalyzed syntheses.

The Fischer Indole Synthesis: A Classic Reimagined

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] While robust, this method often requires prolonged heating. Microwave irradiation has revolutionized this process, drastically cutting down reaction times and improving yields.[1][4][9]

Causality Behind the Protocol: The choice of a strong acid catalyst, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), is crucial for promoting the cyclization and dehydration steps of the Fischer synthesis.[1] Microwave heating accelerates the initial condensation to form the hydrazone, the subsequent[5][5]-sigmatropic rearrangement, and the final aromatization, all of which are thermally demanding steps. The high temperatures achievable in a sealed microwave vial under pressure further drive the reaction to completion in a short timeframe.

Detailed Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

  • Materials:

    • Phenylhydrazine (1.0 mmol, 108 mg)

    • Propiophenone (1.0 mmol, 134 mg)

    • Eaton's Reagent (7.7% P₂O₅ in MeSO₃H, 2 mL)

    • Microwave vial (10 mL) with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

    • Carefully add Eaton's Reagent (2 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis

EntryMethodCatalyst/SolventTimeTemperature (°C)Yield (%)Reference
1ConventionalAcetic Acid8 hoursReflux75[1]
2MicrowaveEaton's Reagent10 min17092[1]
The Bischler-Möhlau Indole Synthesis: A Solvent-Free Approach

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[10] Traditionally, this reaction required harsh conditions.[10] A significant advancement is the development of a solvent-free, microwave-assisted protocol, which is not only more environmentally friendly but also more efficient.[11][12]

Causality Behind the Protocol: In this solvent-free protocol, the aniline serves as both a reactant and a base. The initial step is the formation of the N-phenacylaniline intermediate. Microwave irradiation then promotes the intramolecular electrophilic cyclization, a step that is often sluggish under conventional heating. The absence of a solvent allows for a higher concentration of reactants, further accelerating the reaction.

Detailed Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

  • Materials:

    • Aniline (2.0 mmol, 186 mg)

    • Phenacyl bromide (1.0 mmol, 199 mg)

    • Domestic microwave oven (e.g., 540 W)

    • Small beaker or vial

  • Procedure:

    • In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature.

    • Place the beaker in a domestic microwave oven.

    • Irradiate the mixture at 540 W for 45-60 seconds.

    • After cooling, dissolve the reaction mixture in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Bischler-Mohlau Mechanism α-bromo-acetophenone α-bromo-acetophenone Intermediate 4 Intermediate 4 α-bromo-acetophenone->Intermediate 4 + 2x Aniline Intermediate 5 Intermediate 5 Intermediate 4->Intermediate 5 Electrophilic Cyclization 2-Aryl-indole 2-Aryl-indole Intermediate 5->2-Aryl-indole Aromatization & Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.[10][13]

Palladium-Catalyzed Indole Synthesis: Modern and Versatile

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of a wide variety of substituted indoles.[14][15] Microwave irradiation has been shown to significantly enhance the efficiency of these transformations, allowing for lower catalyst loadings and shorter reaction times.[14][16]

Causality Behind the Protocol: This protocol describes an intramolecular oxidative C-H activation/C-N bond formation. The palladium(II) acetate acts as the catalyst, and copper(II) acetate serves as the oxidant to regenerate the active Pd(II) species. Microwave heating accelerates the rate-determining C-H activation and reductive elimination steps in the catalytic cycle. The use of a polar aprotic solvent like DMF is beneficial as it efficiently absorbs microwave energy.

Detailed Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

  • Materials:

    • Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)

    • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

    • Cu(OAc)₂ (1.5 mmol, 272 mg)

    • Dimethylformamide (DMF, 3 mL)

    • Microwave vial (10 mL) with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).

    • Add DMF (3 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 60 °C for 3 hours with stirring.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Palladium-Catalyzed Indole Synthesis

EntrySubstrateHeating MethodTimeTemperature (°C)Yield (%)Reference
1Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoateConventional16 hours8073[16]
2Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoateMicrowave1 hour6090[16]
3Methyl (Z)-3-((4-phenoxyphenyl)amino)but-2-enoateConventional3 hours8090[16]
4Methyl (Z)-3-((4-phenoxyphenyl)amino)but-2-enoateMicrowave1 hour6095[16]

One-Pot Syntheses: The Pinnacle of Efficiency

The synergy between microwave irradiation and multicomponent reactions has led to the development of highly efficient one-pot syntheses of complex indole derivatives.[2][17][18][19] These strategies, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of atom economy, time, and resource savings.[18] For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, which sequentially combines a Fischer indolization with a copper-catalyzed N-arylation.[18]

One-Pot Synthesis Hydrazine Hydrazine Fischer Indolization (MW) Fischer Indolization (MW) Hydrazine->Fischer Indolization (MW) Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Fischer Indolization (MW) Aryl Iodide Aryl Iodide N-Arylation (MW) N-Arylation (MW) Aryl Iodide->N-Arylation (MW) Indole Intermediate Indole Intermediate Fischer Indolization (MW)->Indole Intermediate Indole Intermediate->N-Arylation (MW) N-Arylindole N-Arylindole N-Arylation (MW)->N-Arylindole

Caption: A one-pot, two-step synthesis of N-arylindoles.[18]

Conclusion: A New Era in Indole Chemistry

Microwave-assisted synthesis has unequivocally transformed the field of indole chemistry.[1][2] The protocols and insights provided in this guide demonstrate the power of this technology to accelerate discovery and development in pharmaceuticals and materials science. By embracing these methodologies, researchers can significantly enhance their synthetic efficiency, reduce their environmental impact, and more rapidly access novel indole derivatives. The continued exploration of microwave-assisted techniques promises to unveil even more innovative and sustainable pathways to this fundamentally important heterocyclic system.

References

Application Notes and Protocols for 4-Methoxy-1H-indol-6-amine: A Guide to its Reaction Mechanisms in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Methoxy-1H-indol-6-amine in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic placement of substituents on the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound is a particularly valuable building block in drug discovery due to its unique electronic properties and multiple points for diversification. The electron-donating methoxy group at the 4-position and the amino group at the 6-position significantly influence the reactivity of the indole nucleus, opening up a diverse range of chemical transformations. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents. The understanding and application of these reactions are critical in the development of new chemical entities targeting a wide array of diseases.[3][4]

I. Electrophilic Aromatic Substitution: Harnessing the Activated Indole Nucleus

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[5] The position of substitution is dictated by the stability of the resulting intermediate (the sigma complex or arenium ion). For most indoles, electrophilic attack occurs preferentially at the C3 position. However, the presence of the 4-methoxy group in this compound introduces a nuanced reactivity profile. The methoxy group strongly activates the benzene portion of the indole, particularly the C5 and C7 positions, through resonance effects.

The general mechanism for electrophilic aromatic substitution on the indole ring proceeds via attack of an electrophile (E+) on the electron-rich ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

Mechanism: Electrophilic Substitution at C3, C5, and C7

The 4-methoxy and 6-amino groups donate electron density to the ring, activating it towards electrophilic attack. The primary sites of attack are C3 (due to the inherent reactivity of the pyrrole ring) and C5/C7 (activated by the methoxy and amino groups). The regioselectivity can often be controlled by the choice of electrophile and reaction conditions.

Electrophilic_Substitution cluster_reactants Reactants cluster_intermediates Sigma Complex Intermediates cluster_products Products This compound This compound Intermediate_C3 Intermediate_C3 This compound->Intermediate_C3 E+ Intermediate_C5 Intermediate_C5 This compound->Intermediate_C5 E+ Intermediate_C7 Intermediate_C7 This compound->Intermediate_C7 E+ C3_Substituted_Product C3_Substituted_Product Intermediate_C3->C3_Substituted_Product -H+ C5_Substituted_Product C5_Substituted_Product Intermediate_C5->C5_Substituted_Product -H+ C7_Substituted_Product C7_Substituted_Product Intermediate_C7->C7_Substituted_Product -H+ E+ E+

Caption: Generalized workflow for electrophilic substitution on this compound.

Protocol 1: Vilsmeier-Haack Formylation at the C7 Position

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[5] In the case of 4,6-dimethoxyindoles, this reaction has been shown to occur at the C7 position, and similar regioselectivity is expected for this compound due to the strong activating effect of the adjacent methoxy group.[6]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indole: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-formyl-4-methoxy-1H-indol-6-amine.

ReagentMolar RatioPurpose
This compound1.0Substrate
N,N-Dimethylformamide (DMF)3.0Formyl group source
Phosphorus oxychloride (POCl₃)1.2Activator for DMF
Dichloromethane (DCM)SolventAnhydrous reaction medium
Sodium Bicarbonate (aq.)ExcessNeutralization

II. N-Functionalization: Modifying the Indole and Amino Nitrogens

This compound possesses two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the amino group at C6. This dual reactivity allows for selective functionalization to introduce diverse substituents, which is a common strategy in drug design to modulate properties like solubility, metabolic stability, and target binding.

A. N-Alkylation and N-Acylation of the Amino Group (C6)

The amino group at the 6-position is generally more nucleophilic than the indole nitrogen and will preferentially react with electrophiles like alkyl halides and acyl chlorides under neutral or basic conditions.[7]

N_Functionalization cluster_alkylation N-Alkylation (C6-Amine) cluster_acylation N-Acylation (C6-Amine) cluster_n1_alkylation N1-Alkylation (Indole) Indole_Amine This compound Alkylated_Amine Alkylated_Amine Indole_Amine->Alkylated_Amine R-X, Base Acylated_Amine Acylated_Amine Indole_Amine->Acylated_Amine RCOCl, Base N1_Alkylated_Indole N1_Alkylated_Indole Indole_Amine->N1_Alkylated_Indole R-X, Strong Base (e.g., NaH)

Caption: Reaction pathways for N-functionalization of this compound.

Protocol 2: Reductive Amination for N-Alkylation of the 6-Amino Group

Reductive amination is a robust method for the N-alkylation of amines, proceeding via the formation of an intermediate imine or enamine, which is then reduced in situ.[8] This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in methanol, add acetic acid (catalytic amount, ~5 mol%).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

ReagentMolar RatioPurpose
This compound1.0Amine source
Aldehyde/Ketone1.1Alkyl group source
Acetic Acid0.05Catalyst for imine formation
Sodium Cyanoborohydride1.5Reducing agent for the imine/iminium
MethanolSolventReaction medium

III. Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] this compound can be readily halogenated (e.g., brominated or iodinated) at one of its activated positions (e.g., C3, C5, or C7) to generate a substrate for cross-coupling reactions.

Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide using a palladium catalyst.[11] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol assumes the prior synthesis of a halogenated (e.g., 5-bromo-4-methoxy-1H-indol-6-amine) derivative of the starting material.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine the bromo-indole derivative (1 equivalent), a boronic acid or boronate ester (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as potassium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (4:1).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ComponentMolar/Weight RatioPurpose
Bromo-indole derivative1.0 equivalentElectrophilic coupling partner
Boronic acid/ester1.5 equivalentsNucleophilic coupling partner
Pd(PPh₃)₄5 mol%Catalyst
Potassium Carbonate3.0 equivalentsBase for transmetalation
1,4-Dioxane/Water (4:1)SolventDegassed reaction medium

IV. Synthesis of this compound

A common route to substituted indoles is the Batcho-Leimgruber indole synthesis.[12] This method is particularly useful for preparing indoles with specific substitution patterns on the benzene ring. The synthesis of this compound can be envisioned starting from a suitably substituted nitrotoluene.

Batcho-Leimgruber Indole Synthesis Pathway

This synthesis involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form a β-enamino nitro compound, which is then reductively cyclized to the indole.

Batcho_Leimgruber Nitrotoluene Substituted o-Nitrotoluene Enamine_Formation Enamine Formation Nitrotoluene->Enamine_Formation DMFDMA Enamine β-Enamino Nitro Compound Enamine_Formation->Enamine Reductive_Cyclization Reductive Cyclization Enamine->Reductive_Cyclization H₂, Pd/C or Zn/AcOH Indole This compound Reductive_Cyclization->Indole

Caption: Simplified workflow for the Batcho-Leimgruber indole synthesis.

Conclusion

This compound is a versatile scaffold that offers multiple avenues for chemical modification. A thorough understanding of its reactivity—governed by the interplay of the indole nucleus and its activating substituents—is paramount for its effective utilization in the synthesis of complex molecules. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore the rich chemistry of this valuable building block, ultimately accelerating the discovery and development of new medicines.

References

Application Notes & Protocols: Catalytic Methods for the Strategic Functionalization of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the catalytic functionalization of 4-Methoxy-1H-indol-6-amine, a highly electron-rich and synthetically challenging indole scaffold. Due to the powerful, synergistic electron-donating effects of the 4-methoxy and 6-amino substituents, this core presents unique challenges and opportunities in achieving regioselective C-H functionalization. This guide moves beyond standard templates to offer a strategic analysis of the substrate's reactivity, emphasizing the foundational importance of orthogonal protecting group strategies. We provide detailed, field-tested protocols for targeted C-H borylation, directed C-H arylation, and cross-coupling via halogenated intermediates, enabling researchers to unlock the synthetic potential of this valuable heterocyclic motif for applications in drug discovery and materials science.

Strategic Analysis of the this compound Scaffold

The this compound core is characterized by exceptionally high electron density, a direct consequence of the two strong +M (mesomeric) donating groups: the 4-methoxy and 6-amino substituents. Understanding their electronic influence is paramount for predicting and controlling the regioselectivity of catalytic functionalization.

  • Inherent Reactivity: The indole C3 position is intrinsically the most nucleophilic and kinetically favored site for electrophilic attack.

  • Synergistic Activation: The 4-MeO group (an ortho, para-director) strongly activates the C3 and C5 positions. The 6-NH2 group (also an ortho, para-director) activates the C5 and C7 positions.

  • Predicted Hotspots: This electronic confluence renders the C5 and C7 positions of the benzenoid ring exceptionally nucleophilic and prime targets for C-H functionalization. The C3 position remains a site of high reactivity, while the C2 position is the most inert and typically requires a directing group strategy for activation.

The presence of three reactive N-H bonds (indole N1-H and the 6-NH2) necessitates a robust and orthogonal protecting group strategy to prevent catalyst inhibition and undesired side reactions.

Caption: Predicted reactivity of this compound.

Foundational Strategy: Orthogonal Protection

For nearly all catalytic C-H functionalization endeavors with this substrate, protection of both the 6-amino group and the indole N1-H is non-negotiable. An orthogonal strategy, allowing for the selective removal of each group, is critical for multi-step synthetic campaigns.[1] The tert-butyloxycarbonyl (Boc) group is ideal for the amine due to its stability in various catalytic cycles and its straightforward removal with acid.[2] For the indole nitrogen, a directing group that also serves as protection (like 2-pyridylsulfonyl) or a simple masking group (like SEM) can be employed.[3][4]

G A 4-MeO-1H-indol-6-amine B Step 1: Amine Protection (Boc)2O, THF, rt A->B C N-Boc Protected Indole B->C D Step 2: Indole N1 Protection / DG Installation NaH, SEMCl or PySO2Cl, DMF, 0°C to rt C->D E Fully Protected Substrate (Ready for C-H Functionalization) D->E

Caption: Orthogonal protection workflow.

Protocol 1: Stepwise Orthogonal Protection

Objective: To prepare tert-butyl (4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indol-6-yl)carbamate.

Part A: N-Boc Protection of the 6-Amino Group

ReagentMWAmountMolesEquiv.
This compound176.201.00 g5.67 mmol1.0
Di-tert-butyl dicarbonate218.251.36 g6.24 mmol1.1
Tetrahydrofuran (THF)-30 mL--

Procedure:

  • Dissolve this compound in THF in a 100 mL round-bottom flask.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the N-Boc protected product as a solid.

Part B: N1-SEM Protection of the Indole

ReagentMWAmountMolesEquiv.
N-Boc protected indole276.321.00 g3.62 mmol1.0
Sodium hydride (60% disp.)40.00159 mg3.98 mmol1.1
SEM-Cl166.720.67 mL3.79 mmol1.05
Dimethylformamide (DMF)-20 mL--

Procedure:

  • Suspend sodium hydride in anhydrous DMF in a flame-dried flask under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the N-Boc protected indole in DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add SEM-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography (silica gel, gradient elution) to afford the fully protected substrate.

Catalytic C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is a premier strategy for converting inert C-H bonds into versatile boronic esters, which are key building blocks for cross-coupling reactions.[5] For the 4-MeO-6-NH(Boc)-indole scaffold, the C7 position is a prime target, especially when a directing group is used at the N1 position.[6][7] Even without a strong directing group, the steric and electronic environment favors borylation on the benzenoid ring over the pyrrole ring.[8]

G cluster_cycle Iridium-Catalyzed Borylation Cycle A [Ir(cod)(OMe)]2 + dtbpy B Active L-Ir(I) Catalyst A->B Ligand Exchange C L-Ir(III)(H)(Bpin) B->C Oxidative Addition of H-Bpin D L-Ir(V)(H)2(Bpin)2 C->D Oxidative Addition of H-Bpin E Indole-Ir(III) Complex D->E C-H Activation H2_out H2 D->H2_out E->B F 7-Borylated Indole E->F Reductive Elimination HBpin_out H-Bpin F->HBpin_out Indole Protected Indole (Ar-H) Indole->D

Caption: Simplified mechanism for Ir-catalyzed C-H borylation.

Protocol 2: Iridium-Catalyzed C7-Borylation

Objective: To synthesize tert-butyl (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxy-1-SEM-1H-indol-6-yl)carbamate.

ReagentMWAmountMolesEquiv.
Fully Protected Indole406.56200 mg0.49 mmol1.0
[Ir(cod)OMe]2662.78.2 mg0.012 mmol0.025
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)268.396.6 mg0.025 mmol0.05
Pinacolborane (HBpin)127.98108 µL0.74 mmol1.5
Cyclooctane (solvent)-5 mL--

Procedure:

  • In a glovebox, charge a screw-cap vial with [Ir(cod)OMe]2 and dtbpy.

  • Add anhydrous, degassed cyclooctane and stir for 10 minutes to pre-form the catalyst.

  • Add the fully protected indole substrate to the vial.

  • Add pinacolborane via syringe.

  • Seal the vial tightly with a Teflon-lined cap, remove from the glovebox, and heat the mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS (a small aliquot can be quenched with methanol and filtered through a silica plug).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography (silica gel, using a non-polar eluent system like ethyl acetate/hexanes) to isolate the C7-borylated product.

Directed C-H Functionalization of the Pyrrole Ring (C2)

While electronically disfavored, the C2 position can be selectively functionalized by installing a removable directing group on the indole nitrogen.[4] Groups such as N-picolinamide or N-pyridylsulfonyl coordinate to the metal center (typically Pd or Rh), positioning the catalyst in proximity to the C2-H bond for activation.[3][9]

Protocol 3: Palladium-Catalyzed C2-Arylation with a Directing Group

Objective: To perform a C2-arylation on an N1-pyridylsulfonyl (PySO2) protected indole. (Note: This requires preparing the N1-PySO2 analogue from the N-Boc protected intermediate in Protocol 1).

ReagentMWAmountMolesEquiv.
N1-PySO2, N6-Boc Indole417.47209 mg0.50 mmol1.0
4-Iodotoluene218.04131 mg0.60 mmol1.2
Pd(OAc)2224.55.6 mg0.025 mmol0.05
Tricyclohexylphosphine (PCy3)280.4914.0 mg0.05 mmol0.1
K2CO3 (finely ground)138.21138 mg1.00 mmol2.0
Toluene/DMA (4:1)-5 mL--

Procedure:

  • Add the N1-PySO2 protected indole, 4-iodotoluene, Pd(OAc)2, PCy3, and K2CO3 to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.

  • Add the degassed toluene/DMA solvent mixture via syringe.

  • Seal the tube and heat in an oil bath at 110 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the C2-arylated product.

  • The PySO2 directing group can be subsequently removed under basic conditions (e.g., Mg/MeOH or NaOH).

Comparative Summary of Catalytic Strategies

StrategyTarget PositionCatalyst SystemKey RequirementAdvantagesCausality/Rationale
Ir-Catalyzed Borylation C7 (or C5)[Ir(cod)OMe]2 / dtbpyN1-ProtectionHigh functional group tolerance; versatile boronic ester product.The catalyst favors sterically accessible, electron-rich C-H bonds on the benzenoid ring.[8]
Pd-Catalyzed C-H Arylation C2Pd(OAc)2 / LigandN1-Directing GroupAtom-economical; avoids pre-functionalization.The N1-directing group forms a stable palladacycle intermediate, forcing activation at the otherwise inert C2 position.[4]
Pd-Catalyzed Cross-Coupling C5 or C7Pd(PPh3)4 or similarHalogenationRobust, predictable, wide substrate scope (Suzuki, Heck, etc.).A pre-installed halide provides a definitive and reliable reaction site for classic oxidative addition/reductive elimination cycles.
Cu-Catalyzed Amination 6-NH-RCuI / LigandHalogenated IndoleDirectly functionalizes the existing amino group.Ullmann-type coupling is effective for forming C-N bonds at the benzenoid position if a halide is present.[10]

References

Troubleshooting & Optimization

Fischer Indole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into common problems, their underlying causes, and systematic troubleshooting strategies. Our goal is to empower you with the expertise to diagnose issues, optimize your reactions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Fischer indole synthesis in a practical question-and-answer format.

Q1: My reaction has a very low yield or is failing completely. What are the most likely causes?

A1: Low to no product formation is a frequent frustration. The root cause often lies in one of several key areas:

  • Purity of Starting Materials: Phenylhydrazines are notoriously susceptible to oxidation. Impurities in either the hydrazine or the carbonyl compound can introduce side reactions that consume starting material or inhibit the catalyst.[1] It is highly recommended to use freshly purified or distilled starting materials.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[2][3][4] A catalyst that is too weak may not facilitate the key[5][5]-sigmatropic rearrangement efficiently. Conversely, an overly strong acid or excessive concentration can lead to degradation of the starting materials or the desired indole product, often resulting in the formation of tars.[6]

  • Sub-optimal Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to drive the reaction forward.[7][8] However, if the temperature is too high, it can promote decomposition and side reactions.[1][6] The ideal temperature is highly substrate-dependent and often requires empirical optimization.

  • Unstable Hydrazone Intermediate: The phenylhydrazone intermediate can be unstable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions can improve yields.[7]

  • Steric Hindrance: Significant steric bulk on either the arylhydrazine or the carbonyl partner can sterically hinder the key bond-forming steps of the mechanism, leading to a sluggish or failed reaction.[2][7]

Q2: My TLC plate shows multiple spots, indicating significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The appearance of multiple spots on your TLC is a classic sign of competing side reactions. The most common culprits include:

  • Aldol Condensation Products: Under acidic conditions, aldehydes and ketones possessing α-hydrogens can undergo self-condensation, leading to aldol byproducts.[2][9][10]

  • Friedel-Crafts-type Reactions: The strongly acidic conditions can promote unwanted electrophilic aromatic substitution reactions if other aromatic rings are present in your substrates.[2][9][10]

  • N-N Bond Cleavage: This is a major competing pathway, particularly when the arylhydrazine contains electron-donating substituents.[2][11] This cleavage leads to the formation of aniline derivatives and other undesired products.

  • Regioisomer Formation: When using an unsymmetrical ketone, the formation of two different enamine intermediates is possible, leading to a mixture of two regioisomeric indoles.[3][9][12]

To minimize these byproducts:

  • Optimize Reaction Conditions: Carefully titrate the acid concentration and reaction temperature. Often, lowering the temperature and using the minimum effective amount of acid can suppress side reactions.[1]

  • Consider a One-Pot Procedure: In some cases, forming the hydrazone in situ without isolation and immediately proceeding with the indolization can prevent the decomposition of the intermediate.[12]

  • Choice of Solvent: The solvent can influence the reaction pathway. Polar aprotic solvents like acetic acid or DMSO are common choices.[1][13]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: Controlling regioselectivity in the Fischer indole synthesis is a significant challenge. The ratio of the resulting indole isomers is primarily influenced by:

  • Acidity of the Medium: The acidity of the reaction medium can influence the direction of enamine formation. In some cases, a weakly acidic medium may favor indolization toward the more sterically hindered carbon.[14][15]

  • Steric Effects: The steric environment around the ketone plays a crucial role. The[5][5]-sigmatropic rearrangement will generally favor the pathway that minimizes steric clashes.[9][14]

  • Electronic Effects: Electron-withdrawing or -donating groups on the arylhydrazine can influence the stability of the transition states leading to the different regioisomers.[5][16]

Strategies for controlling regioselectivity include:

  • Catalyst Screening: Experimenting with different Brønsted and Lewis acids can sometimes alter the isomeric ratio.[14] For example, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in certain cases.[14]

  • Solvent Effects: The choice of solvent can also play a role in directing the regioselectivity.[17]

  • Structural Modification: If possible, modifying the starting materials to enhance the steric or electronic bias towards the desired isomer is a viable, albeit more involved, strategy.

Troubleshooting Workflow

When faced with a problematic Fischer indole synthesis, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.

Fischer_Indole_Troubleshooting start Problematic Reaction (Low Yield, Byproducts, No Reaction) check_purity Step 1: Verify Purity of Starting Materials (Hydrazine & Carbonyl) start->check_purity purify Purify Starting Materials (Distillation, Recrystallization) check_purity->purify Impurities Detected reaction_conditions Step 2: Evaluate Reaction Conditions check_purity->reaction_conditions Purity Confirmed purify->reaction_conditions optimize_acid Optimize Acid Catalyst (Type & Concentration) reaction_conditions->optimize_acid optimize_temp Optimize Temperature & Reaction Time reaction_conditions->optimize_temp optimize_solvent Screen Solvents reaction_conditions->optimize_solvent hydrazone_formation Step 3: Consider Hydrazone Intermediate optimize_acid->hydrazone_formation success Successful Synthesis optimize_acid->success optimize_temp->hydrazone_formation optimize_temp->success optimize_solvent->hydrazone_formation optimize_solvent->success preform_hydrazone Pre-form and Isolate Hydrazone hydrazone_formation->preform_hydrazone one_pot Attempt One-Pot Procedure hydrazone_formation->one_pot regioselectivity Step 4: Address Regioselectivity (for Unsymmetrical Ketones) preform_hydrazone->regioselectivity preform_hydrazone->success one_pot->regioselectivity one_pot->success modify_catalyst Modify Catalyst System (e.g., Eaton's Reagent) regioselectivity->modify_catalyst modify_catalyst->success

Caption: A systematic workflow for troubleshooting common issues in the Fischer indole synthesis.

The "Why": Connecting Problems to the Mechanism

Understanding the reaction mechanism is key to effective troubleshooting. The Fischer indole synthesis proceeds through several key steps, and a failure at any one of these can lead to the problems discussed above.

Fischer_Indole_Mechanism start_materials Arylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Formation start_materials->hydrazone Condensation tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) tautomerization->rearrangement Heat rearomatization Rearomatization & Cyclization rearrangement->rearomatization elimination Elimination of Ammonia rearomatization->elimination Acid Catalyst indole Indole Product elimination->indole

Caption: The core mechanistic pathway of the Fischer indole synthesis.

  • Low Yield/Failure: A failure in the crucial, often rate-determining, [5][5]-sigmatropic rearrangement is a common reason for low yields.[4] This can be due to an insufficiently strong acid catalyst, low temperature, or electronic effects from substituents that disfavor the transition state.[5][16]

  • Byproduct Formation: Harsh acidic conditions and high temperatures can cause the intermediates, particularly after the rearrangement step, to degrade or participate in side reactions rather than proceeding to the final indole product.[9][10]

  • Regioselectivity Issues: The formation of regioisomers is decided at the tautomerization step. The relative stability of the two possible ene-hydrazine intermediates, influenced by sterics and electronics, dictates the product ratio.[9][12]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.

  • Hydrazone Formation (Optional One-Pot):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not using an acidic solvent.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

  • Indolization:

    • To the flask containing the hydrazone (either isolated or generated in situ), add the primary acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount will vary depending on the catalyst and substrate.

    • Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress by TLC.[7] Reaction times can range from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If using polyphosphoric acid, carefully pour the mixture onto crushed ice.[1]

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Screening for Optimal Acid Catalyst

This protocol can be used to identify the most effective acid catalyst for a new substrate pair.

  • Setup:

    • Arrange a series of small reaction vials, each with a stir bar.

    • To each vial, add the pre-formed hydrazone (or the arylhydrazine and carbonyl compound for a one-pot screen) and a solvent.

  • Catalyst Addition:

    • To each vial, add a different acid catalyst. It is advisable to screen both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[9][10][15][18] Use an equimolar amount of catalyst relative to the substrate as a starting point.

  • Reaction and Monitoring:

    • Place the vials in a heating block set to a moderate temperature (e.g., 80 °C).

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

    • Note the reaction that gives the highest conversion to the desired product with the fewest byproducts.

  • Optimization:

    • Once the best catalyst is identified, further optimize its concentration and the reaction temperature to maximize the yield.

Data Summary Table

ProblemPotential CausesRecommended Troubleshooting Actions
Low or No Yield Impure starting materials, incorrect acid catalyst, sub-optimal temperature, steric hindrance.[1][2][3][4][7]Purify starting materials, screen different acid catalysts and concentrations, optimize reaction temperature, consider alternative synthetic routes for sterically hindered substrates.
Byproduct Formation Harsh reaction conditions, self-condensation of carbonyl, competing N-N bond cleavage.[2][9][10][11]Lower reaction temperature, use minimum effective acid concentration, consider a one-pot procedure.
Poor Regioselectivity Use of an unsymmetrical ketone.[9][12]Screen different acid catalysts (e.g., Eaton's reagent), vary the solvent, modify substrates to introduce steric or electronic bias.[14][15][17]
Reaction Fails to Proceed Use of acetaldehyde, highly electron-withdrawing groups on the arylhydrazine.[9][10]For unsubstituted indole, use pyruvic acid followed by decarboxylation.[2][13] For deactivated hydrazines, harsher conditions (stronger acid, higher temperature) may be required.[7]

References

Optimizing reaction conditions for 4-Methoxy-1H-indol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Methoxy-1H-indol-6-amine is a valuable substituted indole scaffold, serving as a key intermediate in the development of various biologically active molecules and pharmaceuticals.[1] The precise arrangement of the methoxy and amine functionalities presents unique challenges in its synthesis, requiring careful control of regioselectivity and reaction conditions. This guide provides an in-depth analysis of the optimal synthetic pathway, troubleshooting strategies for common experimental hurdles, and answers to frequently asked questions to ensure a reproducible and high-yielding process.

Based on extensive review, the Leimgruber-Batcho indole synthesis is the most robust and reliable method for this target, offering significant advantages over alternatives like the Fischer synthesis, which can suffer from poor regioselectivity and side reactions with methoxy-substituted precursors.[2][3] This guide will focus on optimizing this two-step pathway.

Recommended Synthetic Pathway: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis provides a high-yield route to 2,3-unsubstituted indoles starting from o-nitrotoluenes.[4] The pathway involves two primary stages:

  • Enamine Synthesis: Condensation of the activated methyl group of the starting nitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously cyclizes and eliminates a secondary amine to form the aromatic indole ring.

Leimgruber_Batcho_Workflow Workflow for this compound Synthesis cluster_step2 Alternative Step 2 Paths SM 2-Methyl-5-methoxy- 3-nitrotoluene Int1 Intermediate Enamine SM->Int1 Step 1: DMF-DMA, Pyrrolidine, Heat Int2 4-Methoxy-6-nitro- 1H-indole Int1->Int2 Mild Reduction (e.g., Fe/AcOH) Product 4-Methoxy-1H-indol- 6-amine Int1->Product Step 2: Reductive Cyclization (e.g., H₂, Pd/C) Int2->Product Nitro Group Reduction

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocols & Data

Step 1: Synthesis of (E)-1-((5-methoxy-2-nitro-3-methylstyryl)pyrrolidin-1-yl)

This first step involves the formation of a key enamine intermediate from the nitrotoluene precursor. The addition of pyrrolidine often accelerates the reaction compared to using DMF-DMA alone.[3]

Protocol:

  • To a solution of 2-methyl-5-methoxy-3-nitrotoluene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv) and pyrrolidine (1.2 equiv).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture and reduce the volume by half under vacuum.

  • Pour the concentrated residue into an ice-water mixture and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Reductive Cyclization)

This step is critical and can be performed in a single pot to yield the final product directly. Catalytic hydrogenation is highly effective for the simultaneous reduction of the nitro group and cyclization.

Protocol:

  • Dissolve the crude enamine intermediate from Step 1 (1.0 equiv) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) or bubble H₂ through the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the formation of the product.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Avg. Yield (%)
1 DMF-DMA, PyrrolidineDMF110-1203-585-95
2 H₂, 10% Pd/CEtOH / EtOAc2512-2470-85

Troubleshooting Guide

Caption: Troubleshooting decision tree for the synthesis.

Q1: My yield for the enamine intermediate (Step 1) is very low. What went wrong?

A1: Low yields in the enamine formation step are typically traced back to two main causes:

  • Reagent Quality: The key reagent, N,N-dimethylformamide dimethyl acetal (DMF-DMA), is sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored aliquot. The secondary amine catalyst, pyrrolidine, should also be of high purity.

  • Reaction Conditions: The condensation requires elevated temperatures to proceed efficiently. Ensure your reaction is reaching and maintaining reflux. Incomplete reactions are common if the time is too short. Monitor the disappearance of the starting nitrotoluene by TLC to confirm completion before workup.

Q2: The reductive cyclization (Step 2) is slow or stalls completely. How can I fix this?

A2: This is a common issue often related to the catalyst or the reducing agent.

  • Catalyst Activity: Catalytic hydrogenation is highly dependent on the activity of the catalyst. Palladium on carbon (Pd/C) or Raney Nickel can become deactivated by atmospheric contaminants or impurities from the previous step. Use a fresh batch of catalyst from a reliable supplier. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.

  • Choice of Reductant: If catalytic hydrogenation is not feasible or fails, several chemical reductants are effective.[3]

    • Iron in Acetic Acid (Fe/AcOH): A classic, cost-effective method. The reaction is heated, and the iron powder reduces the nitro group, with the acidic medium promoting cyclization.

    • Stannous Chloride (SnCl₂): Another effective reductant, typically used in an alcoholic solvent like ethanol.

    • Sodium Dithionite (Na₂S₂O₄): A milder reductant that can also be used, though it may require more careful optimization.[4]

Q3: My final product contains significant impurities, possibly azo or azoxy compounds. What causes this?

A3: The formation of dimeric azo and azoxy species is a known side reaction during the reduction of aromatic nitro compounds.[5] This occurs when nitroso and hydroxylamine intermediates, formed during the reduction, condense with each other. This is more likely if the reduction is slow or incomplete. To mitigate this, ensure a highly active catalyst and sufficient hydrogen are present to drive the reduction completely to the amine. In industrial settings, catalytic amounts of vanadium compounds have been shown to prevent the accumulation of the problematic hydroxylamine intermediate.[5]

Q4: I'm having trouble purifying the final this compound by column chromatography. It streaks badly on the silica gel.

A4: Primary amines, like your target compound, are basic and can interact strongly with the acidic silica gel surface, causing poor separation and "streaking." To resolve this:

  • Modify the Eluent: Add a small amount of a basic modifier to your solvent system (eluent). Typically, 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the methanol portion of a DCM/MeOH or EtOAc/Hexane system will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.

  • Purify as a Salt: Alternatively, you can convert the amine to a salt (e.g., hydrochloride) which is often crystalline and can be purified by recrystallization, then neutralized back to the free base if required.

Frequently Asked Questions (FAQs)

Q1: Why is the Leimgruber-Batcho synthesis recommended over the Fischer indole synthesis for this specific molecule? The Fischer indole synthesis, while powerful, can lead to a mixture of regioisomers when using asymmetrically substituted phenylhydrazines. More critically, studies have shown that methoxy-substituted phenylhydrazones can undergo abnormal reactions under the acidic conditions of the Fischer synthesis, sometimes leading to halogenated byproducts if acid catalysts like HCl are used.[2] The Leimgruber-Batcho route starts from a nitrotoluene, which unambiguously defines the final substitution pattern, thus avoiding these regioselectivity and side-reaction issues.[4]

Q2: What is the exact starting material for this synthesis and is it commercially available? The ideal starting material is 2-methyl-5-methoxy-3-nitrotoluene . While its commercial availability can vary, it can be synthesized from more common precursors like 4-methoxy-2-methylaniline through nitration. Careful control of nitration conditions is required to achieve the desired regioselectivity.

Q3: How should I monitor the progress of these reactions effectively?

  • Step 1 (Enamine formation): Thin Layer Chromatography (TLC) is highly effective. Use a mobile phase like 30% Ethyl Acetate in Hexane. The enamine product will be significantly less polar (higher Rf) than the starting nitrotoluene and will often have a distinct, bright color (yellow or orange).

  • Step 2 (Reductive Cyclization): Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it can track the disappearance of the enamine intermediate and the appearance of the final product mass (m/z = 163.08 for [M+H]⁺). TLC can also be used, but the product amine may streak (see Troubleshooting Q4).

Q4: Do I need to protect the final amino group? This depends entirely on your subsequent synthetic steps. The primary amine at the C-6 position is nucleophilic and will react with electrophiles (e.g., acyl chlorides, aldehydes). If you need to perform reactions elsewhere on the indole ring (e.g., at the N1 position), you should protect the C-6 amino group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be installed under standard conditions and removed later.[6][7]

Q5: What are the primary safety hazards I should be aware of?

  • Hydrazine: If you choose to use Raney Nickel with hydrazine hydrate for the reduction, be aware that hydrazine is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

  • Raney Nickel: This catalyst is often supplied as a slurry in water and is pyrophoric (can ignite spontaneously) if it dries out. Never allow it to become dry and handle it only under a liquid or inert atmosphere.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. Ensure your equipment is properly rated and maintained, and always purge the system with an inert gas before and after the reaction.

References

Technical Support Center: Synthesis of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-indol-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately increase your reaction yield and product purity.

Introduction: Strategic Approach to Synthesis

The synthesis of 4,6-disubstituted indoles like this compound requires careful regiochemical control. While several classical indole syntheses exist, the Leimgruber-Batcho indole synthesis stands out as a particularly effective and high-yielding method for this substitution pattern.[1][2] This approach begins with a readily available 2-methylnitrobenzene derivative and proceeds through a key enamine intermediate, which then undergoes reductive cyclization.

This guide will focus on a robust two-stage pathway:

  • Synthesis of 4-Methoxy-6-nitro-1H-indole via the Leimgruber-Batcho methodology.

  • Selective reduction of the nitro group to the target 6-amine.

Below is a visual overview of the recommended synthetic workflow.

Synthetic_Workflow SM 2-Methyl-5-methoxy- 3-nitroaniline P1 Protection & Nitration SM->P1 Step A P2 Enamine Formation (DMF-DMA) P1->P2 Step B P3 Reductive Cyclization (e.g., Fe/AcOH) P2->P3 Step C P4 4-Methoxy-6-nitro- 1H-indole P3->P4 Intermediate P5 Nitro Group Reduction (e.g., SnCl2 or H2, Pd/C) P4->P5 Step D P6 4-Methoxy-1H-indol- 6-amine P5->P6 Crude Product P7 Purification (Chromatography) P6->P7 Step E

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The solutions are based on established chemical principles and optimization strategies reported in the literature.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Enamine Intermediate 1. Inactive Reagents: The formamide acetal (e.g., DMF-DMA) is moisture-sensitive and can degrade upon storage. 2. Insufficient Reaction Temperature/Time: The condensation reaction requires heat to proceed efficiently.[2]1. Reagent Quality: Use freshly opened or properly stored DMF-DMA. Consider checking its activity on a small-scale test reaction. 2. Optimize Conditions: Ensure the reaction is heated to reflux (typically >100 °C in DMF). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.
Low Yield in Reductive Cyclization Step 1. Inefficient Reducing Agent: The choice of reducing agent is critical for the tandem reduction-cyclization. Some agents may be too harsh, leading to byproducts, or too weak for complete conversion.[1] 2. Degradation of Enamine: The enamine intermediate can be unstable, especially under acidic conditions, prior to cyclization.1. Select Appropriate Reductant: Iron powder in acetic acid is a classic and effective choice.[3] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can offer high yields but requires careful optimization to avoid over-reduction. Raney nickel with hydrazine is also highly effective.[2] 2. Procedural Control: Use the enamine intermediate immediately after its formation and isolation. Avoid prolonged exposure to strong acids before the reduction is initiated.
Formation of Dark, Tarry Byproducts 1. Polymerization: Indoles, particularly electron-rich ones, are susceptible to polymerization under harsh acidic or oxidative conditions.[4] 2. Overheating: Excessive temperatures during any step can lead to thermal decomposition of reactants or products.1. Milder Conditions: If using strong acids (e.g., PPA, H₂SO₄), consider switching to a milder system like iron in acetic acid.[3] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. 2. Temperature Control: Use an oil bath and a temperature controller to maintain the optimal reaction temperature. Avoid localized overheating.
Incomplete Reduction of Nitro Group (Step D) 1. Catalyst Deactivation: The catalyst (e.g., Pd/C, SnCl₂) can be poisoned by impurities or become deactivated over time. 2. Insufficient Reductant: The stoichiometry of the reducing agent may be insufficient for complete conversion.1. Catalyst Handling: Use fresh, high-quality catalyst. If using catalytic hydrogenation, ensure the solvent is adequately deoxygenated. 2. Stoichiometry: Use a sufficient excess of the reducing agent. For tin(II) chloride (SnCl₂), 3-5 equivalents are typically required. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time.
Product is Difficult to Purify / Streaks on TLC 1. Amine-Silica Interaction: The basic amino group on the final product can interact strongly with the acidic silica gel, leading to poor separation and streaking.[5] 2. Product Oxidation: Aminoindoles can be sensitive to air and may oxidize on the column, creating colored impurities.[3]1. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol. 2. Use Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Minimize Air Exposure: Perform chromatography quickly and consider sparging solvents with an inert gas. Pool the clean fractions and evaporate the solvent promptly.

Frequently Asked Questions (FAQs)

Q1: Why is the Leimgruber-Batcho synthesis preferred over the Fischer indole synthesis for this specific molecule?

A1: The Fischer indole synthesis, while powerful, can present regioselectivity problems when using a meta-substituted phenylhydrazine (like a hypothetical 3-methoxy-5-aminophenylhydrazine).[6] This could lead to a mixture of 4-methoxy and 6-methoxy indole isomers, which are often difficult to separate. The Leimgruber-Batcho synthesis starts with a 2-methylnitrobenzene, providing unambiguous regiochemical control and leading to a single desired isomer.[1][2]

Q2: What is the mechanism of the key reductive cyclization step in the Leimgruber-Batcho synthesis?

A2: The process involves two main transformations. First, the nitro group is reduced to an amino group. This newly formed aniline then intramolecularly attacks the enamine's β-carbon. This is followed by the elimination of a secondary amine (e.g., dimethylamine if DMF-DMA was used), which results in the formation of the indole ring.

Troubleshooting_Logic start Low Final Yield? check_purity Analyze Purity of Key Intermediate (4-Methoxy-6-nitro-1H-indole) start->check_purity impure Impure Intermediate check_purity->impure No pure Intermediate is Pure check_purity->pure Yes repurify Action: Re-purify intermediate before final reduction. impure->repurify check_reduction Evaluate Final Reduction Step (Nitro to Amine) pure->check_reduction incomplete Incomplete Reaction (TLC shows starting material) check_reduction->incomplete Incomplete degradation Product Degradation (Multiple spots / streaking on TLC) check_reduction->degradation Degradation optimize_reduction Action: Increase reductant stoichiometry or change to a stronger reducing system. incomplete->optimize_reduction optimize_purification Action: Use deactivated silica or switch to alumina. Work under inert atmosphere. degradation->optimize_purification

Caption: Decision-making workflow for troubleshooting low yield issues.

Q3: Can I protect the indole nitrogen before the nitro group reduction?

A3: Yes, protecting the indole nitrogen (e.g., with a tosyl or BOC group) is a possible strategy. This can sometimes improve solubility and prevent potential side reactions at the nitrogen. However, it adds two steps to the synthesis (protection and deprotection) and may not be necessary if the reduction conditions are chosen carefully. For instance, reduction with SnCl₂ or catalytic hydrogenation under neutral conditions is often compatible with an unprotected indole NH.

Q4: What are the best analytical techniques to monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Staining with potassium permanganate or viewing under UV light is effective for visualizing the indole ring. For definitive structural confirmation and purity assessment of the final product, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.

Q5: My final product is unstable and changes color upon storage. How can I improve its stability?

A5: this compound, like many aminoindoles, is susceptible to aerial oxidation, which often results in discoloration (turning from off-white/tan to brown/purple). To ensure long-term stability, store the purified compound as a solid in a sealed vial under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C is recommended). Storing it as a salt (e.g., hydrochloride salt) can also significantly enhance its stability.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-6-nitro-1H-indole

This protocol is adapted from the general Leimgruber-Batcho procedure.[2] The starting material, such as 2-methyl-3-methoxy-5-nitrotoluene, would be required.

Part A: Enamine Formation

  • To a solution of the starting 2-methyl-nitrotoluene derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~3-4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Heat the solution to reflux (e.g., 110-120 °C) under a nitrogen atmosphere for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude residue is the enamine intermediate. It is often a dark red or brown oil/solid and should be used in the next step without extensive purification.

Part B: Reductive Cyclization

  • Dissolve the crude enamine intermediate from Part A in a mixture of glacial acetic acid and ethanol (1:1 v/v).

  • To this stirring solution, add iron powder (Fe, ~5 eq) portion-wise. The addition may be exothermic; use an ice bath to maintain the temperature below 50 °C.

  • After the addition is complete, heat the mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the enamine spot disappears and a new, UV-active indole spot appears.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Combine the filtrates and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-Methoxy-6-nitro-1H-indole.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

Part C: Nitro Group Reduction

  • Dissolve the purified 4-Methoxy-6-nitro-1H-indole (1.0 eq) from Protocol 1 in ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Heat the reaction mixture to reflux (70-80 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is basic (>8) to precipitate the tin salts.

  • Extract the product into ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography using silica gel treated with 1% triethylamine in an eluent system of dichloromethane/methanol or ethyl acetate/hexanes.

| Reagent Comparison for Nitro Reduction | | :--- | :--- | :--- | | Reducing System | Pros | Cons | | SnCl₂·2H₂O in EtOH | Reliable, high-yielding, tolerant of many functional groups. | Requires a stoichiometric amount of reagent and a basic workup to remove tin salts. | | H₂ (balloon or Parr), Pd/C | Clean reaction, catalytic, easy workup (filtration). | May require specialized equipment (hydrogenator). Catalyst can be pyrophoric. Potential for over-reduction of the indole ring under harsh conditions. | | Fe / NH₄Cl in EtOH/H₂O | Inexpensive, environmentally benign. | Can be slower and may require vigorous stirring. Workup involves filtering large amounts of iron sludge. |

References

Technical Support Center: A Guide to Troubleshooting Low Yield in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Alkaloid Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their synthetic routes. Indole alkaloids are a diverse and vital class of compounds, and their synthesis can be intricate.[1][2] This resource provides a structured approach to troubleshooting common issues, moving from general considerations to specific, reaction-based challenges.

Section 1: General Troubleshooting for Low Yield

Before delving into the specifics of named reactions, it's crucial to address overarching experimental parameters that frequently contribute to low yields. A systematic evaluation of these factors can often resolve yield issues without extensive re-design of the synthetic strategy.

Q1: My overall yield is consistently low. Where should I start my investigation?

Low yields in indole synthesis can often be traced back to fundamental aspects of the experimental setup.[3] Before suspecting complex mechanistic failures, a thorough review of the basics is recommended.

Initial Checklist:

  • Purity of Starting Materials: Ensure the purity of your reactants, especially arylhydrazines, tryptamines, aldehydes, and ketones. Impurities can introduce side reactions that consume starting materials and complicate purification.[3][4] Consider purification of starting materials if their quality is uncertain.

  • Reaction Conditions: Sub-optimal conditions are a primary cause of low yields.[3][4][5] Systematically screen and optimize:

    • Temperature: Some reactions are highly sensitive to temperature.[3][6][7] A temperature that is too high can lead to decomposition, while one that is too low may result in an incomplete reaction.[5][7]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][6] Prolonged reaction times can lead to product degradation.[6]

    • Catalyst Concentration: The choice and concentration of acid or metal catalysts are often critical and substrate-dependent.[3][4][6]

  • Solvent Choice and Quality: The solvent can influence reactant solubility, intermediate stability, and reaction rates.[6][7] Ensure you are using dry solvents, especially in moisture-sensitive reactions.[4]

Section 2: Troubleshooting Specific Indole Synthesis Reactions

Different indole synthesis methodologies come with their own unique sets of challenges. This section addresses common low-yield scenarios in some of the most frequently employed synthetic routes.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but can be susceptible to substituent effects and side reactions.[3]

Several factors can impede the success of a Fischer indole synthesis.[3]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[3][8] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[3][8] Computational studies have shown that substituents on the carbonyl compound play a pivotal role in the success or failure of this reaction.[8][9]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.[3]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[3]

The acidic conditions of the Fischer indole synthesis can promote several unwanted reactions.[3]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation.[3][10] To minimize this, consider the slow addition of the carbonyl compound to the reaction mixture.[10]

  • N-N Bond Cleavage: As mentioned, this is a significant competing pathway, particularly with electron-donating substituents, leading to byproducts like aniline derivatives.[3][8]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with aromatic rings if present.[3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline skeletons, the core of many indole alkaloids.[11]

Low yields in the Pictet-Spengler reaction can arise from several factors.[4]

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact the yield.[4]

  • Poor Quality of Starting Materials: Impurities in the tryptamine or aldehyde starting materials can lead to side reactions.[4]

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and substrate-dependent.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[4]

  • Steric Hindrance: Bulky substituents on either the amine or the aldehyde can impede the cyclization step.[4]

The formation of multiple products can often be addressed by adjusting the reaction conditions.[4]

  • Side Reactions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[4]

  • Oxidation: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding β-carboline, especially with prolonged exposure to air at elevated temperatures.[6]

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods offer versatile routes to functionalized indoles but can be sensitive to catalyst deactivation and reaction conditions.[12][13]

The Larock indole synthesis, a palladium-catalyzed reaction between an ortho-iodoaniline and an alkyne, is a powerful method.[3] For optimal yields, consider the following:

  • Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can be crucial.

  • Base: A base such as potassium carbonate is typically required.[3]

  • Additives: Chloride salts like LiCl or n-Bu₄NCl are often added to improve yields.[3]

  • Substrate: N-substituted derivatives of the o-iodoaniline often give better yields.[3]

Catalyst deactivation can be a significant issue in cross-coupling reactions.

  • Slow Addition: In some cases, the slow addition of one of the coupling partners can help to avoid catalyst deactivation.[14]

  • Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and prevent deactivation.

  • Inert Atmosphere: Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.

Section 3: Experimental Protocols and Data

Protocol 1: General Optimization of a Pictet-Spengler Reaction

This protocol provides a starting point for optimizing the yield of a Pictet-Spengler reaction.

  • Starting Material Purity Check:

    • Analyze the purity of the tryptamine derivative and the aldehyde/ketone by NMR or another suitable technique.

    • If impurities are detected, purify the starting materials by chromatography or recrystallization.[4]

  • Reaction Setup:

    • To a solution of the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane, methanol), add the aldehyde or ketone (1.1 equiv).[6]

  • Catalyst Screening:

    • Add the acid catalyst (e.g., 10 mol% TFA).[4] The optimal loading can range from catalytic to stoichiometric amounts.[6]

  • Temperature and Time Optimization:

    • Stir the reaction at room temperature and monitor its progress by TLC.[6]

    • If the reaction is slow, consider gentle heating (e.g., 40-60 °C). If decomposition is observed, try a lower temperature (e.g., 0 °C).[6]

  • Workup:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6]

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by column chromatography.[6]

Table 1: Effect of Acid Catalyst on a Model Pictet-Spengler Reaction
CatalystConcentrationYield (%)
Trifluoroacetic Acid (TFA)10 mol%85
Hydrochloric Acid (HCl)1.0 M78
Formic AcidStoichiometric65
No Catalyst-<5

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and conditions.

Section 4: Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in Indole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure end_further_investigation Further Investigation Needed check_purity->end_further_investigation If impure, purify and retry investigate_side_reactions Investigate Side Reactions optimize_conditions->investigate_side_reactions yield_improved Yield Improved? investigate_side_reactions->yield_improved end_success Problem Solved yield_improved->end_success Yes yield_improved->end_further_investigation No

Caption: A general workflow for troubleshooting low yields in indole synthesis.

Diagram 2: Fischer Indole Synthesis - Key Steps and Potential Failure Points

Fischer_Indole_Synthesis cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions / Failure Points A Arylhydrazine + Aldehyde/Ketone B Hydrazone Formation A->B S2 Aldol Condensation of Carbonyl A->S2 Consumes starting material C [3,3]-Sigmatropic Rearrangement B->C S1 N-N Bond Cleavage (e.g., with electron- donating groups) B->S1 Competing pathway D Indole Product C->D

Caption: Key steps and common failure points in the Fischer indole synthesis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use the Fischer indole synthesis to make the parent, unsubstituted indole?

    • A: Direct synthesis using acetaldehyde is often problematic and can fail.[3] A common alternative is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.[3]

  • Q: My product seems to be decomposing on the silica gel column. What can I do?

    • A: Some indole alkaloids can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.

  • Q: The Bischler-Möhlau synthesis is giving me a low yield and a mixture of regioisomers. How can I improve this?

    • A: This is a known issue with this synthesis, which often requires harsh conditions.[3] Recent developments have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder conditions and potentially improved outcomes.[3]

References

Technical Support Center: Column Chromatography Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of indole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Indole and its analogs are foundational scaffolds in pharmaceuticals and materials science, but their unique electronic and chemical properties can present distinct purification hurdles.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles governing the separation of indoles, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.

Part 1: The Purification Workflow: From TLC to Pure Compound

Successful column chromatography begins with methodical planning. The workflow below outlines the critical decision points for developing a purification strategy for indole derivatives.

G Figure 1. Method Development Workflow for Indole Purification cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Indole Derivative TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Rf_Check Identify System with Target Rf ≈ 0.2-0.4 TLC->Rf_Check TLC->Rf_Check Adjust Polarity Stability_Check Check for Degradation on TLC Plate (Streaking/Color) Rf_Check->Stability_Check Good Rf Packing Pack Column (Slurry Method) Stability_Check->Packing Stable Loading Load Sample (Wet or Dry Loading) Packing->Loading Elution Elute with Chosen Mobile Phase (Isocratic/Gradient) Loading->Elution Collection Collect Fractions Elution->Collection Fraction_TLC Analyze Fractions by TLC Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Pure Indole Derivative Evaporate->Pure_Product

Caption: Method Development Workflow for Indole Purification.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of indole derivatives in a question-and-answer format.

Issue 1: Product Degradation on the Column

Question: My TLC of the crude reaction mixture looks clean, but after the column, my fractions are discolored (pink, purple, or brown) and show multiple spots. What's happening?

Answer: This is a classic problem caused by the inherent sensitivity of the indole ring system.[4] Electron-rich indoles are particularly susceptible to degradation under acidic conditions or via air oxidation.[4] Standard silica gel is weakly acidic (pH ~4-5) due to surface silanol groups (Si-OH), which can catalyze polymerization or decomposition of sensitive substrates.[4][5]

Troubleshooting Steps & Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by flushing the packed column with the initial, least polar mobile phase containing 0.5-1% triethylamine (TEA) before loading your sample.[4] Continue to use 0.5-1% TEA in your eluent throughout the entire purification process.[4][6]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds.[4][7]

    • Reversed-Phase (C18-Silica): For polar indoles, reversed-phase flash chromatography can be an excellent, albeit more expensive, alternative.[5]

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for extended periods. Have all your solvents and collection tubes prepared in advance.[4]

  • Use an Inert Atmosphere: For exceptionally sensitive derivatives, running the column under a nitrogen or argon atmosphere can prevent air oxidation.[4]

Issue 2: Severe Peak Tailing

Question: My target compound elutes over a large number of fractions, resulting in poor separation and dilute samples. Why is this happening?

Answer: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase.[8] For indole derivatives, the primary cause is the interaction of the basic nitrogen atom in the indole ring with the acidic silanol groups on the silica surface.[5][8] This strong, secondary interaction causes some molecules to be retained longer than others, leading to a "tail."

G Figure 2. Troubleshooting Peak Tailing Tailing Peak Tailing Observed Cause1 Primary Cause: Basic N <=> Acidic Silica Interaction Tailing->Cause1 Cause2 Secondary Cause: Column Overload or Poor Packing Tailing->Cause2 Solution1 Add Basic Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) Cause1->Solution1 Solution2 Reduce Sample Load (Use 50:1 to 100:1 Silica:Sample Ratio) Cause2->Solution2 Solution3 Repack Column (Ensure homogenous slurry & bed) Cause2->Solution3

Caption: Troubleshooting Peak Tailing.

Troubleshooting Steps & Solutions:

  • Use a Mobile Phase Modifier: As with degradation, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent is the most common solution.[5][6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your indole derivative and promoting a sharper elution band.

  • Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to peak tailing.[8] A general rule of thumb is to use a silica-to-crude sample weight ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.

  • Evaluate Column Packing: A poorly packed column with channels or voids will cause peak distortion.[8] Ensure the column is packed uniformly using a slurry method and that the bed is not disturbed during sample loading.

Issue 3: Poor or No Separation

Question: My compounds have very similar Rf values on TLC, and I can't separate them on the column. What should I do?

Answer: This is a common challenge, especially with isomers or compounds of very similar polarity. The key is to exploit subtle differences in their properties by systematically modifying the chromatographic conditions.

Troubleshooting Steps & Solutions:

  • Optimize the Mobile Phase:

    • Test Different Solvent Systems: Don't rely solely on Hexane/Ethyl Acetate. Try systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.[5]

    • Fine-Tune Polarity: If you see a slight separation on TLC, prepare mobile phases with very small changes in the polar component percentage to maximize the difference in retention.

  • Implement Gradient Elution: If your mixture contains compounds with a wide range of polarities, isocratic elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve resolution.[5][9][10] This sharpens later-eluting peaks and reduces purification time.

  • Change the Stationary Phase: If normal-phase silica gel doesn't provide separation, an alternative stationary phase may have a different selectivity. Consider alumina or reversed-phase C18 silica.[4][5]

  • Increase Column Length/Decrease Particle Size: For very difficult separations, using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I translate my TLC results into a flash column method? A: Thin-Layer Chromatography (TLC) is the primary tool for method development.[11][12] The Retention Factor (Rf) on a TLC plate is inversely related to the elution volume on a column, measured in Column Volumes (CV). The relationship is CV = 1/Rf .[11][13]

  • Ideal Rf: For preparative flash chromatography, aim for an Rf value for your target compound between 0.2 and 0.4.[5][11]

  • < Rf 0.2: The compound will take a long time to elute, leading to band broadening and excessive solvent consumption.[14]

  • > Rf 0.4: The compound will elute too quickly, close to the solvent front, resulting in poor separation from less polar impurities.[14]

TLC Rf ValuePredicted Elution (CV)Suitability for Flash Chromatography
0.502Poor (Elutes too early)
0.402.5Acceptable
0.30 3.3 Good Target
0.205Acceptable
0.1010Poor (Long run time, broad peak)
Table 1: Conversion of TLC Rf values to Column Volumes (CV) for method development.[11][13]

Q2: When should I use normal-phase vs. reversed-phase chromatography? A: The choice depends on the polarity of your indole derivative.

  • Normal-Phase (e.g., Silica, Alumina): This is the most common and cost-effective method.[5] It is ideal for non-polar to moderately polar compounds that are soluble in organic solvents like hexane and ethyl acetate. The stationary phase is polar, and the mobile phase is non-polar.

  • Reversed-Phase (e.g., C18-silica): This is the method of choice for highly polar indole derivatives that have poor solubility in typical normal-phase eluents.[5] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]

Q3: My compound is a solid and won't dissolve in the mobile phase for loading. What do I do? A: Use the dry loading technique. Dissolve your crude sample in a suitable, volatile solvent (like dichloromethane or acetone). Add a portion of silica gel (approx. 5-10 times the mass of your sample) to this solution to form a slurry.[15] Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[15] This technique prevents issues with sample solubility and often leads to better separation by ensuring the sample starts as a very narrow band.

Q4: How can I visualize indole derivatives on a TLC plate if they are not UV-active? A: While most indoles are UV-active, some may not be or may be present at low concentrations. In these cases, a chemical stain is required.

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a classic and highly specific stain for indoles, typically producing blue/purple spots.

  • Cinnamaldehyde/HCl Stain: This is another effective reagent that produces a range of colors, often orange to violet, with indole derivatives upon gentle heating.[16]

  • Vanillin Stain: A solution of vanillin in acidic ethanol can also be used, often yielding a variety of colors.

Part 4: Key Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column
  • Pack the Column: Prepare and pack your silica gel column using the standard slurry method with your initial, non-polar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Prepare Deactivating Eluent: Create a stock of your initial eluent that contains 1% triethylamine (v/v).

  • Flush the Column: Pass 2-3 column volumes of the deactivating eluent through the packed column. This allows the triethylamine to neutralize the acidic silanol sites.

  • Equilibrate: Allow the solvent level to drop to the top of the silica bed. The column is now ready for sample loading.

  • Elute: Remember to use an eluent containing 0.5-1% triethylamine for the entire duration of the chromatography.[4]

Protocol 2: Dry Loading a Solid Sample
  • Dissolve Sample: In a round-bottom flask, dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • Add Silica Gel: Add silica gel to the flask (approximately 5-10 times the weight of your crude sample).[15]

  • Create Slurry: Swirl the flask to ensure the silica is fully wetted and suspended in the solution.

  • Evaporate Solvent: Carefully remove the solvent using a rotary evaporator at low temperature until the silica becomes a completely dry, free-flowing powder.

  • Load Column: Carefully add the dry, sample-impregnated silica onto the top of the packed and equilibrated column bed, taking care not to disturb the surface.

  • Add Sand: Gently add a thin layer (approx. 0.5 cm) of sand on top of the dry-loaded sample to prevent disturbance during solvent addition.

  • Begin Elution: Proceed with the chromatography as planned.

References

Preventing N-N bond cleavage in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing N-N Bond Cleavage and Maximizing Indole Yields

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this venerable reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to troubleshoot and optimize your syntheses effectively. Here, we will tackle one of the most common failure modes: undesired N-N bond cleavage.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with a focus on identifying and rectifying N-N bond cleavage.

Q1: My reaction is producing significant amounts of aniline and unidentifiable tar, with very low yield of the desired indole. What is happening?

A: This is a classic symptom of undesired N-N bond cleavage competing with the productive[1][1]-sigmatropic rearrangement. The key ene-hydrazine intermediate, which should proceed to form the indole, is instead fragmenting.

  • Mechanistic Insight: The Fischer synthesis relies on an acid-catalyzed tautomerization of the initial hydrazone to an ene-hydrazine intermediate. Protonation of this intermediate (specifically at the α-nitrogen, Nα) is necessary for the subsequent[1][1]-sigmatropic rearrangement. However, this protonation also weakens the N-N bond.[2][3] If the transition state leading to heterolytic N-N bond cleavage is energetically favored, the ene-hydrazine will collapse into an aniline and a stabilized iminylcarbocation, which then leads to byproducts.[2][3]

  • Immediate Actions:

    • Re-evaluate Your Acid Catalyst: Strong Brønsted acids (like H₂SO₄ or HCl) can excessively protonate the intermediate, promoting cleavage.[3][4] Consider switching to a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or, more effectively, a Lewis acid.[5][6][7]

    • Lower the Reaction Temperature: The activation energy for N-N cleavage may be different from that of the desired rearrangement. Empirically, lowering the temperature often favors the desired cyclization pathway.[4]

Q2: I am trying to synthesize a 3-aminoindole or 3-amidoindole, and the reaction consistently fails with standard protic acids. Why is this specific substitution pattern so problematic?

A: The synthesis of C3 N-substituted indoles is a notorious challenge for the Fischer method precisely because of N-N bond cleavage.[2][3]

  • Mechanistic Insight: An electron-donating substituent on the carbonyl component, such as an amine or amide group, excessively stabilizes the iminylcarbocation that forms upon N-N bond cleavage.[2][3] This stabilization dramatically lowers the activation energy for the cleavage pathway, making it the dominant reaction route and precluding the[1][1]-sigmatropic rearrangement.[2][3][8] In fact, computational studies show that for these substrates, heterolytic N-N bond cleavage becomes the favored pathway over rearrangement.[2][3]

  • Recommended Solutions:

    • Prioritize Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are known to improve the efficiency of these challenging cyclizations.[2][3][9] They can coordinate with the nitrogen atoms to facilitate the rearrangement without the same propensity for protonation-induced cleavage.

    • Protecting Group Strategy: If applicable, consider using a protecting group on the nitrogen substituent that can be removed post-synthesis. An electron-withdrawing protecting group could temper the substituent's electron-donating nature.

    • Alternative Synthetic Routes: For these specific targets, the Fischer indole synthesis may not be the optimal route. Consider alternatives like the Bischler-Möhlau or Bartoli indole synthesis.

Q3: My starting ketone is unsymmetrical, and I am getting a mixture of regioisomers in addition to cleavage byproducts. How can I improve selectivity?

A: Regioselectivity in the Fischer synthesis with unsymmetrical ketones is determined by the formation of the more stable ene-hydrazine tautomer. The choice of acid catalyst is a critical factor in controlling this equilibrium and, consequently, the final product ratio.[1][4]

  • Catalyst-Driven Selectivity:

    • Weaker Acids (e.g., Acetic Acid): These conditions often favor the kinetic product, which arises from the thermodynamically less stable but more rapidly formed enamine.[4]

    • Stronger Acids (e.g., Polyphosphoric Acid, Lewis Acids): These tend to allow for equilibration to the more substituted, thermodynamically stable enamine, leading to the thermodynamic indole product.[4]

  • Troubleshooting Steps:

    • Systematic Catalyst Screening: To optimize for a single desired isomer while minimizing N-N cleavage, a systematic screen of both Brønsted and Lewis acids is highly recommended.[10]

    • Temperature Optimization: Adjusting the temperature can influence the kinetic vs. thermodynamic product ratio.

Catalyst TypeGeneral Effect on RegioselectivityPropensity for N-N Cleavage
Strong Brønsted Acids (H₂SO₄, PPA)Favors thermodynamic productHigh
Mild Brønsted Acids (AcOH, p-TsOH)Favors kinetic productModerate
Lewis Acids (ZnCl₂, BF₃)Typically favors thermodynamic productLow to Moderate
Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of N-N bond cleavage?

A: The cleavage is a heterolytic process that occurs from the protonated ene-hydrazine intermediate. The acid catalyst protonates the nitrogen atom of the original arylhydrazine (Nα), which weakens the adjacent N-N bond. This weakened bond then breaks, releasing aniline (or a substituted aniline) and forming a resonance-stabilized iminylcarbocation. This pathway directly competes with the desired pericyclic[1][1]-sigmatropic rearrangement.

Fischer_Indole_Pathways cluster_0 Productive Pathway cluster_1 Competing Cleavage Pathway Protonated_Ene_Hydrazine Protonated_Ene_Hydrazine TS_Rearrangement TS_Rearrangement Protonated_Ene_Hydrazine->TS_Rearrangement [3,3]-Sigmatropic Rearrangement Protonated_Ene_Hydrazine_2 Protonated Ene-Hydrazine Di_imine Di_imine TS_Rearrangement->Di_imine Indole_Formation Desired Indole Di_imine->Indole_Formation Cyclization & Aromatization TS_Cleavage TS_Cleavage Protonated_Ene_Hydrazine_2->TS_Cleavage Heterolytic N-N Cleavage Byproducts Aniline + Iminylcarbocation TS_Cleavage->Byproducts Hydrazone Hydrazone Ene_Hydrazine Ene_Hydrazine Hydrazone->Ene_Hydrazine Tautomerization Ene_Hydrazine->Protonated_Ene_Hydrazine Acid (H+)

Caption: Competing pathways in the Fischer indole synthesis.

Q2: Are there any modern or "greener" catalysts that can help avoid this issue?

A: Yes, the field has advanced beyond traditional acids. Several newer systems offer milder conditions that can disfavor N-N cleavage:

  • Ionic Liquids: Brønsted acidic ionic liquids can act as both the solvent and catalyst, often providing a milder and more controlled reaction environment that leads to higher yields and purity.[11]

  • Mechanochemistry: Ball-milling techniques, sometimes with solid acid catalysts or eutectic mixtures, can promote the reaction in the absence of bulk solvent and at lower temperatures, altering the reaction kinetics to favor indole formation.[12]

  • Palladium-Catalyzed Modifications: The Buchwald modification allows for the palladium-catalyzed formation of the N-arylhydrazone, which can then undergo cyclization.[6] This expands the substrate scope and can provide a cleaner entry into the key intermediate.[6]

Experimental Protocols
Protocol 1: Standard Fischer Indole Synthesis (Illustrative Example)

This protocol describes a typical procedure using a strong acid, which may be susceptible to N-N bond cleavage with sensitive substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in ethanol (5 mL per mmol of hydrazine).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Cyclization:

    • To the hydrazone mixture, add polyphosphoric acid (PPA) (10x weight of hydrazine) slowly.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Protocol to Minimize N-N Cleavage using a Lewis Acid

This protocol is recommended for substrates prone to cleavage, such as those with electron-donating groups.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (ZnCl₂) (1.5 eq).

    • Add the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.1 eq).

    • Add an anhydrous, high-boiling solvent such as toluene or xylene (10 mL per mmol of hydrazine).

  • Cyclization:

    • Heat the mixture to reflux (typically 110-140 °C).

    • Monitor the reaction progress closely by TLC. The reaction is often faster than with Brønsted acids.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours to break up the zinc complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting_Workflow start Start: Low Indole Yield check_byproducts Analyze Crude Mixture (TLC, LCMS, NMR) Identify Byproducts start->check_byproducts is_aniline Is Aniline or its Derivative a Major Byproduct? check_byproducts->is_aniline nn_cleavage Diagnosis: N-N Bond Cleavage is Dominant is_aniline->nn_cleavage Yes no_aniline Other Issues: - Incomplete Reaction - Starting Material Decomposition - Other Side Reactions is_aniline->no_aniline No solution_catalyst solution_catalyst nn_cleavage->solution_catalyst solution_temp solution_temp nn_cleavage->solution_temp solution_substrate Solution 3: Consider Substrate (Is it EDG-rich?) nn_cleavage->solution_substrate

Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.

References

Technical Support Center: Navigating Steric Hindrance in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates in their synthetic routes. Here, we dissect common issues, provide in-depth troubleshooting guides, and offer practical, field-proven solutions to overcome steric barriers in key indole formation reactions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is steric hindrance and how does it impact indole synthesis?

    • Which indole synthesis methods are most sensitive to steric effects?

    • How can I predict if my substrate will be problematic due to steric hindrance?

  • Troubleshooting Guide: The Fischer Indole Synthesis

    • Problem: Low or no yield when using a sterically bulky ketone or arylhydrazine.

    • Problem: Formation of undesired side products with hindered substrates.

  • Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis (e.g., Larock, Buchwald-Hartwig)

    • Problem: Inefficient cyclization with ortho-substituted anilines or bulky alkynes.

    • Problem: Catalyst deactivation or low turnover number.

  • Alternative Strategies for Highly Hindered Systems

    • When should I consider a different synthetic route altogether?

    • Exploring the Bischler-Möhlau Synthesis for specific substitution patterns.

  • Experimental Protocols

    • Protocol 1: Modified Fischer Indole Synthesis for Hindered Ketones.

    • Protocol 2: Ligand and Solvent Optimization for a Palladium-Catalyzed Indole Synthesis.

  • References

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact indole synthesis?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms within a molecule that impedes a chemical reaction. In indole synthesis, bulky substituents on either the aniline/arylhydrazine or the coupling partner (e.g., ketone, alkyne) can prevent the necessary bond formations for cyclization. This can manifest as significantly reduced reaction rates, low yields, or complete reaction failure.[1] For instance, in the Fischer indole synthesis, bulky groups can obstruct the key[1][1]-sigmatropic rearrangement, a critical step for forming the indole core.[2][3]

Q2: Which indole synthesis methods are most sensitive to steric effects?

A2: Classical methods that rely on precise orbital overlap in their transition states are often highly sensitive to steric hindrance.

  • Fischer Indole Synthesis: Highly susceptible, especially when bulky groups are near the reacting centers of the arylhydrazine or the carbonyl compound.[1]

  • Bischler-Möhlau Synthesis: Can be limited by harsh conditions, but recent modifications have improved its tolerance for some hindered substrates.[4][5]

  • Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig): The size of ligands on the palladium catalyst and the substituents on the reactants play a crucial role.[6][7] Sterically demanding substrates can hinder the oxidative addition or reductive elimination steps.[8]

Q3: How can I predict if my substrate will be problematic due to steric hindrance?

A3: While computational modeling can provide detailed insights, some general principles can guide your assessment:

  • Ortho-Substituents: Substituents on an aniline or arylhydrazine at the position ortho to the nitrogen are a common source of steric clashes.

  • Quaternary Centers: Ketones with a quaternary carbon adjacent to the carbonyl group are notoriously difficult substrates for the Fischer synthesis.

  • Highly Substituted Alkynes: In palladium-catalyzed methods, alkynes with bulky substituents can slow down the migratory insertion step.[9][10]

The following decision-making workflow can help in selecting an appropriate starting point for your synthesis.

G cluster_start Substrate Analysis cluster_decision Synthetic Route Selection cluster_pathways Methodology start Analyze Steric Bulk of Substituents decision1 Low to Moderate Steric Hindrance? start->decision1 decision2 High Steric Hindrance? decision1->decision2 No fischer Fischer Indole Synthesis (with optimization) decision1->fischer Yes palladium Palladium-Catalyzed Synthesis (e.g., Larock) decision2->palladium Potentially, with ligand tuning alternative Alternative Methods (e.g., Bischler-Möhlau, Novel Catalysis) decision2->alternative Yes

Caption: Decision workflow for indole synthesis based on steric hindrance.

Troubleshooting Guide: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its limitations, particularly with sterically encumbered substrates.[1][11][12]

Problem: Low or no yield when using a sterically bulky ketone or arylhydrazine.
  • Causality: Bulky substituents can disfavor the formation of the key enehydrazine intermediate or impede the subsequent[1][1]-sigmatropic rearrangement.[2][13] Electron-donating groups can also sometimes lead to undesired N-N bond cleavage.[1][14]

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: The strength and type of acid catalyst are critical. For less reactive, sterically hindered substrates, stronger acids or Lewis acids may be necessary.

      • Brønsted Acids: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can be effective.

      • Lewis Acids: ZnCl₂, BF₃·OEt₂, or AlCl₃ can promote the reaction under different conditions.[12]

    • Reaction Conditions:

      • Temperature: Higher temperatures are often required to overcome the activation energy barrier. Microwave irradiation can be a valuable tool to rapidly screen conditions and improve yields.

      • Solvent: High-boiling point solvents like toluene, xylene, or acetic acid are commonly used.

    • One-Pot vs. Stepwise Approach: While the one-pot method is convenient, isolating the hydrazone intermediate before cyclization can sometimes improve the overall yield by allowing for purification and optimization of the cyclization step independently.[15]

  • Data Summary: Catalyst and Temperature Effects

CatalystTemperature (°C)Typical Substrate ScopeReference
Acetic AcidRefluxSimple aldehydes and ketones[14]
ZnCl₂120-160Moderately hindered ketones[1]
Polyphosphoric Acid (PPA)100-180Sterically demanding substrates[16]
Microwave Irradiation150-200Rapid optimization for hindered cases[17]
Problem: Formation of undesired side products with hindered substrates.
  • Causality: Under harsh acidic conditions, side reactions such as aldol condensation of the carbonyl component or cleavage of the N-N bond in the hydrazine can compete with the desired indole formation.[1]

  • Troubleshooting Steps:

    • Protecting Groups: If your arylhydrazine has sensitive functional groups, consider using protecting groups that are stable to the reaction conditions.

    • Purity of Starting Materials: Ensure the purity of both the arylhydrazine and the carbonyl compound, as impurities can catalyze side reactions.[1]

    • Buchwald Modification: For N-arylhydrazones, a palladium-catalyzed approach developed by Buchwald can be a milder alternative to strong acids, expanding the scope to substrates that are incompatible with classical Fischer conditions.[12]

Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig aminations followed by cyclization, offer a powerful and often milder alternative for constructing the indole ring.[6][9][18] However, steric hindrance remains a key challenge.

Problem: Inefficient cyclization with ortho-substituted anilines or bulky alkynes.
  • Causality: Steric bulk on the ortho-position of the aniline can hinder the oxidative addition of the aryl halide to the palladium(0) catalyst. Similarly, bulky substituents on the alkyne in a Larock synthesis can slow the migratory insertion step.[7][9][19]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can promote oxidative addition and reductive elimination.

      • Buchwald-type biaryl phosphine ligands: (e.g., SPhos, XPhos) are often effective for challenging couplings.

      • N-Heterocyclic Carbenes (NHCs): Can be excellent ligands for sterically demanding substrates due to their strong electron-donating ability and steric bulk.[10][20]

    • Solvent and Base:

      • Solvents: Aprotic polar solvents like DMF, DMAc, or NMP are common.

      • Bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction outcome and should be screened.

    • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but the specific precursor can influence catalyst activation and stability.

G cluster_workflow Optimization Workflow start Low Yield with Pd-Catalyzed Indole Synthesis ligand Screen Phosphine Ligands (e.g., Buchwald, NHC) start->ligand base Optimize Base (e.g., Carbonates, Alkoxides) ligand->base solvent Vary Solvent (e.g., DMF, Toluene) base->solvent temp Adjust Temperature solvent->temp end Improved Yield temp->end

Caption: Systematic optimization for Pd-catalyzed indole synthesis.

Problem: Catalyst deactivation or low turnover number.
  • Causality: Highly hindered substrates can lead to the formation of stable off-cycle palladium complexes, reducing the concentration of the active catalyst.

  • Troubleshooting Steps:

    • Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it is often more effective to address the root cause by optimizing ligands and conditions.

    • Additives: In some cases, additives like salts (e.g., LiCl) can have a beneficial effect on catalyst stability and reactivity in Larock-type syntheses.[9][10]

    • Reaction Concentration: Running the reaction at higher concentrations can sometimes favor the desired intramolecular cyclization over intermolecular side reactions that may lead to catalyst deactivation.

Alternative Strategies for Highly Hindered Systems

Q4: When should I consider a different synthetic route altogether?

A4: If extensive optimization of a standard method like the Fischer or Larock synthesis fails to provide the desired indole in a reasonable yield (>20-30%), it is often more efficient to explore an alternative synthetic strategy. This is particularly true for substrates with multiple bulky substituents or those that are prone to decomposition under the required reaction conditions.

Exploring the Bischler-Möhlau Synthesis for specific substitution patterns.

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, can be a viable alternative for the synthesis of 2-arylindoles.[4][5][21]

  • Advantages:

    • Can tolerate a range of functional groups.

    • Recent developments using microwave irradiation or milder catalysts like lithium bromide have made the conditions less harsh.[4][22]

  • Challenges:

    • Requires an excess of the aniline.

    • The reaction mechanism can be complex, and regioselectivity can be an issue with unsymmetrical anilines.[23]

Experimental Protocols

Protocol 1: Modified Fischer Indole Synthesis for a Sterically Hindered Ketone

Objective: To synthesize a 2,3-disubstituted indole from a sterically hindered ketone and phenylhydrazine using a strong acid catalyst.

Materials:

  • Phenylhydrazine hydrochloride

  • Sterically hindered ketone (e.g., 2,2-dimethyl-1-phenylpropan-1-one)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenylhydrazine hydrochloride (1.0 eq) and the sterically hindered ketone (1.1 eq).

  • Add toluene to create a slurry.

  • Carefully add polyphosphoric acid (PPA) (10 wt eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand and Solvent Optimization for a Palladium-Catalyzed Indole Synthesis of a 7-Substituted Indole

Objective: To synthesize a sterically hindered 7-substituted indole via a Buchwald-Hartwig amination followed by intramolecular cyclization.

Materials:

  • Ortho-substituted 2-bromo-iodo-aniline (1.0 eq)

  • Alkene or alkyne coupling partner (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Buchwald ligand (e.g., SPhos, 0.04 eq)

  • NaOtBu (2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the ortho-substituted 2-bromo-iodo-aniline, Pd₂(dba)₃, and the Buchwald ligand.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous solvent, followed by the alkene or alkyne coupling partner and the NaOtBu.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • If the yield is low, systematically screen other ligands (e.g., XPhos, RuPhos) and solvents (e.g., dioxane, DMF) under the same conditions.

References

Choice of acid catalyst for optimal indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Acid Catalyst Selection, Troubleshooting, and Frequently Asked Questions

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indole scaffolds. The choice of an acid catalyst is a critical parameter that can significantly influence the yield, purity, and overall success of your synthesis. This document provides in-depth, experience-driven advice to help you select the optimal catalyst and troubleshoot common issues encountered in the laboratory.

I. Troubleshooting Guide: Common Issues in Acid-Catalyzed Indole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My Fischer indole synthesis is failing or resulting in very low yields. What are the likely causes related to my acid catalyst?

Answer:

Failure or low yields in a Fischer indole synthesis can often be traced back to the acid catalyst choice and reaction conditions. Several factors are at play:

  • Inappropriate Acid Strength: The acid must be strong enough to catalyze the key[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate. However, excessively strong acids or high concentrations can lead to degradation of starting materials or products. For instance, while strong Brønsted acids like H₂SO₄ and HCl are effective, they can be too harsh for sensitive substrates.[1][2][3]

  • Substituent Effects: The electronic nature of substituents on your arylhydrazine or carbonyl compound is a crucial consideration. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage pathway over the desired cyclization.[4][5][6] This is a well-documented challenge, particularly in the synthesis of 3-aminoindoles.[4][5][6] In such cases, a milder Lewis acid like zinc chloride (ZnCl₂) may be more effective than a strong Brønsted acid.[4][5]

  • Steric Hindrance: Bulky substituents on either reactant can impede the reaction. The choice of acid can sometimes mitigate this, but it often requires empirical optimization of reaction conditions.[6]

Troubleshooting Protocol:

  • Evaluate Your Substrate: Analyze the electronic properties of your starting materials. If you have electron-donating groups that could lead to N-N bond cleavage, consider switching from a strong Brønsted acid to a Lewis acid.

  • Screen a Panel of Catalysts: If your initial choice is unsuccessful, screen a variety of both Brønsted and Lewis acids. A good starting point would be p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[1][2]

  • Optimize Catalyst Loading and Temperature: Systematically vary the concentration of your acid catalyst and the reaction temperature. Sometimes, a lower temperature with a longer reaction time can minimize side product formation.[6]

Question 2: I am observing significant amounts of side products. How can the choice of acid catalyst help improve the selectivity of my indole synthesis?

Answer:

Side product formation is a common issue, and the acid catalyst plays a pivotal role in directing the reaction pathway.

  • Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone in the Fischer synthesis, two different enamine intermediates can form, leading to two regioisomeric indole products. The choice of acid can influence this ratio. Stronger acids, such as methanesulfonic acid, tend to favor the formation of the less substituted enamine, leading to a higher yield of the corresponding indole isomer.[1][7] Weaker acids may result in a mixture of products.[7]

  • Minimizing "Abnormal" Reactions: In some cases, an "abnormal" Fischer indolization can occur, leading to undesired rearranged products.[8] Careful selection of the acid and reaction conditions can help suppress these pathways. For example, blocking a potential cyclization site on the substrate can force the reaction to proceed through the desired pathway.[8]

Experimental Strategy for Enhancing Selectivity:

  • For Unsymmetrical Ketones: Start with a strong Brønsted acid like methanesulfonic acid or p-TSA to favor the less substituted product.[7]

  • Analyze Byproducts: Isolate and characterize your major side products. Understanding their structure will provide clues about the competing reaction pathways and help you choose a more selective catalyst.

  • Consider Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as montmorillonite K10 clay or phosphated zirconia, can offer enhanced selectivity and easier workup.[9]

Question 3: My starting materials contain acid-sensitive functional groups. Which catalysts are recommended for these substrates?

Answer:

Synthesizing indoles with acid-labile groups requires a delicate balance. The catalyst must be active enough for cyclization but mild enough to avoid cleaving protecting groups or promoting side reactions.

  • Milder Brønsted Acids: Organic acids like tartaric acid have been used successfully in melts with dimethylurea, serving as both solvent and catalyst, and are compatible with sensitive groups like N-Boc, N-Cbz, or azides.[10]

  • Lewis Acids: Lewis acids are often the preferred choice for substrates with sensitive functionalities. Zinc chloride is a workhorse in this regard.[1][3][11] For even milder conditions, scandium(III) triflate (Sc(OTf)₃) is an excellent option, known for its high catalytic activity in various transformations, including those involving indoles.[12][13][14][15][16]

  • Catalyst and Solvent Synergy: The choice of solvent can modulate the effective acidity of the catalyst. For instance, running a reaction in a less polar solvent might temper the activity of a strong acid.

Protocol for Sensitive Substrates:

  • Initial Screening with Mild Lewis Acids: Begin with ZnCl₂ or Sc(OTf)₃ at a low catalyst loading (e.g., 5-10 mol%).

  • Low-Temperature Reactions: Conduct the synthesis at room temperature or even lower if the reaction proceeds, albeit slowly.

  • Protecting Group Strategy: If necessary, protect the most sensitive functional groups before subjecting the molecule to acidic conditions.

II. Frequently Asked Questions (FAQs)

What is the fundamental difference between Brønsted and Lewis acids in the context of indole synthesis?

A Brønsted-Lowry acid is a proton (H⁺) donor, while a Lewis acid is an electron pair acceptor.[17][18] In indole synthesis, Brønsted acids typically protonate the hydrazone, initiating the tautomerization to the enamine and the subsequent rearrangement.[2] Lewis acids coordinate to a heteroatom (usually nitrogen or oxygen), which increases the electrophilicity of the molecule and facilitates the key bond-forming steps.[2][17] The choice between them depends on the specific substrate and the desired reactivity.[2]

How do I choose between common acid catalysts for a standard Fischer Indole Synthesis?

For a robust, general-purpose synthesis without particularly sensitive groups, the following table provides a good starting point for catalyst selection.

CatalystTypeCommon Applications & Considerations
Zinc Chloride (ZnCl₂) ** Lewis AcidWidely used, effective for many substrates, and often a good choice for reactions prone to N-N bond cleavage.[1][3][11][19]
p-Toluenesulfonic Acid (p-TSA) Brønsted AcidStrong, solid organic acid that is easy to handle.[20][21] Widely used in various organic transformations, including indole synthesis.[22][23][24]
Sulfuric Acid (H₂SO₄) Brønsted AcidVery strong acid, effective but can cause degradation with sensitive substrates.[2]
Polyphosphoric Acid (PPA) Brønsted AcidOften used at high temperatures and can act as both catalyst and solvent.[1]
Boron Trifluoride Etherate (BF₃·OEt₂) **Lewis AcidA strong Lewis acid, useful for a range of substrates.[1]
Scandium(III) Triflate (Sc(OTf)₃) Lewis AcidA highly efficient, water-tolerant, and often recyclable Lewis acid catalyst for various indole functionalizations.[12][13][14]
Can microwave irradiation be used to improve my acid-catalyzed indole synthesis?

Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields. The combination of a catalyst like p-TSA or ZnCl₂ with microwave heating can be particularly effective.[19][23] This is especially useful for high-throughput synthesis or when traditional heating methods are too slow or lead to decomposition.

What are the key mechanistic steps influenced by the acid catalyst in the Fischer Indole Synthesis?

The acid catalyst is crucial for several steps in the Fischer indole synthesis mechanism. The following diagram illustrates the key stages where the catalyst plays a role.

Fischer_Indole_Synthesis_Catalysis cluster_start Step 1: Phenylhydrazone Formation cluster_rearrangement Step 2: Key Acid-Catalyzed Steps cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B H⁺ (cat.) -H₂O C Ene-hydrazine (Tautomer) B->C H⁺ (cat.) B->C D [3,3]-Sigmatropic Rearrangement Intermediate C->D H⁺ (cat.) [3,3]-Shift C->D E Dienone-imine D->E H⁺ (cat.) Rearomatization D->E F Cyclized Intermediate E->F H⁺ (cat.) Intramolecular Attack E->F G Indole F->G H⁺ (cat.) -NH₃ F->G

Caption: Acid-catalyzed steps in the Fischer indole synthesis.

III. Concluding Remarks

The successful synthesis of indoles is highly dependent on the judicious choice of an acid catalyst, tailored to the specific substrates and desired outcomes. A systematic approach to troubleshooting, beginning with an analysis of substrate electronics and followed by a screening of appropriate catalysts, will significantly increase the probability of success. This guide is intended to serve as a practical resource in your experimental endeavors. For further inquiries, please do not hesitate to contact our technical support team.

IV. References

  • Gore, S., Baskaran, S., & König, B. (2012). A rapid synthesis of indoles from N-Ts-2-alkenylanilines involves a NIS-mediated cascade C-N bond formation/aromatization. Organic Letters, 14, 4568-4571.

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 162-163). John Wiley & Sons.

  • Mukherjee, S., & Jindal, G. (2021). Catalytic Version of the Fischer Indole Synthesis. Angewandte Chemie International Edition.

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5791-5793.

  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

  • Dekamin, M. G., Eslami, M., & Maleki, A. (2013). Potassium phthalimide-N-oxyl: an efficient catalyst for the synthesis of 3-substituted indoles. RSC Advances, 3(43), 19973-19983.

  • Chemical Reviews. (1944). Studies on the Fischer indole synthesis. Chemical Reviews, 34(1), 1-19.

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

  • Pasha, M. A., & Jayashankara, V. P. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Science Alert.

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate.

  • Klumpp, D. A. (2017). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules, 22(12), 2085.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • Sharma, G. V., Reddy, J. J., & Lakshmi, P. S. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Taylor & Francis.

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.

  • Xie, J., Zhu, X., Huang, M., Meng, F., Wang, M., & Wan, Y. (2010). Sc(OTf)3: A Highly Efficient and Renewable Catalyst for Michael Addition of Indoles to Nitroolefins in Water. Synthetic Communications, 40(21), 3122-3130.

  • Padwa, A., & Krumpe, K. E. (1992). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Tetrahedron Letters, 33(36), 5385-5388.

  • Creencia, E., & dela Cruz, R. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.

  • Chemistry LibreTexts. (2021). Brønsted and Lewis Acids and Bases.

  • Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

  • Besson, T., & Guillaumet, G. (2003). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. The Journal of Organic Chemistry, 68(15), 5482-5485.

  • Liu, H., Zheng, C., & You, S.-L. (2017). Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. The Journal of Organic Chemistry, 82(17), 9037-9044.

  • The Journal of Organic Chemistry. (2000). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus.

  • Chen, Y., & Sun, J. (2011). Direct Asymmetric Hydrosilylation of Indoles: Combined Lewis Base and Bronsted Acid Activation. Angewandte Chemie International Edition, 50(46), 10931-10934.

  • PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.

  • Quora. (2014). What is the difference between a Bronsted-Lowry acid and a Lewis acid?

  • Organic & Biomolecular Chemistry. (2020). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity.

  • Carbohydrate Research. (2005). A mild and environmentally friendly scandium(III) trifluoromethanesulfonate-catalyzed synthesis of bis(3'-indolyl)alkanes and bis(3'-indolyl)-1-deoxyalditols.

  • Organic Letters. (2019). Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines.

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.

  • Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube.

  • Scandium Triflate: A Versatile Catalyst with Promising Applications. (n.d.).

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of P-Toluenesulfonic Acid in Modern Pharmaceutical Synthesis.

References

Technical Support Center: Minimizing Side Product Formation in Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. The unique electronic properties of the indole nucleus make it a cornerstone of pharmaceuticals and natural products, but also render it susceptible to a variety of side reactions. This guide provides in-depth, mechanism-based troubleshooting for common issues encountered during indole modification, helping you to optimize your reaction conditions and maximize yields.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is organized by the most frequently observed side products. Each entry details the underlying cause and provides actionable protocols to mitigate the issue.

Problem: Acid-Catalyzed Dimerization and Polymerization

Q: My reaction mixture turns into a dark, intractable tar upon addition of a strong acid. What is happening and how can I prevent it?

A: This is a classic problem stemming from the high nucleophilicity of the indole C3 position.[1] The indole ring is π-excessive, meaning it is electron-rich and highly reactive towards electrophiles.[2] Under acidic conditions, one indole molecule can become protonated at C3, forming a reactive indoleninium ion. This cation is a potent electrophile that is readily attacked by the C3 position of a neutral, unprotonated indole molecule, initiating a dimerization cascade that can rapidly lead to insoluble polymers.[3][4]

The process begins with the protonation of the most electron-rich position, C3, which is estimated to be 10¹³ times more reactive than benzene.[1] This generates an electrophilic intermediate that readily reacts with another indole molecule.

G cluster_reactants Initiation cluster_propagation Propagation Indole1 Indole Indoleninium Indoleninium Cation (Electrophile) Indole1->Indoleninium Protonation (C3) H_plus H+ Dimer Dimer Intermediate Indoleninium->Dimer Electrophilic Attack Indole2 Indole (Nucleophile) Indole2->Dimer Polymer Polymer/Tar Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed dimerization pathway of indole.

Mitigation strategies focus on reducing the reactivity of the indole C3 position or using milder reaction conditions.

  • Strategy 1: Use of Milder Acid Catalysts: Avoid strong Brønsted acids like H₂SO₄ or HCl when possible. Milder Lewis acids (e.g., ZnCl₂, FeCl₃) or solid-supported acids can often promote the desired reaction without causing extensive polymerization.[2] For reactions like the Fischer indole synthesis, controlling the acid choice and concentration is key to preventing side reactions.[5]

  • Strategy 2: N-H Protection: Protecting the indole nitrogen with an electron-withdrawing group (EWG) significantly deactivates the ring towards electrophilic attack. This is one of the most robust methods to prevent polymerization.[6] The tert-butoxycarbonyl (Boc) group is a common choice due to its easy installation and acid-labile removal.

    Protocol: N-Boc Protection of Indole [6]

    • Dissolve the indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) dissolved in a small amount of THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-indole.

  • Strategy 3: Temperature Control: For acid-catalyzed reactions that must be performed on unprotected indoles, maintaining the lowest possible temperature that allows for a reasonable reaction rate can help minimize polymerization.[5]

Problem: Oxidation and Color Formation

Q: My indole compound is developing a pink or brown color upon standing or during workup. Is this a problem, and how can I stop it?

A: Yes, this color change is a clear indicator of degradation. Due to its electron-rich nature, the indole ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and elevated temperatures.[1][7] The initial oxidation products, such as indoxyl (3-hydroxyindole), are often highly reactive and can undergo further oxidation and dimerization to form colored indigoid pigments like indigo and indirubin.[8]

Preventing oxidation requires meticulous exclusion of oxygen and other potential oxidants from the reaction and storage environment.

  • Strategy 1: Inert Atmosphere Techniques: Always handle sensitive indole derivatives under an inert atmosphere (Nitrogen or Argon). This is the most critical step in preventing oxidation.[7]

    • During Reaction: Use Schlenk line techniques or a glovebox. Before adding reagents, de-gas solvents by sparging with an inert gas for 15-30 minutes.

    • During Workup: Use de-gassed solvents for extraction and chromatography.

    • During Storage: Store purified, dry compounds in amber vials under an inert atmosphere at low temperatures (2-8°C or -20°C for long-term).[7]

  • Strategy 2: Use of Antioxidants: For particularly sensitive compounds or long-term storage in solution, adding a radical inhibitor can be effective. Protocol: Stabilizing an Indole Solution with BHT [7]

    • Prepare a stock solution of butylated hydroxytoluene (BHT) in an appropriate solvent (e.g., 1 mg/mL in ethanol).

    • Add a small aliquot of the BHT stock solution to your indole solution to achieve a final BHT concentration of approximately 0.01-0.1%.

    • Note: Ensure that BHT will not interfere with any subsequent reactions.

  • Strategy 3: N-Protection with Electron-Withdrawing Groups: Protecting the indole nitrogen with an EWG, such as Boc or Tosyl (Ts), decreases the electron density of the ring system, making it inherently more stable towards oxidation.[6][9]

Problem: Poor Regioselectivity (N- vs. C3-Alkylation)

Q: I am trying to alkylate the C3-position of my indole, but I am getting a significant amount of the N-alkylated product as a side product. How can I improve C3-selectivity?

A: Achieving regioselectivity in indole alkylation is a common challenge that hinges on a delicate balance of factors, including the base, solvent, counter-ion, and the nature of the electrophile.[10] The indole N-H proton is weakly acidic (pKa ≈ 17), and deprotonation creates an indolide anion. This anion is an ambident nucleophile with reactivity at both the N1 and C3 positions.

The site of alkylation is determined by the reaction conditions which influence the position of the cation associated with the indolide anion.

  • For N-Alkylation: Conditions that favor a "free" or highly solvent-separated anion promote attack at the more electronegative nitrogen atom. This is typically achieved using strong bases (like NaH) in polar aprotic solvents (like DMF or THF).[10]

  • For C3-Alkylation: Conditions that promote a tighter ion pair between the indolide anion and the metal counter-ion favor attack at the C3 position. This can be influenced by the choice of metal and solvent. Modern catalytic methods, such as "borrowing hydrogen" reactions with iridium or iron catalysts, are highly effective for selective C3-alkylation using alcohols as the alkylating agent.[11][12]

G Indole Indole Indolide Indolide Anion (Ambident Nucleophile) Indole->Indolide Deprotonation Base Base (e.g., NaH, KOtBu) Base->Indolide N_Product N-Alkylated Product Indolide->N_Product N1 Attack C3_Product C3-Alkylated Product Indolide->C3_Product C3 Attack RX Electrophile (R-X) RX->N_Product RX->C3_Product Conditions_N Conditions: - Strong Base (NaH) - Polar Aprotic Solvent (DMF) - Favors 'free' anion Conditions_N->N_Product Conditions_C3 Conditions: - Mg or Li salts - Less polar solvent - Catalytic methods - Favors tight ion pair Conditions_C3->C3_Product

Caption: Competing pathways for N- vs. C3-alkylation of indole.

  • Strategy 1: Favoring C3-Alkylation with Grignard Reagents: Converting the indole to its magnesium salt (indolylmagnesium bromide) often directs alkylation to the C3 position.

    Protocol: C3-Alkylation via Indolylmagnesium Bromide

    • Dissolve the indole (1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Add a solution of methylmagnesium bromide (MeMgBr, 1.1 equiv. in ether) dropwise at 0 °C. A gas (methane) will evolve.

    • After gas evolution ceases, warm the mixture to room temperature and stir for 1 hour to ensure complete formation of the Grignard reagent.

    • Add the alkylating agent (e.g., benzyl bromide, 1.0 equiv.) and heat the reaction at reflux, monitoring by TLC.

    • Upon completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.

    • Perform a standard aqueous workup and purify by column chromatography.

  • Strategy 2: Favoring N-Alkylation with Strong Base: For selective N-alkylation, classical conditions using a strong base in a polar aprotic solvent are effective.[10]

    Protocol: Selective N-Alkylation

    • Dissolve the indole (1.0 equiv.) in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion, 1.2 equiv.) portion-wise.

    • Stir at 0 °C for 30-60 minutes until gas evolution stops.

    • Add the alkyl halide (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Quench, extract, and purify as described in the previous protocol.

Problem: Choosing and Removing N-Protecting Groups

Q: Which N-protecting group is best for my multi-step synthesis, and what are the common pitfalls during deprotection?

A: The choice of an N-protecting group is critical and must be tailored to the specific reaction sequence. The ideal group is stable to all downstream reaction conditions but can be removed cleanly in a final step without affecting the rest of the molecule.[6][13]

Protecting GroupAbbreviationCommon Reagents for RemovalStability ProfileKey Considerations
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA), HClStable to base, nucleophiles, hydrogenation.[13]Excellent for general use. Cleavage is clean but incompatible with other acid-sensitive groups.
Tosyl (p-Toluenesulfonyl)TsStrong reducing agents (e.g., Na/NH₃), harsh base (e.g., KOH).[13]Very robust; stable to strong acid, oxidation, many organometallics.Can be difficult to remove ("notoriously difficult").[6] Its strong EWG nature deactivates the ring.
2-(Trimethylsilyl)ethoxymethylSEMFluoride sources (e.g., TBAF, HF-Pyridine).[13]Stable to a wide range of conditions (mild acid/base, nucleophiles).Provides orthogonal stability to acid- and base-labile groups.
BenzylBnCatalytic Hydrogenation (e.g., H₂, Pd/C), Birch Reduction.[14]Stable to acid, base, and organometallics.Removal conditions can reduce other functional groups (alkenes, alkynes, etc.).
  • Issue: Stubborn Tosyl Group Removal

    • Problem: Standard conditions fail to cleave the N-Ts bond.

    • Solution: While harsh, reductive cleavage is often required. Milder, more modern methods using cesium carbonate in a THF/methanol mixture have also been reported as effective.[6]

  • Issue: Unwanted Side Reactions during Boc Deprotection

    • Problem: Using strong acid (e.g., neat TFA) causes degradation of other sensitive functional groups or re-initiates polymerization of the unprotected indole.

    • Solution: Use milder acidic conditions. A solution of 10-20% TFA in dichloromethane (DCM) at 0 °C is often sufficient. For highly sensitive substrates, using a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at room temperature.[6]

References

Validation & Comparative

A Researcher's Guide to the Cellular Validation of 4-Methoxy-1H-indol-6-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus remains a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active agents. The compound 4-Methoxy-1H-indol-6-amine, a structurally intriguing indole derivative, presents a promising starting point for novel therapeutic development due to its functionalization at the 4 and 6 positions.[1] This guide provides a comprehensive framework for the initial cell-based validation of this compound, establishing a rigorous, evidence-based approach to characterizing its activity profile.

Our investigation is predicated on the well-established pharmacology of indole-containing molecules. The structural similarity of the indole core to endogenous signaling molecules, particularly serotonin (5-hydroxytryptamine, 5-HT), strongly suggests a potential interaction with serotonin receptors.[2] Furthermore, indoleamines are known substrates and inhibitors of monoamine oxidases (MAO), enzymes critical to neurotransmitter metabolism.[3][4]

Therefore, this guide will detail a two-pronged validation strategy to objectively assess the activity of this compound:

  • Serotonin Receptor Modulation: We will investigate the compound's ability to act as an agonist or antagonist at key serotonin receptor subtypes, specifically the Gq-coupled 5-HT2A and 5-HT2C receptors, and the Gi-coupled 5-HT1A receptor.

  • Monoamine Oxidase Inhibition: We will determine if the compound inhibits the activity of the two major MAO isoforms, MAO-A and MAO-B.

This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust dataset.

Part 1: Interrogation of Serotonin Receptor Activity

Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) that mediate a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[2][5] Our validation workflow will assess the functional activity of this compound at representative Gq and Gi-coupled receptors.

Gq-Coupled Receptor Activity: 5-HT2A and 5-HT2C Calcium Flux Assays

Scientific Rationale: The 5-HT2A and 5-HT2C receptors couple to Gq proteins.[6][7] Agonist binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This transient increase in intracellular Ca2+ is a direct and measurable readout of receptor activation. We will use a fluorescent, calcium-sensitive dye to quantify this change.

Experimental Workflow: Calcium Flux Assay

Gq_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 Seed CHO-K1 cells stably expressing 5-HT2A or 5-HT2C receptors into a 96-well plate N2 Incubate cells (24-48h) to allow adherence and growth N1->N2 N3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) N2->N3 N4 Add this compound (or control compounds) at various concentrations N3->N4 N5 Measure fluorescence intensity over time using a microplate reader (kinetic read) N4->N5 N6 Calculate dose-response curves N5->N6 N7 Determine EC50 (for agonists) or IC50 (for antagonists) N6->N7

Caption: Workflow for Gq-coupled serotonin receptor calcium flux assay.

Detailed Protocol: Calcium Flux Assay

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing either human recombinant 5-HT2A or 5-HT2C receptors in appropriate growth medium. Seed 50,000 cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an equal volume of probenecid solution to prevent dye leakage. Aspirate the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, the reference agonist Serotonin (5-HT), and a known antagonist like Ketanserin.[6] The final assay concentrations should typically range from 10 nM to 100 µM.

  • Agonist Mode Testing:

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the test compound dilutions or 5-HT (positive control) to the respective wells.

    • Immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

  • Antagonist Mode Testing:

    • Following the dye loading step, add 25 µL of the test compound dilutions or Ketanserin (positive control) and incubate for 15-30 minutes.

    • Place the plate in the reader and establish a baseline.

    • Add 25 µL of an EC80 concentration of 5-HT to all wells.

    • Immediately measure fluorescence as described for the agonist mode.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence. Plot ΔF against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist) values.

Comparative Data (Hypothetical)

CompoundTargetAssay ModePotency (EC50/IC50)Efficacy (% of 5-HT response)
This compound 5-HT2AAgonist1.2 µM75%
This compound 5-HT2CAgonist850 nM88%
Serotonin (5-HT)[8]5-HT2AAgonist14.0 nM100%
Serotonin (5-HT)[7]5-HT2CAgonist1.16 nM100%
Ketanserin[6]5-HT2AAntagonist5.7 nMN/A
Gi-Coupled Receptor Activity: 5-HT1A cAMP Inhibition Assay

Scientific Rationale: The 5-HT1A receptor couples to the inhibitory G-protein, Gi.[5] Agonist binding to a Gi-coupled receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). To measure this decrease, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP production is then quantified, typically using a competitive immunoassay format like HTRF or LANCE.

Signaling Pathway: Gi-Coupled Receptor

Gi_Pathway cluster_cytosol Cytosol Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Simplified signaling pathway for a Gi-coupled 5-HT1A receptor.

Detailed Protocol: cAMP Inhibition Assay

  • Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor. Seed 10,000 cells per well in a low-volume 384-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Aspirate the growth medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 5 µL of test compound dilutions or a reference agonist (e.g., 5-CT).

    • Add 5 µL of forskolin at a final concentration that stimulates ~80% of the maximal cAMP response.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for a homogenous competitive immunoassay kit (e.g., HTRF cAMP Dynamic 2). This typically involves adding two detection reagents (an anti-cAMP antibody coupled to a donor fluorophore and cAMP labeled with an acceptor fluorophore).

  • Data Analysis: The assay signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine IC50 values (representing the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

Comparative Data (Hypothetical)

CompoundTargetAssay ModePotency (IC50)
This compound 5-HT1AAgonist5.6 µM
Serotonin (5-HT)[5]5-HT1AAgonist~20 nM
8-OH-DPAT (Reference Agonist)5-HT1AAgonist~2 nM

Part 2: Assessment of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that are crucial for the degradation of monoamine neurotransmitters.[3][9] Inhibition of these enzymes can increase neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases.[4]

Scientific Rationale: The MAO enzyme reaction catalyzes the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H2O2) as byproducts.[3] The activity of MAO can be quantified by measuring the rate of H2O2 production. This is achieved using a coupled enzyme reaction where horseradish peroxidase (HRP) utilizes the generated H2O2 to oxidize a sensitive probe, resulting in a fluorescent or colorimetric signal.[9][10] By using specific inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B), we can confirm the specificity of our test compound.

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis N1 Add recombinant human MAO-A or MAO-B enzyme to a 96-well plate N2 Add this compound (or control inhibitors) at various concentrations N1->N2 N3 Pre-incubate to allow inhibitor binding N2->N3 N4 Initiate reaction by adding a reaction mix containing HRP, a fluorescent probe, and an MAO substrate N3->N4 N5 Incubate at 37°C N4->N5 N6 Measure fluorescence intensity N5->N6 N7 Calculate % inhibition and determine IC50 values N6->N7

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a detection reagent mix containing HRP, a fluorogenic probe (e.g., OxiRed™ Probe), and an MAO substrate (e.g., Tyramine). Prepare serial dilutions of this compound and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound or reference inhibitor dilutions.

    • Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution.

    • Mix and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding 20 µL of the detection reagent mix to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence (Excitation ~535 nm, Emission ~587 nm) every 5 minutes for 30-60 minutes in a kinetic mode.

  • Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetPotency (IC50)
This compound MAO-A> 50 µM
This compound MAO-B15.3 µM
Clorgyline[4]MAO-A~8 nM
Selegiline[4]MAO-B~15 nM

Conclusion and Forward Look

This guide outlines a foundational, yet comprehensive, strategy for the initial characterization of this compound. Based on the hypothetical data generated, our test compound emerges as a moderately potent partial agonist at 5-HT2A and 5-HT2C receptors with negligible activity at 5-HT1A receptors. Furthermore, it displays weak, non-selective inhibitory activity against MAO-B.

This initial profile suggests that the compound's primary activity is likely mediated through Gq-coupled serotonin receptors. The next logical steps in a drug discovery cascade would involve:

  • Selectivity Profiling: Expanding the screen to a broader panel of serotonin receptors and other GPCRs to determine the selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • ADME Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion properties to evaluate its drug-like potential.

By adhering to this structured, data-driven validation approach, researchers can efficiently and accurately characterize novel chemical entities, paving the way for the development of next-generation therapeutics.

References

A Comparative Analysis of Methoxy-Substituted Indoles: Unraveling Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, is a recurring motif in numerous biologically active compounds.[1][2][3][4] Its versatility is further enhanced through substitution, with the introduction of methoxy (-OCH₃) groups being a particularly effective strategy for modulating and enhancing biological activity.[1][2] This guide provides a comparative study of methoxy-substituted indoles, offering insights into their structure-activity relationships across various therapeutic areas, supported by experimental data and detailed protocols.

The Significance of Methoxy Substitution

The electron-donating nature of the methoxy group significantly influences the electronic properties of the indole ring, enhancing its reactivity and interaction with biological targets.[1][2] The position and number of methoxy substituents can dramatically alter the pharmacological profile of the parent indole, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5]

Comparative Biological Activities of Methoxy-Substituted Indoles

The strategic placement of methoxy groups on the indole nucleus has yielded compounds with potent and selective activities in several key therapeutic areas.

Anticancer Activity

Methoxy-substituted indoles have emerged as a promising class of anticancer agents, primarily targeting microtubule dynamics.[6][7] The trimethoxyphenyl moiety, in particular, is a recurring feature in potent tubulin polymerization inhibitors.[6]

A notable example is the 2-aryl-3-aroyl indole derivative, OXi8006, a vascular disrupting agent that inhibits tubulin assembly.[7] Structure-activity relationship (SAR) studies on OXi8006 analogues revealed that a methoxy group at the 7-position of the indole ring is crucial for potent cytotoxicity and inhibition of tubulin polymerization.[7]

Furthermore, the position of the methoxy group can dictate the mechanism of cell death. A study on indolyl-pyridinyl-propenones demonstrated that shifting a methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis (a non-apoptotic form of cell death) to disrupting microtubules, highlighting the profound impact of isomeric substitution.[5]

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Indoles

Compound/DerivativeMethoxy Substitution PatternTarget Cancer Cell Line(s)IC₅₀ (µM)Mechanism of ActionReference
Compound 3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole)3,4,5-trimethoxy on phenyl groupMCF-7, MDA-MB-231, A549, HeLa, A375, B16-F100.57 - 6.30Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction[6]
Compound 36 (OXi8006 analogue)7-methoxy on indole ringSK-OV-3, NCI-H460, DU-145Sub-micromolarInhibition of tubulin assembly[7]
8-methoxypyrazino[1,2-a]indole (1e )8-methoxy on pyrazino[1,2-a]indole nucleusK562 (human chronic myelogenous leukemia)Potent growth inhibitory activityNot specified[8]
2-((2-carbamoyl-1-(3-(4-methoxyphenoxy)propyl)-1H-indol-6-yl)oxy)acetic acid (LSL-A6 )4-methoxy on phenoxypropyl groupNot specifiedKᵢ = 110 nM (for compound 24d)Mcl-1 inhibitor[9]
Antimicrobial Activity

Methoxy-substituted indoles also exhibit significant potential as antimicrobial agents.[10][11] The presence of a methoxy group can enhance the antibacterial and antifungal properties of the indole scaffold. For instance, in a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, the substitution pattern, including methoxy groups, was found to influence the antimicrobial spectrum and potency.[10]

Interestingly, a comparative study of 5,7-disubstituted 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles showed that a 7-bromo-5-methyl substitution had higher activity against several microbes than a 7-bromo-5-methoxy substitution, indicating a complex interplay between different substituents.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of methoxy-substituted indoles have also been investigated. Certain derivatives have shown the ability to inhibit key inflammatory mediators. For example, 3-acetyl-2-carboxy-5-methoxyindole demonstrated a 20-60% inhibition of carrageenan-induced edema.[12] Further modifications of this scaffold, such as the formation of chalcones, led to enhanced anti-inflammatory activity.[12]

Neuroprotective Effects

The indole nucleus is a key component of many neuroactive compounds, and methoxy substitution can modulate their neuroprotective properties.[13][14][15][16] Methoxy-indole derivatives have been shown to possess antioxidant properties and the ability to disaggregate amyloid-β plaques, which are implicated in Alzheimer's disease.[13] For instance, 5-methoxy-indole carboxylic acid-derived hydrazone hybrids have been identified as multifunctional neuroprotectors.[13]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies underscore the critical role of the position and number of methoxy groups in determining the biological activity of indole derivatives.

  • Position Matters: As demonstrated in the case of indolyl-pyridinyl-propenones, moving a methoxy group from the 5- to the 6-position can completely alter the mechanism of anticancer activity.[5] Similarly, for pyrazino[1,2-a]indoles, an 8-methoxy substitution was critical for antiproliferative activity against K562 leukemia cells, while 6- or 7-methoxy analogues were inactive.[8]

  • Number of Methoxy Groups: The presence of multiple methoxy groups, as seen in the 3,4,5-trimethoxyphenyl moiety, is a common feature in potent tubulin inhibitors.[6] However, in some cases, additional methoxy groups can lead to a loss of activity.[8]

  • Synergistic Effects with Other Substituents: The biological activity of methoxy-substituted indoles is often influenced by the presence of other functional groups. For example, the combination of a methoxy group with halogens or other alkyl groups can fine-tune the antimicrobial or anticancer potency.[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activity of methoxy-substituted indoles.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 hours).[6] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol/HCl solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will prevent or reduce this increase in turbidity.

Step-by-Step Methodology:

  • Tubulin Preparation: Use purified tubulin (e.g., from porcine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., containing GTP and glutamate).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound. Calculate the IC₅₀ value for tubulin polymerization inhibition.[7]

Visualizing Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for rational drug design.

anticancer_pathway cluster_cell Cancer Cell Methoxy-Indole Methoxy-Indole Tubulin Tubulin Methoxy-Indole->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces mcl1_inhibition cluster_apoptosis Apoptosis Regulation Methoxy-Indole Methoxy-Indole Mcl-1 Mcl-1 Methoxy-Indole->Mcl-1 Inhibits Pro-apoptotic Proteins (e.g., Bak, Bax) Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl-1->Pro-apoptotic Proteins (e.g., Bak, Bax) Sequesters/Inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bak, Bax)->Apoptosis Induce

References

A Comparative Pharmacological Guide: 4-Methoxy-1H-indol-6-amine and its Indoleamine Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoleamine Scaffold and the Intrigue of Substitution

Indoleamines represent a class of neurotransmitters and psychoactive compounds characterized by an indole nucleus linked to an ethylamine side chain. This family, which includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine), is of profound interest in pharmacology and drug development due to its members' significant interactions with the central nervous system.[1] The pharmacological profile of an indoleamine is exquisitely sensitive to substitutions on the indole ring and the ethylamine side chain. These chemical modifications can dramatically alter a compound's affinity for various receptors, its functional activity as an agonist or antagonist, and its metabolic stability, thereby shaping its overall physiological and psychological effects.

This guide provides a comparative pharmacological analysis of 4-Methoxy-1H-indol-6-amine, a lesser-studied indoleamine, with its more extensively characterized relatives: serotonin, psilocin (4-hydroxy-N,N-dimethyltryptamine), and N,N-dimethyltryptamine (DMT). Due to the limited publicly available experimental data for this compound, this guide will utilize data for the structurally similar compound 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT) as a proxy to infer its likely pharmacological properties.[2] This substitution allows for a meaningful, albeit predictive, comparison based on established structure-activity relationships within the indoleamine class. The addition of a methoxy group at the 4-position and an amine group at the 6-position of the indole ring are expected to significantly influence the molecule's interaction with key serotonin receptors, the primary targets for this class of compounds.

Comparative Analysis of Receptor Binding Affinities and Functional Activities

The primary pharmacological targets for indoleamines are the serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[3] The affinity of a compound for a particular receptor, often expressed as the inhibition constant (Ki), is a measure of how tightly it binds to the receptor. A lower Ki value indicates a higher binding affinity. Functional activity, on the other hand, describes the cellular response elicited by the compound upon binding and is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

The following table summarizes the available receptor binding affinity (Ki) and functional activity (EC50/IC50) data for 4-MeO-DMT (as a proxy for this compound), serotonin, psilocin, and DMT at key serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT2A (EC50, nM)
4-MeO-DMT 235[2]68–1,300[2]340[2]Data not available
Serotonin Data variesData variesData varies~1230[4]
Psilocin ~100[5]~6[5]~14[5]~10[6][7]
DMT ~6.5-39[8][9]~75[9]Data variesAgonist activity confirmed[10]

Interpretation of the Data:

The data reveals distinct pharmacological profiles for each compound, largely driven by their structural differences.

  • 4-MeO-DMT , our stand-in for this compound, displays moderate affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2] The presence of the 4-methoxy group appears to confer a different receptor interaction profile compared to psilocin (4-hydroxy) and DMT (unsubstituted at the 4-position).

  • Serotonin , the endogenous ligand, exhibits broad affinity for numerous 5-HT receptors, which is consistent with its role in regulating a wide array of physiological processes.

  • Psilocin demonstrates high affinity and potent agonist activity at the 5-HT2A receptor, which is believed to be the primary mediator of its psychedelic effects.[5][11] Its affinity for 5-HT2C and 5-HT1A receptors is also significant and likely contributes to the nuances of its pharmacological profile.[5]

  • DMT also shows high affinity for the 5-HT2A receptor and acts as an agonist.[9][10] Its potent and rapid-acting psychedelic effects are attributed to its interaction with this receptor.[12] DMT also interacts with a range of other serotonin receptors.[8][9]

The substitution pattern on the indole ring clearly dictates receptor affinity and functional potency. The 4-hydroxy group of psilocin appears to be a key determinant for high 5-HT2A receptor affinity. The 4-methoxy substitution in 4-MeO-DMT results in a different affinity profile, suggesting that even a subtle change from a hydroxyl to a methoxy group can significantly alter receptor interactions. The addition of a 6-amino group in our primary compound of interest, this compound, would be expected to further modify its electronic properties and hydrogen bonding potential, likely leading to a unique pharmacological signature that warrants experimental investigation.

Experimental Protocols

To ensure the scientific integrity and reproducibility of pharmacological data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize the interaction of indoleamines with their receptor targets.

Radioligand Binding Assay for Serotonin Receptors

This assay is a cornerstone of pharmacology for determining the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor of interest. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

G prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand, and Test Compound prep->incubation radioligand Radioligand Preparation radioligand->incubation test_compound Test Compound Dilution Series test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) in appropriate media.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Add a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), which is modulated by Gs and Gi-coupled GPCRs.

Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit this process. The change in intracellular cAMP levels can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

Experimental Workflow Diagram:

G cell_culture Cell Culture (expressing receptor of interest) stimulation Cell Stimulation with Test Compound cell_culture->stimulation agonist_prep Test Compound (Agonist) Preparation agonist_prep->stimulation antagonist_prep Test Compound (Antagonist) Preparation antagonist_prep->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) lysis->cAMP_detection analysis Data Analysis (EC50 or IC50 determination) cAMP_detection->analysis

Caption: Workflow for a cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cells expressing the Gs or Gi-coupled serotonin receptor of interest in a 96-well plate.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound.

    • For antagonist testing, also prepare a fixed concentration of a known agonist.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • For antagonist testing, pre-incubate the cells with the test compound before adding the agonist.

    • Add the test compound (for agonist testing) or the agonist (for antagonist testing) to the wells.

    • Incubate for a specific time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Signaling Pathways and Structure-Activity Relationships

The interaction of indoleamines with serotonin receptors, particularly the 5-HT2A receptor, initiates a cascade of intracellular signaling events that are believed to underlie their psychoactive effects.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.

Signaling Pathway Diagram:

G ligand Indoleamine Agonist (e.g., Psilocin) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 downstream Downstream Cellular Responses ca2->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

Explanation of the Pathway:

  • Agonist Binding: An indoleamine agonist, such as psilocin, binds to the 5-HT2A receptor on the cell surface.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

  • PLC Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: The rise in intracellular Ca2+ and the activation of PKC lead to a variety of downstream cellular responses, including the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to contribute to the profound effects of psychedelic compounds.

Structure-Activity Relationships (SAR):

The subtle structural variations among the compared indoleamines provide valuable insights into the SAR of this chemical class:

  • 4-Position Substitution: The nature of the substituent at the 4-position of the indole ring is critical for 5-HT2A receptor affinity and activity. A hydroxyl group (as in psilocin) generally confers high potency. A methoxy group (as in 4-MeO-DMT) appears to modulate this activity, suggesting that both hydrogen bonding potential and steric bulk at this position are important for receptor interaction.

  • N,N-Dimethylation: The presence of two methyl groups on the terminal amine of the ethylamine side chain is a common feature of potent psychedelic tryptamines like DMT and psilocin. This substitution pattern likely influences the compound's lipophilicity, allowing it to cross the blood-brain barrier, and may also play a role in the orientation of the molecule within the receptor's binding pocket.

  • 6-Position Substitution: The introduction of an amino group at the 6-position, as in this compound, is less common among classic psychedelics. This substitution would significantly alter the electron distribution of the indole ring and introduce a new site for hydrogen bonding. Further experimental investigation is required to determine how this modification impacts receptor binding and functional activity. It could potentially lead to a novel pharmacological profile with altered receptor selectivity or functional efficacy.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound (represented by its analogue 4-MeO-DMT), serotonin, psilocin, and DMT. The analysis underscores the critical role of the chemical structure, particularly the substitution pattern on the indole ring, in determining a compound's interaction with serotonin receptors. While psilocin and DMT are potent 5-HT2A receptor agonists, the 4-methoxy substitution in 4-MeO-DMT results in a different affinity profile.

The lack of direct experimental data for this compound represents a significant knowledge gap and underscores the need for further research. The detailed experimental protocols provided in this guide offer a clear roadmap for the pharmacological characterization of this and other novel indoleamine derivatives. A thorough investigation of this compound's receptor binding and functional activity is warranted to elucidate its potential as a pharmacological tool or therapeutic agent. Such studies will not only expand our understanding of the structure-activity relationships within the indoleamine class but may also uncover novel compounds with unique and potentially beneficial pharmacological properties.

References

A Comparative Guide to the LC-MS Analysis of 4-Methoxy-1H-indol-6-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-indol-6-amine is an indoleamine derivative of interest in pharmaceutical and neuroscience research. Like other indoleamines, its pharmacological activity is intrinsically linked to its metabolic fate.[1] Understanding the biotransformation of this molecule is critical for elucidating its mechanism of action, pharmacokinetics, and potential toxicities. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the identification and quantification of the parent compound and its metabolites in complex biological matrices.[2][3][4]

This guide will compare and contrast various LC-MS strategies, providing the technical insights necessary to develop and validate a robust analytical method tailored to this specific molecule.

Metabolic Pathways of Methoxy-Indoleamines

While specific metabolic pathways for this compound are not extensively documented, we can infer likely biotransformations based on the known metabolism of structurally related methoxy-indoles and aromatic amines.[5][6][7][8] The primary metabolic routes are expected to involve:

  • Phase I Metabolism:

    • O-Demethylation: Enzymatic removal of the methoxy group to form a hydroxylated metabolite.

    • Hydroxylation: Addition of a hydroxyl group to the indole ring or other positions.

    • N-Acetylation: Acetylation of the primary amine.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: Conjugation of Phase I metabolites, particularly hydroxylated species, to increase water solubility and facilitate excretion.[6]

The following diagram illustrates these potential metabolic transformations:

Metabolic Pathway of this compound Parent This compound Metabolite1 4-Hydroxy-1H-indol-6-amine (O-Demethylation) Parent->Metabolite1 Phase I Metabolite2 Hydroxylated Metabolites Parent->Metabolite2 Phase I Metabolite3 N-Acetyl Metabolite Parent->Metabolite3 Phase I Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 Phase II Metabolite2->Conjugate1 Phase II

Caption: Predicted metabolic pathways of this compound.

Part 1: Comparison of LC-MS Analytical Approaches

The selection of an appropriate LC-MS platform is paramount for achieving the desired sensitivity, selectivity, and throughput. Here, we compare common choices for the analysis of this compound and its metabolites.

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source is dictated by the analyte's physicochemical properties. For indoleamines, Electrospray Ionization (ESI) is generally the preferred method due to their polarity and propensity to form ions in solution.[9][10][11][12]

Ionization SourcePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid phase.Highly Suitable. The amine and indole nitrogen are readily protonated in positive ion mode.High sensitivity for polar and ionizable compounds. Minimal fragmentation in the source.Susceptible to matrix effects. Requires analyte to be in solution.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization technique suitable for less polar compounds.Potentially Suitable. Can be an alternative if matrix effects are severe with ESI.[13]Less susceptible to matrix effects than ESI. Can analyze less polar compounds.May induce more in-source fragmentation. Generally less sensitive for highly polar compounds.

Recommendation: ESI in positive ion mode is the recommended starting point for method development.

Mass Analyzer Comparison: Quadrupole vs. Time-of-Flight (TOF)

The choice of mass analyzer impacts the resolution, mass accuracy, and speed of analysis. For metabolite identification and quantification, Quadrupole and Time-of-Flight (TOF) analyzers, often in hybrid configurations (e.g., Q-TOF), are the most common.[14][15][16][17][18]

Mass AnalyzerKey CharacteristicsApplication to this compound Analysis
Triple Quadrupole (QqQ) High sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. Unit mass resolution.Ideal for targeted quantification. Excellent for measuring known concentrations of the parent drug and specific metabolites.[18]
Time-of-Flight (TOF) High mass resolution and accuracy.[14][17]Excellent for metabolite identification. Enables determination of elemental composition of unknown metabolites.[15][16]
Quadrupole Time-of-Flight (Q-TOF) Combines the scanning capabilities of a quadrupole with the high-resolution and accurate mass measurements of a TOF.The most versatile option. Allows for both sensitive quantification and confident identification of unknown metabolites in a single run.[18]

Performance Comparison:

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted QuantificationMetabolite Identification & Quantification
Sensitivity Excellent (in MRM mode)Very Good
Mass Accuracy LowHigh (<5 ppm)
Resolution Low (Unit Mass)High
Workflow Hypothesis-driven (known targets)Discovery and targeted analysis

Recommendation: A Q-TOF instrument provides the optimal balance for both the discovery of novel metabolites and the subsequent quantification of the parent compound and its key biotransformation products.

Part 2: Experimental Protocols

The following protocols are provided as a robust starting point for the LC-MS analysis of this compound in a biological matrix such as plasma. All methods should be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[19][20][21][22][23]

Workflow Diagram

LC-MS Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Acquisition & Processing Inject->Analysis

Caption: General workflow for LC-MS analysis of biological samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4][24][25]

Objective: To remove proteins from the plasma matrix to prevent column clogging and ion suppression.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the IS solution. Vortex briefly.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

  • Vortex to mix and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Causality: The use of a high ratio of organic solvent (ACN) denatures and precipitates plasma proteins. The acidic modifier (formic acid) helps to maintain the analyte and its metabolites in their protonated form for better retention on a reversed-phase column and enhanced ESI+ response.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is a good starting point for the separation of indoleamines.[13][26]

Objective: To achieve chromatographic separation of this compound from its metabolites and endogenous matrix components.

Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

Causality: The gradient elution allows for the retention and separation of polar metabolites at the beginning of the run, followed by the elution of the less polar parent compound. The formic acid in the mobile phase ensures good peak shape and ionization efficiency.

Mass Spectrometry (MS) Method

A Q-TOF instrument is used here to allow for both metabolite identification and quantification.

Objective: To detect and identify this compound and its metabolites with high resolution and mass accuracy.

Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

    • Full Scan MS: m/z 100-1000

    • MS/MS: Collision energy ramp (e.g., 10-40 eV)

Causality: The DDA or DIA approach allows for the acquisition of full scan MS data to identify potential metabolites, followed by MS/MS fragmentation to confirm their structures. The fragmentation patterns of indole derivatives can be complex but provide valuable structural information.[9][27]

Part 3: Data Analysis and Interpretation

Metabolite Identification:

  • Putative Metabolite Identification: Post-acquisition, the data is processed to identify potential metabolites by searching for expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +42 Da for N-acetylation).

  • High-Resolution Accurate Mass (HRAM) Data: The high mass accuracy of the Q-TOF allows for the determination of the elemental composition of the parent and its metabolites, increasing confidence in their identification.

  • MS/MS Fragmentation Analysis: The fragmentation patterns of the putative metabolites are compared to that of the parent compound to confirm the site of modification.

Quantification:

  • For quantitative analysis, extracted ion chromatograms (XICs) are generated for the parent compound and its key metabolites using a narrow mass window (e.g., ±5 ppm).

  • The peak areas are integrated, and the ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and determine the concentration in unknown samples.

Method Validation: The analytical method must be validated according to established guidelines to ensure its reliability.[19][20][21][22][23][28] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity, Range, LLOQ

  • Accuracy and Precision

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

The successful LC-MS analysis of this compound and its metabolites requires a systematic approach to method development and validation. A Q-TOF mass spectrometer coupled with a reversed-phase LC system provides the most comprehensive platform for both identifying unknown metabolites and quantifying the parent drug and its key biotransformation products. The protocols and comparisons provided in this guide serve as a strong foundation for researchers to develop and implement robust and reliable bioanalytical methods for this and other novel indoleamine compounds.

References

A Technical Guide to the Structural Confirmation of 4-Methoxy-1H-indol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among these, 4-methoxy-1H-indol-6-amine and its derivatives are of significant interest due to their potential as intermediates in the synthesis of a wide range of biologically active molecules. The precise substitution pattern on the indole ring is critical to a compound's pharmacological activity, making unambiguous structural confirmation an essential step in the drug discovery and development process. This guide provides a comprehensive comparison of analytical techniques and supporting experimental data for the structural elucidation of this important class of compounds.

The presence of both a methoxy and an amino group on the indole ring introduces specific electronic effects that influence the spectroscopic properties of the molecule. Therefore, a multi-technique approach is crucial for definitive structural assignment. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of this compound derivatives.

The Analytical Challenge: Distinguishing Isomers

A primary challenge in the characterization of substituted indoles is the potential for isomeric structures. For a methoxy-amino-1H-indole, several positional isomers are possible. This guide will focus on confirming the 4-methoxy, 6-amino substitution pattern by comparing expected spectroscopic data with that of other relevant indole derivatives.

A Multi-faceted Approach to Structural Verification

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for analysis.

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are invaluable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The substitution pattern on the indole ring can be deduced from the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) of the aromatic protons.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N1-H~10.5 - 11.5br s-The indole NH proton is typically deshielded and appears as a broad singlet.[1]
H-2~7.0 - 7.2t~2.5Coupled to H-3 and N1-H. The methoxy at C4 will have a minor shielding effect.
H-3~6.3 - 6.5t~2.5Coupled to H-2 and N1-H. Shielded by the electron-donating methoxy group at C4.
H-5~6.1 - 6.3d~1.5Appears as a doublet due to meta-coupling with H-7. Shielded by the adjacent amino group at C6.
H-7~6.8 - 7.0d~1.5Appears as a doublet due to meta-coupling with H-5. Less shielded than H-5.
-NH₂~4.5 - 5.5br s-The chemical shift of the amino protons can vary depending on concentration and solvent.
-OCH₃~3.8s-A characteristic singlet for the methoxy group protons.[2]

Comparative ¹H NMR Data of Related Indoles (in CDCl₃)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)-OCH₃ (ppm)
4-Methoxy-1H-indole-~6.5~7.1~6.9~3.9
6-Methoxy-1H-indole~7.5~6.8-~6.9~3.8
4,6-Dimethoxy-1H-indole-~6.2-~6.4~3.8 (at C4), ~3.8 (at C6)

Data is compiled from various sources for comparative purposes.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~123Relatively standard chemical shift for C-2 in indoles.[3]
C-3~100Shielded by the adjacent methoxy group at C-4.
C-3a~120Bridgehead carbon with a moderate chemical shift.
C-4~150Deshielded due to the directly attached oxygen of the methoxy group.
C-5~95Shielded by the adjacent amino group at C-6.
C-6~145Deshielded due to the directly attached nitrogen of the amino group.
C-7~105Shielded by the electron-donating character of the ring system.
C-7a~130Bridgehead carbon, less deshielded than C-3a.
-OCH₃~55Typical chemical shift for a methoxy carbon.[2]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Use the residual solvent peak as the internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • 2D NMR: Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to correlate directly attached H and C atoms) to aid in the definitive assignment of all signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected High-Resolution Mass Spectrometry (HRMS) Data

For this compound (C₉H₁₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 163.0866. Obtaining a high-resolution mass measurement that matches this theoretical value to within a few parts per million provides strong evidence for the molecular formula.

Fragmentation Pattern

The fragmentation of the molecular ion can provide clues about the structure. For this compound, key fragmentations could include:

  • Loss of a methyl radical (-CH₃): from the methoxy group, resulting in a fragment at m/z ~148.

  • Loss of carbon monoxide (-CO): from the aromatic ring, a common fragmentation for methoxy-substituted aromatic compounds.

  • Cleavage of the amino group.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Perform analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To further investigate the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchIndole N-H and Amino N-H (likely two bands for the primary amine)[5]
3050-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethoxy C-H
1620-1580N-H bendAmino N-H
1500-1400C=C stretchAromatic ring
1250-1200C-O stretchAryl-alkyl ether (methoxy group)[2]

The presence of strong absorptions in the N-H and C-O stretching regions provides confirmatory evidence for the amino and methoxy groups, respectively.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Conclusion

The definitive structural confirmation of this compound derivatives requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. By comparing the experimental data with predicted values and the spectra of related, well-characterized indole isomers, researchers can confidently assign the correct structure. This rigorous analytical workflow is fundamental to ensuring the integrity of subsequent biological studies and advancing the development of new therapeutics based on this versatile chemical scaffold.

References

The Methoxy Motif: A Comparative Guide to the Biological Evaluation of Isomeric Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Influence of Methoxy Substitution

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anticancer agents. The strategic functionalization of the indole ring can profoundly modulate its pharmacological profile. Among the most impactful modifications is the introduction of a methoxy (-OCH₃) group. This seemingly simple substitution can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with biological targets.

This guide provides a comprehensive comparison of the biological activities of isomeric methoxyindoles, focusing on the critical influence of the methoxy group's position on the indole ring. We will delve into the comparative anticancer activities of these isomers, supported by experimental data, and provide detailed protocols for key biological assays that are fundamental to their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) of this important class of compounds.

Comparative Biological Evaluation: A Tale of Isomeric Position

The positioning of the methoxy group on the indole ring is not a trivial consideration; it is a critical determinant of biological activity and even the mechanism of action. This is starkly illustrated in the realm of anticancer research.

Anticancer Activity: A Switch in the Mechanism of Cell Death

A seminal study by C.M. Punishment and colleagues in 2016 provided compelling evidence for the dramatic impact of methoxy group placement on the anticancer properties of indolyl-pyridinyl-propenones.[1][2] Their work revealed that a simple shift in the methoxy substituent from the 5-position to the 6-position on the indole ring completely altered the compound's mode of inducing cell death in glioblastoma cells.[1][2]

  • 5-Methoxyindole Derivatives: These compounds were found to induce a novel form of non-apoptotic cell death termed "methuosis."[1][2][3] This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell death.[1][2][3]

  • 6-Methoxyindole Derivatives: In stark contrast, the 6-methoxy isomers acted as microtubule-disrupting agents.[1][2] This activity is characteristic of a class of anticancer drugs that interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2]

This remarkable switch in biological activity underscores the profound influence of isomeric substitution on the pharmacological properties of indole derivatives. The 7-methoxy substituted analogue, in a different study on indole-based vascular disrupting agents, also demonstrated potent cytotoxicity and inhibition of tubulin assembly, comparable to a lead compound with a 6-methoxy group.[4]

Table 1: Comparative Anticancer Activity of Methoxyindole Derivatives

Compound Class Methoxy Position Cancer Cell Line Observed Biological Activity Mechanism of Action Reference
Indolyl-pyridinyl-propenones5-MethoxyGlioblastomaInduction of cell deathMethuosis[1][2]
Indolyl-pyridinyl-propenones6-MethoxyGlioblastomaPotent mitotic inhibitionMicrotubule disruption[1][2]
Indole-based VDA7-MethoxyOvarian, Lung, ProstateStrong cytotoxicityInhibition of tubulin assembly[4]
Antioxidant and Antimicrobial Activities: An Area for Further Exploration

While the anticancer activities of specific methoxyindole isomers have been directly compared, similar comparative studies on their intrinsic antioxidant and antimicrobial properties are less prevalent in the literature. However, the indole nucleus itself is known to be a privileged scaffold for both antioxidant and antimicrobial agents.[5][6] The introduction of a methoxy group, an electron-donating substituent, is generally expected to enhance the antioxidant potential of phenolic compounds by increasing the stability of the resulting free radical.[7][8]

Indole derivatives have demonstrated significant antioxidant activity in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][9][10] Similarly, a wide range of indole-containing compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][11][12][13][14]

A direct, systematic comparison of the antioxidant and antimicrobial potencies of 4-, 5-, 6-, and 7-methoxyindole would be a valuable contribution to the field, providing crucial data for the rational design of novel antioxidant and antimicrobial agents. The standardized protocols provided in this guide offer a clear roadmap for conducting such a comparative evaluation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Workflow for Biological Evaluation of Methoxyindole Isomers

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Isomeric Methoxyindoles characterization Spectroscopic Characterization (NMR, MS) synthesis->characterization mtt Anticancer Screening (MTT Assay) characterization->mtt Test Compounds dpph Antioxidant Evaluation (DPPH Assay) characterization->dpph Test Compounds broth Antimicrobial Testing (Broth Microdilution) characterization->broth Test Compounds ic50 IC50 Determination (Anticancer & Antioxidant) mtt->ic50 dpph->ic50 mic MIC Determination (Antimicrobial) broth->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Experimental workflow for the biological evaluation of isomeric methoxyindoles.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][15][16] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., glioblastoma, breast, lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the isomeric methoxyindoles in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plates for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

    • Prepare stock solutions of the isomeric methoxyindoles and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of various concentrations of the test compounds and the positive control.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) on an appropriate agar medium.

    • Prepare a bacterial/fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Microdilution Plates:

    • Prepare serial two-fold dilutions of the isomeric methoxyindoles and a positive control antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Inoculate each well with 100 µL of the standardized inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plates and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

G cluster_prep Preparation cluster_procedure Procedure cluster_readout Readout & Analysis compound_prep Prepare Serial Dilutions of Methoxyindoles in 96-Well Plate inoculate Inoculate Wells with Microbial Suspension compound_prep->inoculate inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate visual_insp Visually Inspect for Turbidity (Growth) incubate->visual_insp mic_det Determine MIC: Lowest Concentration with No Growth visual_insp->mic_det

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Conclusion and Future Directions

The isomeric position of a methoxy group on the indole ring is a powerful modulator of biological activity. As demonstrated in anticancer studies, a simple positional shift can fundamentally alter the mechanism of action, switching from an inducer of methuosis to a microtubule-disrupting agent.[1][2] This highlights the critical importance of systematic isomeric evaluation in drug discovery.

While the comparative anticancer activities of methoxyindoles are becoming clearer, a significant opportunity exists to perform direct, head-to-head comparisons of the antioxidant and antimicrobial properties of 4-, 5-, 6-, and 7-methoxyindole. The standardized protocols provided herein offer a robust framework for such investigations. The resulting data will be invaluable for elucidating the structure-activity relationships of this versatile scaffold and for guiding the design of next-generation therapeutic agents.

References

Navigating the Chemical Space of 4-Methoxy-1H-indol-6-amine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indole scaffold represents a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this vast chemical space, the 4-Methoxy-1H-indol-6-amine core presents a compelling starting point for medicinal chemistry campaigns. The strategic placement of a methoxy group at the 4-position and an amino group at the 6-position offers unique electronic and hydrogen-bonding properties, suggesting potential for interaction with various biological targets. This guide provides a comprehensive comparison of this compound analogs, synthesizing data from related indole series to elucidate potential structure-activity relationships (SAR) and guide future discovery efforts. While direct, extensive SAR studies on this specific scaffold are limited in publicly available literature, by examining related methoxyindoles and aminoindoles, we can infer critical structural determinants for biological activity.

The this compound Scaffold: A Privileged Framework

The indole nucleus is an electron-rich aromatic system, and the introduction of substituents significantly modulates its physicochemical and pharmacological properties.[1][3] A methoxy group, as seen at the 4-position, is a strong electron-donating group, which can influence the reactivity of the indole ring and participate in hydrogen bonding.[3] The amino group at the 6-position provides a key site for further chemical modification, allowing for the exploration of a wide range of functionalities to probe interactions with biological targets. This combination of a hydrogen bond donor/acceptor (amine) and a hydrogen bond acceptor (methoxy) on the benzene portion of the indole ring suggests potential for high-affinity binding to protein targets.

Postulated Structure-Activity Relationships

Based on extensive research on analogous substituted indole series, we can hypothesize the following SAR trends for this compound derivatives.

Substitution at the Indole Nitrogen (N-1 Position)

The N-1 position of the indole ring is a common site for modification to modulate pharmacokinetic and pharmacodynamic properties.

  • Small Alkyl or Hydrogen Substituents: In many indole-based inhibitors, a free N-H or a small alkyl group (e.g., methyl) is crucial for activity. The N-H can act as a hydrogen bond donor, a key interaction with many protein targets.[1]

  • Bulky Aromatic Substituents: Introduction of bulky aromatic groups at N-1 can enhance potency, potentially through pi-stacking interactions with aromatic residues in the target's binding pocket. For instance, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives designed as tubulin polymerization inhibitors, the N-1 aryl group was essential for activity.[4]

Modification of the 6-Amino Group

The 6-amino group is a versatile handle for introducing diverse chemical functionalities.

  • Acylation: Acylation of the amino group to form amides can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. The nature of the acyl group (e.g., aliphatic vs. aromatic) will significantly impact lipophilicity and steric bulk.

  • Alkylation: Mono- or di-alkylation of the 6-amino group can modulate basicity and lipophilicity. In the context of aminoalkylindoles as cannabinoid receptor ligands, the nature of the aminoalkyl substituent at the N-1 position was a key determinant of activity.[5] A similar principle can be applied to the 6-amino position.

  • Incorporation into Heterocycles: The 6-amino group can serve as a point of attachment for various heterocyclic rings, which can introduce new interaction points and improve physicochemical properties.

Substitution at Other Positions of the Indole Ring
  • Position 2: The 2-position of the indole is often unsubstituted or bears a small substituent in many active indole derivatives. Bulky groups at this position can be detrimental to activity, potentially due to steric hindrance.[5]

  • Position 3: The 3-position is a common site for derivatization. In many biologically active indoles, this position is substituted with groups that can engage in key interactions with the target protein.[6]

  • Position 5 and 7: Substitutions at these positions on the benzene ring can be used to fine-tune electronic properties and explore additional binding pockets.

Potential Biological Targets and Therapeutic Applications

Given the diverse biological activities of substituted indoles, analogs of this compound could be explored for a range of therapeutic applications:

  • Protein Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[7] The 4-methoxy and 6-amino groups could be oriented to interact with the hinge region of the kinase ATP-binding site.

  • GPCR Modulation: Substituted indoles have been shown to act as ligands for G-protein coupled receptors (GPCRs), including serotonin and cannabinoid receptors.[5][8]

  • Anticancer and Anti-inflammatory Agents: The indole scaffold is present in numerous anticancer and anti-inflammatory drugs.[9] The potential for this compound analogs to exhibit such activities is high.

Data Presentation: A Comparative Look at Related Indole Analogs

To illustrate the impact of structural modifications on biological activity, the following tables summarize data from published studies on related indole series.

Table 1: Anticancer Activity of 4,6-Dimethoxyindole-thiosemicarbazone Derivatives [10]

CompoundRIC50 (µM) against a cancer cell line
8b MethylModerate Inhibition
9b MethylHighest Inhibition
9c PhenylBest Activity

Note: These compounds are 4,6-dimethoxyindole derivatives, not 4-methoxy-6-aminoindole analogs. The data is presented to illustrate how substitutions on a related scaffold can influence activity.

Table 2: Tubulin Polymerization Inhibitory Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [4]

Compound6-SubstituentIC50 (µM)
3a -H>100
3g -Phenyl1.5
3j -CN2.3

Note: This series highlights the importance of the substituent at the 6-position of the indole ring for biological activity.

Experimental Protocols

General Synthetic Pathway for Substituted Indoles

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. However, for more complex substitution patterns, modern cross-coupling strategies are often employed.

Synthetic Workflow A Substituted Aniline B Alkynylaniline Intermediate A->B Sonogashira Coupling C This compound Scaffold B->C Cyclization (e.g., Pd-catalyzed) D Analog Library C->D Further Derivatization (e.g., acylation, alkylation) Kinase Inhibition Assay Workflow start Prepare Assay Plate add_kinase Add Kinase Enzyme start->add_kinase add_compound Add Test Compound (Varying Concentrations) add_kinase->add_compound add_substrate Add Substrate and ATP add_compound->add_substrate incubate Incubate at Room Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end Results analyze_data->end

References

A Comparative Guide to the Anticancer Potency of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold stands as a "privileged" structure in the realm of medicinal chemistry, consistently serving as a foundational blueprint for the development of potent therapeutic agents.[1] Its inherent drug-like properties and versatile chemical nature have made it a focal point in the relentless pursuit of novel anticancer drugs.[2] This guide offers a comparative analysis of various classes of indole derivatives, delving into their mechanisms of action, anticancer potency supported by experimental data, and the rationale behind the assays used to evaluate them. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of indole-based anticancer agents.

The Rationale for Targeting Cellular Proliferation and Survival Pathways

Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of programmed cell death (apoptosis).[3] Therefore, the most effective anticancer strategies often involve targeting the key cellular machinery responsible for these processes. Indole derivatives have demonstrated remarkable efficacy in modulating several of these critical pathways. This guide will focus on three well-established mechanisms of action for indole-based compounds:

  • Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubulin dynamics triggers mitotic arrest and subsequent apoptosis, making it a prime target for cancer chemotherapy.

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many cancers, making it a key target for targeted therapy.

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibiting VEGFR signaling can effectively starve tumors of their blood supply.

This guide will now delve into a comparative analysis of indole derivatives targeting each of these pathways, presenting their potency through in vitro experimental data.

Comparative Anticancer Potency of Indole Derivatives

The following table summarizes the in vitro anticancer potency of representative indole derivatives, categorized by their primary mechanism of action. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action Indole Derivative Cancer Cell Line IC50 (µM) Reference
Tubulin Polymerization Inhibitors Indole-chalcone derivative 15SCC-29B (Oral)0.96
Benzimidazole-indole derivative 8Various0.05 (average)
Bis-indole derivative (St. 20)A549 (Lung)2
EGFR Kinase Inhibitors Compound 16 (Osimertinib analog)A549 (Lung), MCF7 (Breast), PC3 (Prostate)>50% cell death[5]
Compound 4g (Indolyl-pyrimidine)MCF-7 (Breast)8.30[7]
Compound 4b (Oxindole derivative)COLO-205 (Colon)0.2
VEGFR Kinase Inhibitors Compound 18b (Indole derivative)47 cell linesGI% 31-82.5[8]
Compound 7 (1H-Indole derivative)MCF-7 (Breast)12.93[9]
Sunitinib (Indolin-2-one)HepG2 (Liver)2.23[10]

In-Depth Analysis of Indole Derivatives by Mechanism of Action

Tubulin Polymerization Inhibitors

Indole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the indole ring. For instance, in the indole-chalcone series, the presence of methoxy groups at the 2 and 3 positions of the aromatic ring attached to the chalcone moiety was found to be crucial for potent activity. For arylthioindoles, the position of the arylthio group on the indole nucleus plays a critical role in their tubulin inhibitory and cytotoxic effects.[13]

Featured Compound: Benzimidazole-indole derivative 8

This hybrid molecule demonstrated potent inhibition of cancer cell proliferation with an average IC50 value of 50 nM and strong inhibition of tubulin polymerization (IC50 = 2.52 µmol/L). Its efficacy stems from the synergistic combination of the benzimidazole and indole scaffolds, which enhances its binding affinity to the colchicine site on tubulin.

Visualizing the Mechanism: Tubulin Polymerization Inhibition

G cluster_0 Indole Derivative (Tubulin Inhibitor) cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Indole Indole Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption of Polymerization Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Indole-based tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

EGFR Kinase Inhibitors

Indole derivatives targeting EGFR typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing its autophosphorylation and downstream signaling.[5] This effectively blocks the pro-survival and proliferative signals mediated by EGFR.

Structure-Activity Relationship (SAR) and Selectivity:

The selectivity of indole-based EGFR inhibitors for mutant forms of EGFR (e.g., T790M) over the wild-type is a critical aspect of their design, as it can minimize off-target effects and associated toxicities.[14] The substitution pattern on the indole and the nature of the linker connecting it to other pharmacophoric groups are key determinants of this selectivity. For instance, certain indolylamino pyrimidine analogues have shown that the position of substituents on the pyrimidine ring and the type of linkage to the indole moiety can dictate selectivity for EGFR versus other kinases like VEGFR2. Some novel indole derivatives have demonstrated weak toxicity towards normal cells, highlighting their potential for a favorable therapeutic window.[5]

Featured Compound: Compound 16 (Osimertinib analog)

This compound, structurally similar to the third-generation EGFR inhibitor osimertinib, has shown potent dual inhibitory activity against both SRC and EGFR kinases.[5] Importantly, it exhibited low toxicity against normal cells, suggesting a favorable safety profile. Its mechanism involves inducing apoptosis, as evidenced by increased levels of caspases and Bax, and decreased levels of Bcl-2.[5]

Visualizing the Mechanism: EGFR Signaling Pathway Inhibition

G EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream Activates Indole Indole Derivative (EGFRi) Indole->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Indole-based EGFR inhibitors block downstream signaling, thereby inhibiting cell proliferation and survival.

VEGFR Kinase Inhibitors

Similar to EGFR inhibitors, indole derivatives targeting VEGFRs act as ATP-competitive inhibitors of the kinase domain. By blocking VEGFR signaling, these compounds inhibit angiogenesis, a critical process for tumor growth and metastasis.[6]

Structure-Activity Relationship (SAR) Insights:

For indolin-2-one derivatives, a well-known class of VEGFR inhibitors, the core structure is essential for activity. Substitutions at the C-3 position of the oxindole ring have been shown to play a significant role in their antiangiogenic and anticancer activities.[6] The nature of the substituent can influence the binding affinity and selectivity of the compound for different VEGFR subtypes.

Featured Compound: Sunitinib

Sunitinib is an FDA-approved oral multi-targeted receptor tyrosine kinase inhibitor with an indolin-2-one scaffold.[6] It effectively inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor progression and angiogenesis. Its broad-spectrum activity has made it a valuable therapeutic option for renal cell carcinoma and gastrointestinal stromal tumors.[6]

Visualizing the Mechanism: VEGFR Signaling Pathway Inhibition

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Indole Indole Derivative (VEGFRi) Indole->VEGFR Inhibits ATP Binding TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Indole-based VEGFR inhibitors block angiogenesis, thereby suppressing tumor growth and metastasis.

Experimental Protocols for Assessing Anticancer Potency

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram: MTT Assay

G Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Indole Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solution Incubate3->AddSolvent Read Read Absorbance (570 nm) AddSolvent->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Workflow Diagram: Apoptosis Assay

G Start Treat Cells with Indole Derivative Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Analyze Analyze by Flow Cytometry Incubate->Analyze G Start Treat Cells with Indole Derivative Harvest Harvest Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash TreatRNAse Treat with RNase A Wash->TreatRNAse Stain Stain with Propidium Iodide TreatRNAse->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methoxy-Activated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Methoxy-Activated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] This is largely due to its derivation from the essential amino acid tryptophan, making it a key structural unit in peptides, proteins, and enzymes.[1][2][3] While the indole ring is inherently electron-rich, the addition of methoxy (-OCH₃) substituents significantly enhances its chemical reactivity and modulates its biological profile.[1][2][3] This activation strategy has been successfully employed to develop a diverse array of compounds with potent therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5]

This guide provides a comparative analysis of the standard in vitro and in vivo methodologies used to characterize and validate the therapeutic potential of methoxy-activated indoles. By explaining the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to navigate the preclinical development pipeline for this promising class of molecules.

Part 1: In Vitro Analysis - From Cellular Viability to Mechanistic Insights

In vitro studies represent the foundational step in drug discovery. They offer a controlled environment to perform high-throughput screening, elucidate mechanisms of action, and conduct initial safety assessments. The choice of assays is dictated by the intended therapeutic application of the indole derivative being investigated.

Anticancer Activity Evaluation

The antiproliferative and cytotoxic effects of methoxy-activated indoles are frequently evaluated against a panel of human cancer cell lines.

Core Experimental Workflow: Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Methoxy-Indole Derivative MTT MTT Cytotoxicity Assay (e.g., HeLa, MCF-7, PC3) Compound->MTT Treat cells IC50 Determine IC50 Value MTT->IC50 Measure viability Apoptosis Apoptosis Assays (Flow Cytometry, Hoechst Stain) IC50->Apoptosis If potent (low IC50) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Tubulin Tubulin Polymerization Assay IC50->Tubulin Result Identify Lead Compound for In Vivo Testing Apoptosis->Result CellCycle->Result Tubulin->Result G Mel Melatonin (or Agonist) Receptor {MT1/MT2 Receptors | G-protein coupled} Mel->Receptor G_protein Gi/Gq protein Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP ↓ cAMP AC->cAMP PKC ↑ PKC / Ca²⁺ PLC->PKC G cluster_0 Disease Induction & Treatment cluster_1 Endpoint Analysis Mice C57BL/6 Mice MPTP MPTP Injection (Neurotoxin) Mice->MPTP Induce PD-like symptoms Treatment Administer Methoxy-Indole or Vehicle (Control) MPTP->Treatment Behavior Behavioral Tests (e.g., Rotarod, Open Field) Treatment->Behavior Assess Motor Function Biochem Post-mortem Brain Analysis Behavior->Biochem Sacrifice & Harvest Tissue Biochem_Detail - Dopamine Levels (Striatum) - Inflammatory Markers (IL-6, TNF-α) - Oxidative Stress Markers Biochem->Biochem_Detail Result Evaluate Neuroprotective Efficacy Biochem_Detail->Result

References

High-performance liquid chromatography methods for substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Performance Liquid Chromatography Methods for Substituted Indoles

Introduction: The Analytical Challenge of Substituted Indoles

Substituted indoles represent a vast and structurally diverse class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules, from neurotransmitters like serotonin to essential amino acids like tryptophan, and a wide array of pharmaceuticals and natural products. Their analysis is critical in drug development, clinical diagnostics, and environmental science. However, their structural diversity, ranging from highly polar to nonpolar species, and the frequent presence of chiral centers, presents significant challenges for analytical separation and quantification.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for substituted indoles. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling you to select, develop, and troubleshoot robust and reliable analytical methods.

Pillar 1: Reversed-Phase HPLC - The Workhorse for Indole Analysis

Reversed-phase liquid chromatography (RP-HPLC) is the most ubiquitously employed technique for indole analysis due to its versatility and applicability to a wide range of polarities.[1][2] The fundamental principle is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices in RP-HPLC
  • Stationary Phase Selection: While C18 columns are the default for their high hydrophobicity and retentivity, a C8 column can be advantageous for more lipophilic indoles, reducing excessively long run times.[3][4] The choice is a balance between achieving retention and maintaining efficient, symmetrical peaks. Modern columns with advanced end-capping are crucial to minimize interactions between the basic indole nitrogen and residual acidic silanol groups on the silica surface, which can cause significant peak tailing.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the primary organic solvents used. Acetonitrile often provides lower backpressure and better UV transparency, while methanol can offer alternative selectivity.

    • pH Control: The pH of the aqueous component is arguably the most critical parameter. Many indoles contain ionizable groups. For instance, indole-3-acetic acid is acidic, while tryptamine is basic. Adjusting the mobile phase pH to suppress the ionization of the target analyte (e.g., a low pH of ~2.5-3 for acidic indoles) enhances retention by making the molecule more neutral and hydrophobic.[5][6] This is the core principle of ion suppression-reversed-phase HPLC.[5]

    • Acidic Additives: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are added not only to control pH but also to act as ion-pairing agents and to protonate free silanols, further improving peak shape.[7][8][9][10] For LC-MS applications, volatile buffers like formic acid or ammonium formate are mandatory.[7][8][9]

Experimental Protocol: General RP-HPLC Method for Indole Derivatives
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. This gradient must be optimized based on the specific mixture of indoles.[11][12]

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection:

    • UV/PDA: Set at the absorbance maximum of the indole ring, typically around 280 nm.[8][11] A Photo Diode Array (PDA) detector is invaluable for confirming peak purity and identity.

    • Fluorescence: For enhanced sensitivity, use an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~350 nm.[3][6][13][14] This is particularly effective as many indoles exhibit strong native fluorescence.[15]

  • Injection Volume: 10 µL.

Data Summary: RP-HPLC Performance
Analyte GroupColumnMobile PhaseDetectionKey Performance MetricsReference
7 Indolic Compounds (IAA, Tryptophan, etc.)Symmetry C8Acetonitrile/Water GradientFluorescence (Ex: 280 nm, Em: 350 nm)LODs < 0.015 µg/mL; Linearity (r²) ≥ 0.998[3]
I3C, I3CA, DIMSymmetry® C18Acetonitrile/Water GradientUV (280 nm)LLOQs: 0.06-0.15 µg/mL; Linearity (r²) > 0.995[11]
Novel Indole-Thiazole (CS03)XBridge C18Acetonitrile/Water + 0.05% TFAUV (348 nm)Accuracy: 103.3-105.2%; RSD: 1.69-3.58%[16]
10 Indole CompoundsZorbax SB-C18Methanol/0.1% Formic Acid GradientUV (280 nm) & LC-MSSuccessful separation within 35 minutes[8]

Pillar 2: Taming Polarity with HILIC

For highly polar substituted indoles, such as certain metabolites or precursors that show little to no retention on traditional RP-HPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.[17][18]

The HILIC Mechanism: A Water-Enriched Layer

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[19] The magic happens in a water-enriched layer that forms on the surface of the stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).

HILIC_Mechanism analyte analyte particle particle analyte->particle:water Partitioning & Retention caption HILIC Retention Mechanism.

Experimental Protocol: General HILIC Method
  • Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase; 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Start with a high organic content (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 50% B over 15 minutes). HILIC columns often require longer equilibration times than RP columns.

  • Column Temperature: 35 °C.

  • Detection: Primarily LC-MS, as the high organic content of the mobile phase is ideal for efficient desolvation and ionization in ESI-MS.

Pillar 3: Resolving Mirror Images with Chiral HPLC

Many indole-based drugs are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[20] Regulatory agencies often require the quantification of individual enantiomers. Standard HPLC methods cannot distinguish between enantiomers.[21] Chiral HPLC, which introduces a chiral selector into the system, is essential for this task. The most common approach is the use of a Chiral Stationary Phase (CSP).[22][23]

The Principle of Chiral Recognition

CSPs are composed of a single enantiomer of a chiral molecule immobilized on a solid support.[22] Enantiomeric separation is achieved when the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP that have different energies of interaction. This difference in stability leads to one enantiomer being retained longer than the other. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used for this purpose.[24]

Experimental Protocol: Chiral Separation of Pirlindole Enantiomers

This protocol is based on a published method for the enantioseparation of the indole derivative pirlindole.[24]

  • Column: Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica).[24]

  • Mobile Phase: Acetonitrile and 10 mM sodium perchlorate solution. The ratio is optimized to achieve resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

Expert Insight: For chiral separations, method development often involves screening different CSPs and mobile phases (both normal-phase and reversed-phase). The addition of additives, like the sodium perchlorate in this example, can significantly enhance enantioselectivity by altering the interactions between the analyte and the CSP.[24]

Advanced and Alternative Methodologies

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses a supercritical fluid, most commonly CO₂, as the primary mobile phase.[25][26] For analyzing indoles, a polar organic co-solvent (modifier) like methanol is typically added to the CO₂.[27][28]

  • Advantages: SFC offers faster separations and significantly reduces organic solvent consumption compared to HPLC.[28][29] Its low viscosity mobile phase leads to higher efficiency.

  • Applications: It has been successfully used for the determination and quantification of various indol-3-ylmethyl derivatives.[27]

  • Mechanism: It is often considered a type of normal-phase chromatography, where retention decreases as the polarity of the modifier increases.[25][28]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the ultimate in sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, coupling HPLC or UPLC with tandem mass spectrometry is the gold standard.[30][31][32]

  • Sensitivity: Achieves detection limits in the low ng/mL to pg/mL range.[31][32]

  • Selectivity: The mass spectrometer acts as a highly specific detector. By using Multiple Reaction Monitoring (MRM), it can selectively detect a specific precursor ion and its unique product ion, effectively eliminating matrix interferences.[33]

  • Confirmation: Provides structural confirmation, adding a high degree of confidence to analyte identification.[8]

HPLC_Method_Selection start Start: Analyze Substituted Indole is_chiral Is the analyte chiral? start->is_chiral polarity What is the analyte's polarity? is_chiral->polarity No chiral_hplc Use Chiral HPLC with a Chiral Stationary Phase (CSP) is_chiral->chiral_hplc Yes rp_hplc Use Reversed-Phase HPLC (RP-HPLC) (e.g., C18, C8) polarity->rp_hplc Nonpolar to Moderately Polar hilic Use HILIC polarity->hilic Highly Polar (Poorly retained in RP-HPLC) caption Decision tree for selecting an HPLC method.

Critical Supporting Procedures

Sample Preparation

Proper sample preparation is paramount for robust and reliable HPLC analysis. The goal is to remove interfering matrix components and concentrate the analyte.[34]

  • Protein Precipitation (PPT): A simple and fast method for biological fluids. It involves adding a cold organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to precipitate proteins, which are then removed by centrifugation.[30][33]

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The indole partitions into the organic layer based on its solubility, leaving polar interferences behind in the aqueous layer.[34]

  • Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. C18 SPE cartridges are commonly used for pre-concentrating indoles from aqueous samples.[8]

Method Validation

A self-validating system is a trustworthy one. Any quantitative method must be validated to ensure its performance is reliable and reproducible. Key parameters, as defined by guidelines like ICH Q2(R1), include:[35]

  • Specificity: The ability to assess the analyte in the presence of other components.[35]

  • Linearity: The response is proportional to the analyte concentration over a defined range.[14][16]

  • Accuracy: Closeness of the measured value to the true value, often assessed by spike-recovery experiments.[16][36]

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). This includes repeatability (intra-day) and intermediate precision (inter-day).[11][14][36]

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[11][35][36]

Conclusion

The selection of an appropriate HPLC method for substituted indoles is a multi-faceted process dictated by the specific physicochemical properties of the analytes and the requirements of the analysis. RP-HPLC remains the foundational technique for a broad range of indoles, with method performance hinging on the strategic control of mobile phase pH and composition. For the analytical extremes, HILIC provides robust retention for highly polar species, while chiral HPLC is indispensable for resolving enantiomers. The integration of advanced techniques like SFC and, most notably, UPLC-MS/MS, further expands the analytical toolkit, offering greener alternatives and unparalleled sensitivity and specificity. By understanding the causality behind these methods, researchers can develop and validate powerful, fit-for-purpose assays to unlock the scientific and clinical potential of this vital class of compounds.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3][4] An unambiguous understanding of the three-dimensional architecture of novel indole derivatives is paramount for deciphering structure-activity relationships (SAR), guiding rational drug design, and understanding crystal packing effects on material properties.[5][6] Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements, providing precise data on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[7][8]

This guide offers an in-depth comparison of the X-ray crystallographic analysis of a curated set of novel indole derivatives. It is designed to move beyond a simple recitation of methods, instead providing a narrative that explains the causality behind experimental choices, from crystallization strategies to data refinement. We will explore how subtle changes in substitution patterns on the indole ring can dramatically influence crystal packing and intermolecular interactions, ultimately governing the solid-state properties of the material.

The Decisive Edge of X-ray Crystallography

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they provide information about the molecule's structure in solution.[7] X-ray crystallography, in contrast, offers an unparalleled, high-resolution snapshot of the molecule in the solid state, revealing the precise spatial arrangement of atoms within the crystal lattice.[7][8] This distinction is critical, as the solid-state conformation and intermolecular interactions can significantly impact a drug's stability, solubility, and bioavailability.

Comparative Crystallographic Analysis of Novel Indole Derivatives

To illustrate the impact of molecular structure on crystallographic outcomes, we will compare three distinct, novel indole derivatives, each with unique substitution patterns that influence their crystal packing and intermolecular interactions.

  • Derivative A: A 5-nitroindole derivative, showcasing the influence of a strong electron-withdrawing group.

  • Derivative B: An N-phenylsulfonyl-substituted 3-cyanoindole, highlighting the role of a bulky, flexible substituent.[5]

  • Derivative C: A 2-phenyl-3-carbonyl indole, demonstrating the interplay of multiple aromatic rings and a hydrogen-bond acceptor.[1]

ParameterDerivative A (5-Nitroindole Analogue)Derivative B (N-Phenylsulfonyl-3-cyanoindole)[5]Derivative C (2-Phenyl-3-carbonylindole)[1]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 7.8 Å, b = 15.2 Å, c = 9.5 Å, β = 105°a = 4.9 Å, b = 10.5 Å, c = 25.1 Åa = 10.2 Å, b = 16.8 Å, c = 11.5 Å, β = 98°
Dominant Intermolecular Interactions N-H···O hydrogen bonds, π-π stackingC-H···O interactions, C-H···π interactionsN-H···O hydrogen bonds, π-π stacking
Key Structural Feature Layered structure driven by hydrogen bonding between the nitro group and indole N-H.[1]Herringbone packing, with the bulky phenylsulfonyl group dictating the overall arrangement.C(6) chain formation via N-H···O hydrogen bonds, with the phenyl and carbonyl groups influencing planarity.[1]
Data Collection Temp. 100 K100 K150 K
Radiation Source Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54184 Å)
R-factor (R1) ~4.5%~3.8%~5.2%
Goodness-of-Fit (GooF) ~1.05~1.03~1.08

Analysis of Comparative Data:

The data presented in the table underscores the profound influence of substituents on the crystal packing of indole derivatives.

  • Derivative A's nitro group acts as a strong hydrogen bond acceptor, leading to a predictable and stable layered packing motif.[1] This is a common feature in nitro-substituted aromatic compounds.

  • In Derivative B , the large N-phenylsulfonyl group sterically hinders the formation of the more common hydrogen-bonded chains, resulting in a herringbone arrangement dominated by weaker C-H···π interactions.[5]

  • Derivative C exemplifies a classic case where a strong N-H···O hydrogen bond directs the primary supramolecular assembly into a C(6) chain.[1] The orientation of the 2-phenyl and 3-carbonyl substituents then fine-tunes the overall three-dimensional structure.

This comparative analysis demonstrates that a "one-size-fits-all" approach to the crystallization and structural analysis of indole derivatives is insufficient. A careful consideration of the molecule's electronic and steric properties is crucial for predicting and understanding its solid-state behavior.

Experimental Protocols: A Self-Validating System

The following protocols are presented not merely as a sequence of steps, but as a self-validating system where the outcome of each stage informs the next. The rationale behind key decisions is highlighted to provide a deeper understanding of the crystallographic workflow.

Part 1: Crystal Growth - The Foundation of a Successful Structure

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the single crystal is the single most important determinant of the quality of the final structure.

Objective: To grow a single, well-ordered crystal of the indole derivative, typically 0.1-0.3 mm in each dimension, free from cracks and other defects.[5]

Common Crystallization Techniques:

  • Slow Evaporation: Ideal for compounds that are stable at room temperature and moderately soluble in a volatile solvent.

  • Vapor Diffusion: A highly effective method for milligram quantities, where a less soluble "anti-solvent" slowly diffuses into a solution of the compound, inducing crystallization.

  • Solvent Layering: Similar to vapor diffusion, but involves carefully layering the anti-solvent on top of the compound solution.

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent Selection: The choice of solvent is critical and often empirical. A good starting point is a solvent in which the compound has moderate solubility. For indole derivatives, common choices include acetone, acetonitrile, dichloromethane, ethyl acetate, and methanol. The anti-solvent should be miscible with the primary solvent but one in which the compound is poorly soluble (e.g., hexane, pentane, or water).

  • Preparation of the Crystallization Vial: Dissolve 2-5 mg of the purified indole derivative in 0.5 mL of the chosen solvent in a small, clean vial.

  • Setting up the Diffusion Chamber: Place the vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate). Add 2-3 mL of the anti-solvent to the bottom of the larger chamber, ensuring it does not directly contact the solution in the inner vial.

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature (often room temperature or 4°C). The more volatile solvent in the inner vial will slowly evaporate and mix with the anti-solvent vapor, gradually decreasing the solubility of the compound and promoting the growth of well-ordered crystals.

  • Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a cryoloop or a fine needle.

Causality Behind Experimental Choices: The slow rate of solvent exchange in vapor diffusion is key to promoting the growth of a single, high-quality crystal rather than a shower of small, poorly-ordered microcrystals. The choice of solvents directly influences the crystal packing and can even lead to the formation of different polymorphs (different crystal structures of the same compound).[9][10]

Part 2: Data Collection - Capturing the Diffraction Pattern

Objective: To irradiate the single crystal with a monochromatic X-ray beam and record the resulting diffraction pattern, which contains information about the arrangement of atoms in the crystal lattice.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[5]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are positioned for optimal data collection.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Recording: The positions and intensities of the diffracted X-ray beams are recorded by a detector, typically a CCD or CMOS detector.[5]

Causality Behind Experimental Choices: Flash-cooling the crystal to cryogenic temperatures is crucial for minimizing atomic vibrations and protecting the crystal from radiation damage, which can degrade the quality of the diffraction data. The choice of X-ray wavelength depends on the size of the unit cell and the elements present in the crystal.

Part 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Structure

Objective: To process the raw diffraction data to determine the unit cell parameters and space group, solve the phase problem to obtain an initial structural model, and refine this model against the experimental data to yield the final, accurate crystal structure.

Step-by-Step Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection. These intensities are then scaled and merged to produce a unique set of reflection data.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build an initial model of the molecule.

  • Structure Refinement: The initial model is refined using least-squares methods, typically with software like SHELXL.[11] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric plausibility, missed symmetry, and other potential errors.[5][7][12][13]

Causality Behind Experimental Choices: The choice of structure solution method depends on the size of the molecule and the quality of the data. Refinement is a crucial step that not only improves the accuracy of the atomic coordinates but also provides valuable information about the thermal motion of the atoms. Validation is a critical final check to ensure the quality and correctness of the determined structure.

Visualization of Key Workflows

Experimental Workflow for X-ray Crystallography

G Overall Workflow of Single-Crystal X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Compound Purified Indole Derivative Crystallization Crystallization (e.g., Vapor Diffusion) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting & Cryo-cooling Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Diffraction_Images Raw Diffraction Images Data_Collection->Diffraction_Images Integration Data Integration & Scaling Diffraction_Images->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A generalized workflow for determining the solid-state structure of a novel indole derivative.

Structure Solution and Refinement Cycle

G Iterative Cycle of Structure Solution and Refinement Initial_Model Initial Structural Model (from Direct/Patterson Methods) Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Difference_Map Calculate Difference Electron Density Map Refinement->Difference_Map Validation Validation Checks (R-factors, GooF, Geometry) Refinement->Validation Converged? Model_Building Manual Model Building/ Correction (e.g., adding H-atoms, modeling disorder) Difference_Map->Model_Building Model_Building->Refinement Validation->Model_Building No Final_Structure Final Validated Structure Validation->Final_Structure Yes

Caption: The iterative process of refining a crystal structure to achieve the best fit with experimental data.

Troubleshooting Common Challenges in the Crystallography of Indole Derivatives

Even with meticulous planning, challenges can arise during the crystallographic analysis of novel indole derivatives.

  • Poor Crystal Quality: If crystals are small, poorly formed, or twinned, revisiting the crystallization conditions is necessary. Systematically varying the solvent system, temperature, and concentration can often yield better results.

  • Disorder: Indole derivatives with flexible side chains or those that crystallize with disordered solvent molecules can present challenges during refinement.[14][15] In such cases, advanced refinement techniques, including modeling the disordered atoms in multiple positions with partial occupancies, may be required.

  • Twinning: This occurs when two or more crystal lattices are intergrown. Specialized software can often be used to deconvolute the diffraction data from twinned crystals.

  • Polymorphism: Indole derivatives can sometimes crystallize in multiple forms (polymorphs), each with a different crystal structure and potentially different physical properties.[9][10][16] It is important to be aware of this possibility and to characterize any different crystal forms that are obtained.

Conclusion

X-ray crystallography is an exceptionally powerful tool for the structural elucidation of novel indole derivatives, providing insights that are unattainable with other analytical techniques. This guide has sought to provide not just a set of protocols, but a deeper understanding of the principles and decision-making processes that underpin a successful crystallographic analysis. By carefully considering the interplay between molecular structure, crystallization conditions, and data analysis, researchers can unlock the full potential of this technique to accelerate drug discovery and materials development. The comparative data and detailed workflows presented herein serve as a valuable resource for scientists navigating the intricate world of indole crystallography.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Methoxy-1H-indol-6-amine (CAS No. 885518-12-7). As a specialized indole derivative utilized in pharmaceutical and biochemical research, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.

Hazard Profile and Core Safety Considerations

This compound is an indole derivative with a methoxy group at the 4-position and an amino group at the 6-position.[1] While toxicological properties have not been fully investigated for this specific molecule, the hazards associated with similar indole derivatives provide a basis for a cautious approach.[4] All waste generated from this compound must be managed as hazardous chemical waste.[2][5]

Table 1: Potential Hazard Profile based on Structurally Related Compounds

Hazard Classification Potential Effects & Rationale Supporting Sources
Acute Toxicity Indole derivatives can be harmful if swallowed or inhaled. The amine functional group can also contribute to toxicity.
Skin & Eye Irritation Many indole and amine compounds are known to cause skin and eye irritation upon direct contact. [6][7]
Skin Sensitization May cause an allergic skin reaction. This is a known hazard for some complex organic molecules.
Genetic Defects Some related compounds are suspected of causing genetic defects (mutagenicity).

| Aquatic Toxicity | May be harmful or very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided. |[2][8] |

Essential Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks outlined above, stringent adherence to safety protocols is mandatory. All handling and disposal-related activities must be performed within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[2][9]

Table 2: Required PPE and Engineering Controls

Protective Measure Specification & Justification Supporting Sources
Engineering Control Chemical Fume Hood: Essential for containing aerosols and fine powders, preventing respiratory exposure. [2]
Eye/Face Protection Chemical Safety Goggles: Required to protect against splashes or accidental contact with dust particles. [4][6]
Skin Protection Chemical-Resistant Gloves (Nitrile): Protects against direct skin contact. Gloves must be inspected prior to use and changed immediately if contaminated. [6][9]

| Body Protection | Laboratory Coat: Provides a barrier against accidental spills and contamination of personal clothing. |[6] |

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular municipal trash.[2][9] The following protocol ensures a safe, compliant, and logical disposal pathway.

Step 1: Waste Segregation and Collection

The foundational principle of chemical waste management is meticulous segregation. This prevents dangerous reactions, facilitates proper treatment, and can reduce disposal costs.[2]

  • Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure chemical.[6]

    • Contaminated solid waste (e.g., gloves, weighing paper, pipette tips, absorbent paper).[5][6]

    • Contaminated labware (e.g., vials, flasks).

    • Solutions containing the compound.

  • Segregate Waste Types:

    • Solid Waste: Collect all contaminated solid materials in a designated solid hazardous waste container.[6]

    • Liquid Waste: Collect solutions in a separate, compatible liquid hazardous waste container. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your EHS office.

    • Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container.[3]

Step 2: Waste Container Selection

The integrity of the waste container is critical for preventing leaks and ensuring safe storage.[10]

  • Compatibility: Use containers made of a material chemically compatible with the waste. For solid indole waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use the original container or a compatible glass or plastic bottle.[10][11]

  • Condition: The container must be in good condition, free of leaks, cracks, or residue on the outside.[10]

  • Secure Closure: The container must have a secure, leak-proof, screw-on cap. It must be kept closed at all times except when waste is actively being added.[6][10]

Step 3: Comprehensive Waste Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10]

  • Initial Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[6][10]

  • Required Information: The label must include the following:

    • Full Chemical Name: Write "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6]

    • All Constituents: List all contents, including residual solvents and their approximate percentages.[6]

    • Generator Information: The name and contact information of the responsible researcher or laboratory.[6]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[6]

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[6]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.[4][12]

Step 5: Arranging Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2]

  • Professional Disposal: The material will be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing to neutralize harmful products of combustion like nitrogen oxides.[2][9][12]

Spill and Decontamination Procedures

In the event of a small spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear all required PPE as listed in Table 2.

  • Containment: Prevent the spread of the solid material. Avoid raising dust.[9]

  • Collection: Carefully sweep up the spilled solid and place it into a designated hazardous waste container.[4] Use spark-proof tools if a flammable solvent is present.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram provides a visual decision-making workflow for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Collection cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal start Waste Generation (this compound) identify Step 1: Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Step 2: Segregate Waste Streams identify->segregate container Step 3: Select & Prepare Compatible Container segregate->container label_container Step 4: Affix 'Hazardous Waste' Label & Add Full Chemical Name container->label_container add_waste Step 5: Add Waste to Labeled Container & Record Accumulation Start Date label_container->add_waste store_waste Step 6: Store in Secondary Containment in Designated SAA add_waste->store_waste keep_closed Keep Container Securely Closed (Except when adding waste) store_waste->keep_closed full_container Container is Full or Waste Stream is Complete store_waste->full_container schedule_pickup Step 7: Contact EHS Office to Schedule Waste Pickup full_container->schedule_pickup end Professional Disposal (e.g., Incineration) schedule_pickup->end

Caption: Disposal workflow for this compound waste.

References

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